3-(1h-Imidazol-2-yl)phenol
Description
BenchChem offers high-quality 3-(1h-Imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1h-Imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGOFWIQBLZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618263 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52091-36-8 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the fields of medicinal chemistry and material science. The imidazole moiety is a well-established pharmacophore, and its incorporation into a phenolic scaffold presents a unique opportunity for the development of novel therapeutic agents.[1] This document details the physicochemical characteristics, spectroscopic profile, and synthetic methodologies for this compound. Furthermore, it explores the existing, albeit limited, research on its biological activities and discusses its potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising molecule.
Introduction: The Scientific Rationale
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including natural products and FDA-approved drugs.[2][3] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in various enzymatic systems. When coupled with a phenol group, another critical pharmacophore known for its antioxidant and protein-binding capabilities, the resulting molecule, 3-(1H-Imidazol-2-yl)phenol, presents a compelling scaffold for therapeutic intervention. The strategic placement of the hydroxyl group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn can dictate its interaction with biological targets. This guide aims to consolidate the available technical information on 3-(1H-Imidazol-2-yl)phenol, providing a foundational resource for its further exploration and application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the known characteristics of 3-(1H-Imidazol-2-yl)phenol.
Core Chemical Properties
The fundamental properties of 3-(1H-Imidazol-2-yl)phenol are summarized in the table below. These computed values, primarily sourced from PubChem, provide a baseline for its handling and characterization.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4][5] |
| Molecular Weight | 160.17 g/mol | [4][5] |
| CAS Number | 52091-36-8 | [4] |
| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Table 1: Core chemical properties of 3-(1H-Imidazol-2-yl)phenol.
Spectroscopic Data (Predicted and Correlated)
2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra are critical for structural elucidation. Based on established chemical shift values, the following assignments can be predicted for 3-(1H-Imidazol-2-yl)phenol.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| A broad singlet for the phenolic -OH proton (typically > 9 ppm). | Aromatic carbons of the phenol ring (110-160 ppm). |
| A broad singlet for the imidazole N-H proton (typically > 12 ppm). | Imidazole carbons (115-145 ppm). |
| Aromatic protons of the phenol ring appearing as multiplets in the 6.8-7.8 ppm range. | The carbon bearing the hydroxyl group will be downfield shifted. |
| Imidazole protons appearing as singlets or doublets in the 7.0-8.0 ppm range. |
Table 2: Predicted 1H and 13C NMR chemical shifts for 3-(1H-Imidazol-2-yl)phenol.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(1H-Imidazol-2-yl)phenol is expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm-1) | Appearance |
| O-H (phenol) | 3200-3600 | Broad |
| N-H (imidazole) | 3100-3500 | Broad |
| C-H (aromatic) | 3000-3100 | Sharp |
| C=C (aromatic ring) | 1500-1600 | Medium to strong |
| C-O (phenol) | ~1220 | Strong |
| C=N (imidazole) | 1610-1680 | Medium |
Table 3: Predicted characteristic IR absorption bands for 3-(1H-Imidazol-2-yl)phenol.
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, 3-(1H-Imidazol-2-yl)phenol is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 160.06 |
| [M+H]⁺ | 161.07 |
Table 4: Predicted mass-to-charge ratios for 3-(1H-Imidazol-2-yl)phenol.
Synthesis Methodologies
The synthesis of 2-arylimidazoles can be achieved through various established organic reactions. While a specific, detailed protocol for 3-(1H-Imidazol-2-yl)phenol is not widely published, a plausible and efficient synthetic route can be designed based on the Debus-Radziszewski imidazole synthesis.[3][6] This multicomponent reaction offers an atom-economical approach to imidazole synthesis.[7]
Proposed Synthetic Pathway: Modified Debus-Radziszewski Reaction
This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 3-(1H-Imidazol-2-yl)phenol, 3-hydroxybenzaldehyde would serve as the aldehyde component.
Caption: Proposed synthesis of 3-(1H-Imidazol-2-yl)phenol.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the Debus-Radziszewski reaction and would require optimization for the specific synthesis of 3-(1H-Imidazol-2-yl)phenol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) and a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (at least 2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Biological Activities and Therapeutic Potential
The imidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While specific biological data for 3-(1H-Imidazol-2-yl)phenol is limited in publicly accessible literature, its structural features suggest significant therapeutic potential.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activities of imidazole-containing compounds.[1][8][9] These molecules can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, and the disruption of microtubule dynamics.[1] The phenolic hydroxyl group in 3-(1H-Imidazol-2-yl)phenol could further contribute to its anticancer activity through antioxidant effects or by forming crucial hydrogen bonds with target proteins.
-
Future Research Directions: In vitro cytotoxicity screening of 3-(1H-Imidazol-2-yl)phenol against a panel of human cancer cell lines (e.g., breast, colon, lung) is a critical first step.[10][11][12] Subsequent studies should focus on elucidating its mechanism of action, potentially through enzyme inhibition assays or cell-based pathway analysis.
Antimicrobial Activity
The imidazole nucleus is also a key component of many antifungal and antibacterial agents.[13][14] Its mechanism of action often involves the inhibition of microbial enzymes or the disruption of cell membrane integrity. The presence of the phenolic group may enhance the antimicrobial properties of 3-(1H-Imidazol-2-yl)phenol, as phenols and their derivatives are known for their antimicrobial efficacy.[15]
-
Future Research Directions: The antimicrobial activity of 3-(1H-Imidazol-2-yl)phenol should be evaluated against a range of pathogenic bacteria and fungi. Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide a quantitative measure of its potency.
Caption: Potential biological activities and mechanisms of action.
Applications in Material Science
Beyond its therapeutic potential, the structural characteristics of 3-(1H-Imidazol-2-yl)phenol also make it an interesting candidate for applications in material science. The presence of both a fluorescent imidazole moiety and a phenolic group suggests that it could be explored for the development of chemosensors or fluorescent probes.[1] The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, potentially leading to changes in the molecule's fluorescence properties upon binding. This could be harnessed for the selective detection of specific metal ions in various applications.
Conclusion and Future Outlook
3-(1H-Imidazol-2-yl)phenol is a molecule with significant untapped potential. Its synthesis is achievable through established chemical reactions, and its structural features strongly suggest a range of valuable biological activities. This technical guide has consolidated the available information on its chemical properties and provides a framework for its further investigation. The next critical steps for the research community are to:
-
Develop and publish a robust, optimized synthesis and purification protocol.
-
Conduct a comprehensive spectroscopic characterization to provide a definitive set of reference data (NMR, IR, MS).
-
Perform extensive in vitro screening to elucidate its anticancer and antimicrobial activities and to identify potential biological targets.
The insights gained from these studies will be invaluable for guiding the design and development of novel therapeutics and functional materials based on the 3-(1H-Imidazol-2-yl)phenol scaffold.
References
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- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
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Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227–230.
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3-(1h-Imidazol-2-yl)phenol. (n.d.). PubChem. Retrieved from [Link]
- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System. Organic Letters, 12(14), 3364–3367.
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Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
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Radziszewski's Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
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Synthesis of imidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(14), 5397.
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2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. (n.d.). PubMed Central. Retrieved from [Link]
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2020). Marine Drugs, 18(4), 203.
- 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (2017).
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology, 10, 2429.
- Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines. (2024). International Journal of Molecular Sciences, 25(17), 9304.
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The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PubMed Central. Retrieved from [Link]
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Comparative cytotoxicity of phenols in vitro. (n.d.). ResearchGate. Retrieved from [Link]
- Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Journal of Microbiology, Epidemiology and Immunobiology, 99(4), 444-454.
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An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol (CAS: 52091-36-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and material science. Drawing upon established principles and available data for structurally related compounds, this document will delve into its synthesis, physicochemical properties, potential biological activities, and applications, offering a valuable resource for professionals in drug discovery and development.
Introduction: The Scientific Merit of 3-(1H-Imidazol-2-yl)phenol
3-(1H-Imidazol-2-yl)phenol, with the Chemical Abstracts Service (CAS) number 52091-36-8, is an organic molecule that synergistically combines the structural features of a phenol and an imidazole ring.[1][2] This unique amalgamation of two highly functional pharmacophores makes it a compelling scaffold for the design of novel therapeutic agents and functional materials. The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs, where it often plays a crucial role in biological activity through hydrogen bonding and coordination with metallic centers in enzymes.[3][4] The phenolic hydroxyl group, also a common feature in bioactive molecules, can act as a hydrogen bond donor and acceptor, and is susceptible to metabolic transformations, influencing the pharmacokinetic profile of a compound.[5]
The strategic placement of the phenol group at the 3-position of the phenyl ring attached to the imidazole core presents an interesting structural motif that warrants in-depth investigation for its potential applications in oncology, infectious diseases, and material sciences.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate or functional material. The key properties of 3-(1H-Imidazol-2-yl)phenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 52091-36-8 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | [1] |
| Calculated LogP | 1.5 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Characterization
While a specific, detailed, and publicly available synthesis protocol for 3-(1H-Imidazol-2-yl)phenol is not extensively documented, a representative synthesis can be extrapolated from established methods for the preparation of 2-aryl-imidazoles. A plausible and efficient synthetic route would involve the condensation of 3-hydroxybenzaldehyde with glyoxal and ammonia (or an ammonia source like ammonium acetate). This one-pot reaction, often referred to as the Radziszewski synthesis, is a cornerstone in imidazole synthesis.
Representative Synthetic Protocol
This protocol is a generalized procedure based on common synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add glyoxal (1 equivalent, typically as a 40% aqueous solution) to the solution.
-
To this mixture, add a source of ammonia, such as ammonium acetate (2-3 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(1H-Imidazol-2-yl)phenol.
Plausible anticancer mechanisms of action for 3-(1H-Imidazol-2-yl)phenol.
Antimicrobial Activity
Both imidazole and phenolic compounds are well-known for their antimicrobial properties. [5][7][8]Imidazole derivatives, such as the azole antifungals, are widely used in the treatment of fungal infections. The mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Phenolic compounds can exert their antimicrobial effects by disrupting the cell membrane, denaturing proteins, and inhibiting essential enzymes. The combination of these two pharmacophores in 3-(1H-Imidazol-2-yl)phenol makes it a promising candidate for the development of new antibacterial and antifungal agents. [9]
Pharmacokinetics and Toxicology: Considerations for Drug Development
While specific pharmacokinetic and toxicological data for 3-(1H-Imidazol-2-yl)phenol are not available, general considerations can be made based on its structural components.
-
Pharmacokinetics: The presence of both a lipophilic aromatic system and polar functional groups (imidazole and phenol) suggests that the compound may have a balanced solubility profile, which is often desirable for oral bioavailability. The imidazole ring can influence metabolic stability, while the phenolic hydroxyl group is a potential site for glucuronidation or sulfation, which are common phase II metabolic pathways.
-
Toxicology: Phenol itself can be toxic at high concentrations, and its derivatives require careful toxicological evaluation. [10][11][12]Potential toxicities could be related to the parent compound or its metabolites. In vitro and in vivo toxicological studies would be essential to determine the safety profile of 3-(1H-Imidazol-2-yl)phenol before it could be considered for further development.
Applications in Material Science
Beyond its potential in medicine, 3-(1H-Imidazol-2-yl)phenol's structure is also of interest in material science. The presence of the imidazole and phenol groups provides sites for coordination with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials can have applications in catalysis, gas storage, and sensing. The phenolic hydroxyl group also imparts antioxidant properties, suggesting potential use as a stabilizer in polymers.
Conclusion and Future Directions
3-(1H-Imidazol-2-yl)phenol is a molecule with significant untapped potential. Its straightforward synthesis and the promising biological activities associated with its constituent pharmacophores make it a compelling target for further investigation. Future research should focus on:
-
Optimized Synthesis and Characterization: Development of a robust and scalable synthesis protocol, followed by full spectroscopic characterization to confirm its structure and purity.
-
In-depth Biological Evaluation: Systematic screening for anticancer and antimicrobial activities against a broad range of cell lines and pathogens to identify its most promising therapeutic applications.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to evaluate its drug-likeness and safety.
By systematically addressing these research areas, the full potential of 3-(1H-Imidazol-2-yl)phenol as a lead compound for the development of new drugs or functional materials can be realized.
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3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - IUCrData. (2017, October 5). Retrieved January 11, 2026, from [Link]
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC - PubMed Central. (2021, August 4). Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. (2022, January 10). Retrieved January 11, 2026, from [Link]
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Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. (n.d.). Retrieved January 11, 2026, from [Link]
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Full article: Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]
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Proposed reaction mechanism for the formation of 2‐[(1H‐imidazol‐1‐yl)methyl]phenol 9 a. (n.d.). Retrieved January 11, 2026, from [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - ResearchGate. (2019, October 1). Retrieved January 11, 2026, from [Link]
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Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. (2025, September 30). Retrieved January 11, 2026, from [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-2-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4][5] This guide details established and efficient methodologies for the synthesis of 3-(1H-imidazol-2-yl)phenol, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. We will explore direct synthetic approaches and protecting group strategies, providing researchers, chemists, and drug development professionals with the in-depth knowledge required for the successful laboratory-scale synthesis of this valuable compound.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] It is a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine bases of DNA.[1][3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with a wide range of biological targets, such as enzymes and receptors, making it a cornerstone of modern drug discovery.[5] Consequently, the development of robust and versatile synthetic methods for imidazole-containing compounds is of paramount importance.[3]
3-(1H-imidazol-2-yl)phenol, in particular, combines the pharmacologically significant imidazole core with a phenolic hydroxyl group, which can serve as a key interaction point with biological macromolecules or as a handle for further chemical modification. This structural motif is found in compounds with a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][6]
This guide will focus on two primary synthetic strategies for 3-(1H-imidazol-2-yl)phenol: a direct, one-pot synthesis from 3-hydroxybenzaldehyde, and a two-step approach involving a methoxy-protected intermediate followed by demethylation.
Synthetic Strategies
Strategy 1: Direct Synthesis from 3-Hydroxybenzaldehyde via the Debus-Radziszewski Reaction
The Debus-Radziszewski imidazole synthesis is a classic and widely used multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[7][8][9] This method offers the advantage of being a one-pot synthesis, which can be highly efficient in terms of time and resources.
2.1.1. Reaction Scheme and Mechanism
The reaction proceeds by the condensation of glyoxal (the 1,2-dicarbonyl compound) with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with 3-hydroxybenzaldehyde to form the imidazole ring.[7][8]
The mechanism, while not definitively established, is thought to occur in two main stages:
-
Formation of the Diimine: Glyoxal reacts with ammonia to form a diimine.[9]
-
Condensation with the Aldehyde: The diimine then reacts with 3-hydroxybenzaldehyde, followed by cyclization and aromatization to yield the final imidazole product.
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An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Structure, Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By synthesizing foundational chemical principles with practical insights, this document serves as an authoritative resource on the nomenclature, structure, synthesis, and potential applications of this molecule.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. The incorporation of a phenol group at the 3-position of the phenyl ring attached to an imidazole core, as seen in 3-(1H-imidazol-2-yl)phenol, presents a molecule with intriguing potential for modulation of various physiological pathways. This guide will delve into the specific characteristics of this compound, providing a robust framework for its further investigation and application.
Structure and Nomenclature
A clear and unambiguous understanding of a molecule's structure and nomenclature is fundamental for scientific communication and reproducibility.
Chemical Identity
-
Systematic (IUPAC) Name: 3-(1H-imidazol-2-yl)phenol[1]
-
CAS Number: 52091-36-8[1]
-
Molecular Formula: C₉H₈N₂O[1]
-
Molecular Weight: 160.17 g/mol [1]
-
Common Synonyms: 3-(2-Imidazolyl)phenol[1]
Structural Representation
The structure of 3-(1H-imidazol-2-yl)phenol consists of a phenol ring substituted at the meta-position with a 1H-imidazole ring. The imidazole ring itself is a five-membered heterocycle containing two non-adjacent nitrogen atoms.
Caption: Proposed synthesis workflow for 3-(1H-imidazol-2-yl)phenol.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established methodologies for imidazole synthesis and is provided as a robust starting point for laboratory preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40% in water, 1 equivalent). Subsequently, add a concentrated aqueous solution of ammonia (ammonium hydroxide, 2-3 equivalents) dropwise. The order of addition may be optimized.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The resulting residue can be dissolved in a minimal amount of a suitable solvent and purified.
-
Purification: Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(1H-imidazol-2-yl)phenol.
Causality behind Experimental Choices:
-
Solvent: Ethanol and methanol are common choices due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal after the reaction.
-
Stoichiometry: An excess of ammonia is often used to drive the reaction towards product formation and to act as a base.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and phenol rings.
-
Phenolic Protons: The aromatic protons of the phenol ring will appear as a complex multiplet in the range of δ 6.8-7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the hydroxyl and imidazole substituents.
-
Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets or doublets in the region of δ 7.0-8.0 ppm. The N-H proton of the imidazole will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
-
Phenolic -OH Proton: The hydroxyl proton will also appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Phenolic Carbons: The carbons of the phenol ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield-shifted among the phenolic carbons.
-
Imidazole Carbons: The carbons of the imidazole ring will also appear in the aromatic region, typically between δ 115-145 ppm. The C2 carbon, attached to the phenol ring, is expected to be the most downfield-shifted of the imidazole carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.
-
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ may be observed for the N-H stretch of the imidazole ring.
-
C=N and C=C Stretching: Aromatic C=C and imidazole C=N stretching vibrations will likely appear in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 3-(1H-imidazol-2-yl)phenol (160.17 g/mol ).
Potential Applications in Drug Development
The imidazole nucleus is a key component in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the phenolic hydroxyl group in 3-(1H-imidazol-2-yl)phenol provides an additional site for interaction with biological targets, potentially enhancing or modifying its activity.
While specific studies on the biological activity of 3-(1H-imidazol-2-yl)phenol are not extensively documented in the public domain, its structural motifs suggest potential for investigation in several therapeutic areas:
-
Enzyme Inhibition: The imidazole and phenol moieties can interact with the active sites of various enzymes. For instance, many kinase inhibitors incorporate imidazole-based scaffolds.
-
Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The specific substitution pattern of 3-(1H-imidazol-2-yl)phenol could confer activity against various microbial strains.
-
Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The combination of a phenol and an imidazole ring may lead to compounds with potent anti-inflammatory effects.
Further research is warranted to fully elucidate the pharmacological profile of 3-(1H-imidazol-2-yl)phenol and its derivatives.
Conclusion
3-(1H-Imidazol-2-yl)phenol is a molecule with a rich chemical structure that holds promise for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its nomenclature, structure, physicochemical properties, a robust prophetic synthesis protocol, and predicted spectroscopic characteristics. The insights into its potential therapeutic applications underscore the importance of continued research into this and related imidazole-containing compounds. This document is intended to serve as a valuable resource for scientists and researchers, facilitating further exploration and innovation in the field.
References
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Eltayeb, N. E., Teoh, S. G., Fun, H.-K., Jebas, S. R., & Adnan, R. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1374–o1375. [Link]
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. (2023). Molecules, 28(1), 123. [Link]
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Zavada, O., et al. (2019). Synthesis and biological activity evaluation of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. International Journal of Green Pharmacy, 12(4). [Link]
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Shaimaa Adnan. (2018). Synthesis , Identification and Study The Biological Activity of Some Tetrazole Derivatives From Imidazole Derivative. [Link]
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Abdel-Gawad, H., et al. (2011). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Medicinal Chemistry Research, 20(8), 1277-1286. [Link]
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Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). [Link]
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Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData, 2(10), x171477. [Link]
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Elgemeie, G. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
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Gomaa, M. A. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4692. [Link]
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Sestito, S., et al. (2022). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. Journal of Medicinal Chemistry, 65(11), 7864–7882. [Link]
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Yilmaz, F., et al. (2018). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1159-1174. [Link]
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Sokhraneva, M. V. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Drug development & registration, 11(1), 66-72. [Link]
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Kovalskyy, D. P., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o396. [Link]
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Slassi, S., et al. (2019). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol. IUCrData, 4(1), x190036. [Link]
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Hernández-Vázquez, E., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 79-91. [Link]
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Płotek, M., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 27(13), 4101. [Link]
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Kakkar, S., et al. (2017). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Future Journal of Pharmaceutical Sciences, 3(2), 127-135. [Link]
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An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its fundamental molecular and physical properties, outlines a robust and accessible synthetic protocol based on the Radziszewski reaction, and explores its potential applications, particularly in drug development. Furthermore, it provides a thorough guide to its analytical characterization using modern spectroscopic techniques and outlines essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, study, and application of novel imidazole-based compounds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Among these, the imidazole moiety is a particularly privileged scaffold due to its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and an acceptor, and its presence in key biological molecules such as the amino acid histidine. The fusion of an imidazole ring with a phenolic group, as seen in 3-(1H-Imidazol-2-yl)phenol, creates a molecule with a rich chemical profile, combining the nucleophilic and aromatic character of the imidazole with the acidic and redox-active nature of the phenol. This combination of functionalities suggests a wide range of potential applications, from the development of novel therapeutic agents to the design of advanced materials. This guide will provide an in-depth exploration of this promising molecule.
Core Molecular and Physical Properties
3-(1H-Imidazol-2-yl)phenol is a small organic molecule with the molecular formula C₉H₈N₂O.[1] Its structure consists of a phenol ring substituted at the meta-position with a 1H-imidazol-2-yl group.
Table 1: Core Properties of 3-(1H-Imidazol-2-yl)phenol
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem CID 21806228[1] |
| Molecular Weight | 160.17 g/mol | PubChem CID 21806228[1] |
| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | PubChem CID 21806228 |
| CAS Number | 52091-36-8 | PubChem CID 21806228[1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| XLogP3 | 1.5 | PubChem CID 21806228 |
| Hydrogen Bond Donor Count | 2 | PubChem CID 21806228 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 21806228 |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,0.866"]; C2 [label="C", pos="1.5,0.866"]; N3 [label="N", pos="1.5,-0.866", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.866"]; C5 [label="C", pos="-0.5,0"]; H_N1 [label="H", pos="0.2,1.5"]; H_C4 [label="H", pos="0.2,-1.5"]; H_C5 [label="H", pos="-1.2,0"]; C_phenyl [label="C", pos="2.5,0"]; C1_p [label="C", pos="3.5,0.866"]; C2_p [label="C", pos="4.5,0"]; C3_p [label="C", pos="4.5,-0.866"]; C4_p [label="C", pos="3.5,-1.732"]; C5_p [label="C", pos="2.5,-1.732"]; H_C1_p [label="H", pos="3.5,1.5"]; H_C2_p [label="H", pos="5.2,0"]; O_C3_p [label="O", pos="5.5,-1.732"]; H_O_C3_p [label="H", pos="6.2,-1.732"]; H_C4_p [label="H", pos="3.5,-2.4"]; H_C5_p [label="H", pos="1.8,-2.4"];
// Edges for imidazole ring edge [dir=none]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C4 -- H_C4; C5 -- H_C5;
// Edge connecting imidazole to phenyl C2 -- C_phenyl;
// Edges for phenyl ring C_phenyl -- C1_p; C1_p -- C2_p; C2_p -- C3_p; C3_p -- C4_p; C4_p -- C5_p; C5_p -- C_phenyl; C1_p -- H_C1_p; C2_p -- H_C2_p; C3_p -- O_C3_p; O_C3_p -- H_O_C3_p; C4_p -- H_C4_p; C5_p -- H_C5_p; }
Caption: 2D structure of 3-(1H-Imidazol-2-yl)phenol.
Synthesis Methodology: The Radziszewski Reaction
A highly effective and versatile method for the synthesis of imidazoles is the Radziszewski reaction, first reported in 1882.[2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[2][3][4] For the synthesis of 3-(1H-Imidazol-2-yl)phenol, the logical precursors are glyoxal (the 1,2-dicarbonyl component), 3-hydroxybenzaldehyde (the aldehyde component), and ammonia.
The causality behind this choice of reactants lies in the mechanism of the Radziszewski synthesis. The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound (glyoxal) condenses with ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde (3-hydroxybenzaldehyde) to form the imidazole ring.[2] This one-pot synthesis is advantageous due to its atom economy and the ready availability of the starting materials.
Proposed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 3-(1H-Imidazol-2-yl)phenol based on the principles of the Radziszewski reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.0 equivalent). Subsequently, add a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia (excess, typically 2.5-3.0 equivalents). The use of ammonium acetate can be advantageous as it also acts as a mild acidic catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is taken up in water and the pH is adjusted to neutral or slightly basic (pH 7-8) with a suitable base, such as sodium bicarbonate, to precipitate the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(1H-Imidazol-2-yl)phenol.
Caption: Proposed workflow for the synthesis of 3-(1H-Imidazol-2-yl)phenol.
Potential Applications in Research and Drug Development
The imidazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The presence of the phenolic hydroxyl group in 3-(1H-Imidazol-2-yl)phenol further enhances its potential for biological activity and application in materials science.
-
Medicinal Chemistry: The combination of the imidazole and phenol moieties makes this compound a valuable scaffold for the development of novel therapeutic agents. The imidazole ring can coordinate with metal ions in metalloenzymes, while the phenolic hydroxyl group can participate in hydrogen bonding with biological targets and may also confer antioxidant properties. Derivatives of this core structure could be explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[7][8][9]
-
Materials Science: Phenol-imidazole derivatives have been investigated for their applications in the development of sensors and fluorescent materials. The conjugated π-system of the molecule can give rise to interesting photophysical properties, and the presence of the acidic phenol and basic imidazole groups makes it a candidate for pH-sensitive probes.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-(1H-Imidazol-2-yl)phenol. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The protons on the imidazole ring typically appear as singlets or doublets in the downfield region (around 7-8 ppm). The protons of the phenol ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The phenolic hydroxyl proton and the N-H proton of the imidazole will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon atom of the phenol bearing the hydroxyl group will be shifted downfield. The carbons of the imidazole ring will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the imidazole ring. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.17.
Table 2: Predicted Spectroscopic Data for 3-(1H-Imidazol-2-yl)phenol
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (phenol & imidazole): ~7.0-8.0 ppm; Phenolic OH and Imidazole NH: broad singlets, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~110-160 ppm. |
| IR (cm⁻¹) | O-H and N-H stretch: ~3200-3600 (broad); Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1400-1600. |
| MS (ESI) | [M+H]⁺ at m/z 161.17. |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-(1H-Imidazol-2-yl)phenol.
-
General Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Toxicology: While specific toxicity data for this compound may be limited, both phenols and imidazoles can be hazardous. Phenols are known to be corrosive and toxic.[11] Imidazoles can cause skin and eye irritation.[12] Therefore, it is prudent to treat this compound with care.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(1H-Imidazol-2-yl)phenol is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Radziszewski reaction makes it readily accessible for further investigation. The combination of the imidazole and phenol functional groups provides a rich platform for chemical modification and the exploration of a wide range of biological and physical properties. This technical guide serves as a foundational resource for researchers, providing the necessary information to synthesize, characterize, and explore the potential of this promising compound.
References
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The Emerging Potential of 3-(1H-imidazol-2-yl)phenol: A Technical Guide for Medicinal Chemists
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. When coupled with a phenolic moiety, it presents a versatile scaffold with significant potential for drug discovery. This technical guide provides an in-depth exploration of 3-(1H-imidazol-2-yl)phenol, a specific isomer within the hydroxyphenyl-imidazole class. While direct research on this meta-substituted phenol is nascent, this document synthesizes existing knowledge on the broader imidazole-phenol pharmacophore, offering a forward-looking perspective on its potential applications. We will delve into the synthetic rationale, plausible biological activities, and key structure-activity relationships, providing a robust framework for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound class.
Introduction: The Imidazole-Phenol Scaffold - A Privileged Pharmacophore
The fusion of an imidazole ring and a phenol group creates a molecule with a rich chemical personality. The imidazole moiety, an aromatic heterocycle containing two nitrogen atoms, is a key component in many biological systems and approved drugs.[1][2] It can act as a hydrogen bond donor and acceptor, coordinate with metal ions in metalloenzymes, and participate in various non-covalent interactions with biological targets. The phenolic hydroxyl group is also a critical pharmacophoric feature, capable of forming strong hydrogen bonds and acting as a proton donor.[3] This combination of functionalities in the (1H-imidazol-2-yl)phenol scaffold suggests a high potential for diverse biological activities. While much of the existing research has focused on the 2-(2-hydroxyphenyl) and 2-(4-hydroxyphenyl) isomers, this guide will illuminate the untapped potential of the 3-hydroxy counterpart.
Synthetic Strategies and Methodologies
The synthesis of 2-aryl-imidazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of a dicarbonyl compound (or its equivalent) with an aldehyde and ammonia, often referred to as the Radziszewski synthesis.[4] For the specific synthesis of 3-(1H-imidazol-2-yl)phenol, a plausible and adaptable route would involve the reaction of 3-hydroxybenzaldehyde with glyoxal and ammonia.
Experimental Protocol: Synthesis of 3-(1H-imidazol-2-yl)phenol
This protocol is adapted from established methods for the synthesis of related 2-arylimidazoles.
Materials:
-
3-Hydroxybenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add a solution of ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
To this stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure 3-(1H-imidazol-2-yl)phenol.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
While specific biological data for 3-(1H-imidazol-2-yl)phenol is limited, the extensive research on related imidazole-containing compounds allows for informed predictions of its potential therapeutic applications.
Anticancer Activity
The imidazole scaffold is a prominent feature in many anticancer agents.[1] Derivatives of 1H-imidazole [4,5-f][5][6] phenanthroline have shown potent and selective inhibitory activities against colorectal cancer cells, with IC50 values in the low micromolar range.[7] The proposed mechanism for some of these compounds involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7] Given the structural similarities, it is plausible that 3-(1H-imidazol-2-yl)phenol could serve as a scaffold for the development of novel anticancer agents.
-
Hypothesized Mechanism of Action: The imidazole nitrogen atoms could potentially coordinate with metal ions in the active sites of metalloenzymes that are crucial for cancer cell proliferation, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). The phenolic hydroxyl group could form key hydrogen bonds within the enzyme's active site, enhancing binding affinity.
Antimicrobial and Antifungal Activity
Imidazole derivatives are well-known for their antifungal properties, with marketed drugs like clotrimazole and miconazole being prime examples. The primary mechanism of action for these azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Furthermore, various imidazole derivatives have demonstrated broad-spectrum antibacterial activity.[8]
Derivatives of 2-(2-hydroxyphenyl)imidazole have been synthesized and shown to possess moderate to good antibacterial and antifungal activity.[9] This suggests that the (1H-imidazol-2-yl)phenol core is a viable starting point for the development of new antimicrobial agents.
-
Hypothesized Mechanism of Action: For antifungal activity, the imidazole ring of 3-(1H-imidazol-2-yl)phenol could chelate the heme iron in the active site of lanosterol 14α-demethylase, disrupting ergosterol synthesis. In bacteria, the compound could potentially interfere with cell wall synthesis or inhibit essential enzymes. The phenolic hydroxyl group may contribute to the disruption of bacterial membranes.[10]
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Some triphenylimidazole derivatives have been shown to exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] A study on derivatives of 2-(2-hydroxyphenyl)-4,5-diphenyl imidazole demonstrated significant anti-inflammatory effects in a rat paw edema model.[9]
-
Hypothesized Signaling Pathway: The anti-inflammatory effects of 3-(1H-imidazol-2-yl)phenol could be mediated through the inhibition of the COX pathway, leading to a reduction in the production of pro-inflammatory prostaglandins. The phenolic moiety is a common feature in many COX inhibitors, and the imidazole ring can be tailored to enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.
Structure-Activity Relationship (SAR) Insights
-
Position of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can significantly influence the molecule's ability to form intramolecular hydrogen bonds and its overall conformation. This, in turn, affects its binding to biological targets. For instance, in 2-(2-hydroxyphenyl)imidazoles, an intramolecular hydrogen bond can form between the phenolic hydroxyl and an imidazole nitrogen, leading to a more planar and rigid structure, which can be favorable for certain enzyme interactions. The meta position in 3-(1H-imidazol-2-yl)phenol would not allow for such direct intramolecular hydrogen bonding, potentially leading to a different conformational preference and biological activity profile.
-
Substitution on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the acidity of the phenolic hydroxyl group and the electronic properties of the entire molecule, thereby influencing its biological activity. For example, the introduction of a chloro group on the phenyl ring of a 2-(2-hydroxyphenyl)imidazole derivative was found to significantly increase its anti-inflammatory activity.[9]
-
Substitution on the Imidazole Ring: The nitrogen atoms of the imidazole ring are often key interaction points with biological targets. Substitution at the N-1 position can be used to introduce various functionalities to explore different binding pockets and improve pharmacokinetic properties.
Future Directions and Conclusion
3-(1H-imidazol-2-yl)phenol represents an under-explored yet promising scaffold in medicinal chemistry. The wealth of data on the broader class of imidazole- and phenol-containing compounds strongly suggests its potential for development into novel therapeutic agents.
Key areas for future research include:
-
Systematic Biological Screening: A comprehensive evaluation of the anticancer, antimicrobial, and anti-inflammatory activities of 3-(1H-imidazol-2-yl)phenol is warranted. This should include in vitro assays against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes like COX-1 and COX-2.
-
Comparative Studies: A head-to-head comparison of the biological activities of the ortho, meta, and para isomers of (1H-imidazol-2-yl)phenol would provide invaluable structure-activity relationship data and guide future optimization efforts.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3-(1H-imidazol-2-yl)phenol is crucial for its rational development as a therapeutic agent.
-
Library Synthesis and Optimization: The synthesis and screening of a library of derivatives with substitutions on both the phenyl and imidazole rings will be essential to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Visualizations
Figure 1: Chemical structure of 3-(1H-imidazol-2-yl)phenol.
Figure 2: Potential therapeutic applications and mechanisms.
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3-(1H-imidazol-2-yl)phenol: A Technical Guide to a Novel Potential Anti-Inflammatory Agent
Abstract
Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases. The search for novel, effective, and safe anti-inflammatory agents is a paramount objective in drug discovery. This technical guide explores the therapeutic potential of 3-(1H-imidazol-2-yl)phenol, a small molecule featuring a phenolic moiety fused with an imidazole ring. This unique structural combination suggests a compelling hypothesis for its action as a potent anti-inflammatory agent. This document provides a comprehensive overview of the rationale for its development, a proposed synthetic route, and a detailed roadmap for its preclinical evaluation. We delve into the potential mechanisms of action, focusing on the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Detailed, field-proven experimental protocols for in vitro and in vivo validation are provided to guide researchers in the comprehensive assessment of this promising compound.
The Rationale: Targeting the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic, unresolved inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[1]
The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include:
-
Cyclooxygenase (COX) Enzymes: These enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation.[2]
-
Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[3]
The structural features of 3-(1H-imidazol-2-yl)phenol, specifically the presence of both a phenolic hydroxyl group and an imidazole ring, suggest a multi-pronged approach to targeting inflammation. Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties, often attributed to their ability to scavenge free radicals and interfere with inflammatory signaling.[4] The imidazole moiety is a key pharmacophore in many existing anti-inflammatory drugs, known to contribute to COX inhibition.[5] This dual-functionality positions 3-(1H-imidazol-2-yl)phenol as a compelling candidate for a novel anti-inflammatory therapeutic.
Synthesis and Characterization
A robust and reproducible synthesis is the foundational step in the evaluation of any new chemical entity. Based on established methodologies for imidazole synthesis, we propose a protocol based on the principles of the Radziszewski reaction.[1] This one-pot condensation reaction offers an efficient route to the target molecule.
Proposed Synthesis of 3-(1H-imidazol-2-yl)phenol
This protocol is based on the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6]
dot
Caption: Proposed synthetic workflow for 3-(1H-imidazol-2-yl)phenol.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde (1.0 equivalent), glyoxal (40% aqueous solution, 1.1 equivalents), and ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous ammonia solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(1H-imidazol-2-yl)phenol.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Unveiling the Mechanism of Action: A Dual-Inhibitor Hypothesis
The anti-inflammatory potential of 3-(1H-imidazol-2-yl)phenol is hypothesized to stem from its ability to modulate at least two key inflammatory pathways: COX-2 inhibition and NF-κB signaling suppression.
Cyclooxygenase (COX) Inhibition
The imidazole scaffold is a well-established pharmacophore in numerous selective COX-2 inhibitors.[7] The nitrogen atoms within the imidazole ring can coordinate with key amino acid residues in the active site of the COX-2 enzyme, leading to its inhibition. The phenolic hydroxyl group may also contribute to binding and selectivity.
dot
Caption: Proposed COX-2 inhibitory mechanism.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation
Polyphenolic compounds are known to interfere with the NF-κB signaling cascade at multiple points.[3] They can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκBα degradation, 3-(1H-imidazol-2-yl)phenol could block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
dot
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Preclinical Evaluation: A Step-by-Step Guide
A systematic preclinical evaluation is essential to validate the anti-inflammatory potential of 3-(1H-imidazol-2-yl)phenol. This involves a tiered approach, starting with in vitro assays to establish cellular activity and progressing to in vivo models to assess efficacy in a physiological context.
In Vitro Anti-Inflammatory Activity
4.1.1. Cell Viability Assay
-
Objective: To determine the non-toxic concentration range of 3-(1H-imidazol-2-yl)phenol for subsequent cellular assays.
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Method: MTT or MTS assay.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of 3-(1H-imidazol-2-yl)phenol for 24 hours.
-
Add MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
4.1.2. Measurement of Pro-inflammatory Cytokine Production
-
Objective: To assess the ability of 3-(1H-imidazol-2-yl)phenol to inhibit the production of key pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 macrophages.[9]
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of 3-(1H-imidazol-2-yl)phenol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.[11]
-
| Parameter | Description |
| Cell Line | RAW 264.7 Murine Macrophages |
| Plating Density | 2 x 10⁵ cells/well in a 24-well plate |
| Pre-treatment | 1 hour with 3-(1H-imidazol-2-yl)phenol |
| Inflammatory Stimulus | 1 µg/mL Lipopolysaccharide (LPS) |
| Incubation Time | 24 hours |
| Cytokines Measured | TNF-α, IL-6 |
| Detection Method | ELISA |
Table 1: Summary of In Vitro Cytokine Production Assay Parameters
In Vivo Anti-Inflammatory Activity
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory effect of 3-(1H-imidazol-2-yl)phenol in a well-established animal model of inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Method: Plethysmometry to measure paw volume.
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and different dose groups of 3-(1H-imidazol-2-yl)phenol.
-
Administer the test compounds orally or intraperitoneally 1 hour before the induction of inflammation.
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
| Parameter | Description |
| Animal Model | Male Wistar Rats (180-220 g) |
| Induction Agent | 1% Carrageenan in saline (0.1 mL, sub-plantar) |
| Treatment | Oral or intraperitoneal administration |
| Positive Control | Indomethacin (e.g., 10 mg/kg) |
| Measurement | Paw volume by plethysmometry |
| Time Points | 0, 1, 2, 3, 4, and 5 hours post-carrageenan |
Table 2: Key Parameters for the Carrageenan-Induced Paw Edema Model
Future Directions and Conclusion
The successful preclinical evaluation of 3-(1H-imidazol-2-yl)phenol, as outlined in this guide, would provide a strong foundation for its further development as a novel anti-inflammatory agent. Subsequent steps would involve more extensive toxicological studies, pharmacokinetic and pharmacodynamic profiling, and investigation in chronic models of inflammation.
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The Antimicrobial Potential of 3-(1H-imidazol-2-yl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, imidazole-phenol hybrids have emerged as a promising class, demonstrating a broad spectrum of antimicrobial activity. This technical guide provides an in-depth exploration of the antimicrobial properties of 3-(1H-imidazol-2-yl)phenol derivatives. We will delve into the synthetic strategies for creating these molecules, elucidate their proposed mechanisms of action, analyze their structure-activity relationships, and provide detailed protocols for their antimicrobial evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative antimicrobial therapies.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless evolution of drug-resistant pathogens poses a grave threat to global public health. The chemical scaffold of imidazole, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, featuring in numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial and antifungal properties.[3][4][5] The mechanism of action for many imidazole-containing compounds involves the disruption of microbial cell wall synthesis, interference with DNA replication, or damage to the cell membrane.[3]
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also well-documented for their antimicrobial prowess.[6][7][8] Their mode of action is often attributed to their ability to increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and eventual cell death.[9][10] The strategic combination of these two pharmacophores in the form of 3-(1H-imidazol-2-yl)phenol derivatives presents a compelling strategy for the development of potent and broad-spectrum antimicrobial agents. This guide will explore the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.
Synthetic Pathways to 3-(1H-imidazol-2-yl)phenol Derivatives
The synthesis of 3-(1H-imidazol-2-yl)phenol and its derivatives can be approached through several established methodologies in heterocyclic chemistry. A common and effective strategy involves a multi-step synthesis, beginning with the appropriate precursors. While specific literature on the direct synthesis of the parent compound is limited, analogous syntheses of related benzimidazole and imidazole-phenol structures provide a reliable blueprint.[11][12]
A plausible synthetic route, adapted from related literature, is outlined below. This approach leverages the reaction of an ortho-phenylenediamine with a substituted benzaldehyde.
General Synthetic Protocol
A two-stage approach is often employed for the synthesis of imidazole acetates of substituted phenols.[11] The initial step involves the creation of a chloroacetyl derivative of the target phenol.[11] Subsequently, imidazole is introduced to yield the final product.[11]
Alternatively, a one-pot synthesis can be a highly efficient method. For instance, aminobenzimidazole-coumaranone conjugates have been successfully synthesized through a one-pot reaction involving 2-coumaranone, aryl aldehydes, and 2-aminobenzimidazole, catalyzed by triethylamine in acetonitrile.[13]
A proposed synthetic workflow for 3-(1H-imidazol-2-yl)phenol derivatives is depicted in the following diagram:
Caption: Proposed synthetic workflow for a 3-(1H-benzimidazol-2-yl)phenol analog.
Spectroscopic Characterization
The structural confirmation of the synthesized 3-(1H-imidazol-2-yl)phenol derivatives is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure. For a compound like 2-(1H-Benzo[d]imidazol-2-yl) Phenol, characteristic signals for the NH proton of the imidazole ring appear at a high chemical shift (around 13.20 ppm), while the phenolic OH proton resonates around 9.02 ppm.[14] The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of O-H and N-H stretching vibrations (typically in the range of 3300-3400 cm-1) and C=N stretching of the imidazole ring (around 1590-1620 cm-1) are indicative of the desired structure.[14]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition.
Antimicrobial Activity and Spectrum
Derivatives of the imidazole-phenol scaffold are anticipated to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial and Antifungal Efficacy
Numerous studies have demonstrated the potent antimicrobial effects of imidazole derivatives.[2][3][4] For instance, certain imidazole derivatives have shown significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis.[3] Similarly, phenolic compounds are known for their efficacy against a wide range of microorganisms.[6][8] The combination of these two moieties in a single molecule is expected to result in enhanced antimicrobial properties.
The following table summarizes the antimicrobial activity of representative imidazole and phenol derivatives from the literature, providing an indication of the potential efficacy of 3-(1H-imidazol-2-yl)phenol derivatives.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative | Staphylococcus aureus | 4 - 8 | [3] |
| Imidazole Derivative | Cryptococcus neoformans | 4 - 8 | [3] |
| Phenolic Compound (Carvacrol) | Bacillus cereus | 30 | [7] |
| Phenolic Compound (Thymol) | Escherichia coli | 7 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanism of Action: A Multifaceted Approach
The antimicrobial action of 3-(1H-imidazol-2-yl)phenol derivatives is likely to be multifaceted, targeting multiple cellular processes in microorganisms.
Proposed Mechanisms of Action
Based on the known activities of imidazole and phenolic compounds, the following mechanisms are proposed:
-
Cell Membrane Disruption: A primary mode of action for many phenolic compounds is the disruption of the microbial cell membrane's integrity.[9][10] The hydroxyl group of the phenol can interact with the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9]
-
Inhibition of Nucleic Acid Synthesis: Imidazole derivatives have been shown to interfere with bacterial DNA replication.[3] They can potentially inhibit key enzymes involved in this process, such as DNA gyrase and topoisomerase.[2]
-
Inhibition of Cell Wall Synthesis: Some imidazole compounds can disrupt the synthesis of the bacterial cell wall, a crucial structure for maintaining cell integrity.[3]
-
Enzyme Inhibition: The imidazole ring can coordinate with metal ions that are essential cofactors for various microbial enzymes, leading to their inactivation.
The following diagram illustrates the potential mechanisms of action:
Caption: Proposed antimicrobial mechanisms of 3-(1H-imidazol-2-yl)phenol derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their antimicrobial activity is crucial for designing more potent and selective compounds.
Key Structural Features Influencing Activity
-
Substitution on the Phenolic Ring: The position and nature of substituents on the phenol ring can significantly impact activity. Electron-withdrawing groups have been shown to be necessary for the antimicrobial activity of some synthesized imidazole derivatives.[5]
-
Substitution on the Imidazole Ring: Modifications to the imidazole ring, such as N-alkylation or the introduction of bulky substituents, can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.
-
Lipophilicity: The overall lipophilicity of the molecule is a critical determinant of its antimicrobial activity. A balance must be struck to ensure sufficient membrane permeability without compromising solubility in the aqueous biological environment.
Experimental Protocols for Antimicrobial Evaluation
A standardized set of in vitro assays is essential for the systematic evaluation of the antimicrobial properties of newly synthesized 3-(1H-imidazol-2-yl)phenol derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted and reproducible technique for determining the MIC of an antimicrobial agent.[1][15]
Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[1]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.[1]
-
Controls: Include positive controls (microorganism and broth without compound) and negative controls (broth only) on each plate.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assays
It is imperative to assess the potential toxicity of the synthesized compounds to mammalian cells to ensure their therapeutic potential.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human skin fibroblasts) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The 3-(1H-imidazol-2-yl)phenol scaffold represents a promising starting point for the development of novel antimicrobial agents. The synergistic combination of the imidazole and phenol moieties offers the potential for broad-spectrum activity and multiple mechanisms of action, which may help to circumvent the development of microbial resistance.
Future research in this area should focus on:
-
Synthesis and Screening of a Diverse Library: A comprehensive library of 3-(1H-imidazol-2-yl)phenol derivatives with varied substitution patterns should be synthesized and screened to establish robust structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and microbiology, the exploration of this chemical space holds significant promise for the discovery of new and effective treatments for infectious diseases.
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A Technical Guide to the Anticancer Potential of 3-(1H-imidazol-2-yl)phenol: A Prospective Analysis and Research Framework
Abstract
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Heterocyclic compounds, particularly those containing imidazole and phenol scaffolds, have consistently demonstrated significant therapeutic potential. This technical guide presents a comprehensive, prospective analysis of 3-(1H-imidazol-2-yl)phenol as a promising candidate for anticancer drug discovery. While direct biological data on this specific molecule is nascent, its structural motifs suggest a high probability of valuable bioactivity. This document is structured to serve as a whitepaper for researchers, scientists, and drug development professionals, outlining a logical and scientifically rigorous framework for its synthesis, characterization, and comprehensive evaluation. We will delve into hypothesized mechanisms of action, provide detailed, field-proven experimental protocols for in vitro and in vivo validation, and present a clear roadmap for advancing this compound from a theoretical concept to a potential clinical candidate.
Introduction: The Rationale for Investigating 3-(1H-imidazol-2-yl)phenol
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes make it a versatile pharmacophore.[1][2] In the context of oncology, imidazole derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of key signaling enzymes like kinases and topoisomerases, and the disruption of microtubule dynamics.[1][3] Notable examples include the approved drug dacarbazine and numerous investigational agents targeting critical cancer pathways.[3]
Concurrently, phenolic compounds are widely recognized for their antioxidant and cytotoxic properties against cancer cells.[4][5] The hydroxyl group of the phenol moiety can engage in crucial hydrogen bonding interactions within enzyme active sites and can be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) that can selectively kill cancer cells.
The combination of these two pharmacophores in a single, relatively small molecule, 3-(1H-imidazol-2-yl)phenol, presents a compelling hypothesis for synergistic or potent anticancer activity. The molecule's structure allows for diverse molecular interactions, positioning it as an attractive candidate for screening and development.
Synthesis and Characterization of 3-(1H-imidazol-2-yl)phenol
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. Based on established methodologies for the synthesis of 2-aryl-imidazoles, a plausible and efficient pathway for the production of 3-(1H-imidazol-2-yl)phenol is proposed.[6][7][8][9]
Proposed Synthetic Protocol
A common and effective method for the synthesis of 2-aryl-imidazoles involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. A variation of this, the Radziszewski synthesis, or more modern iterations, can be adapted.
Reaction Scheme:
A potential one-pot synthesis could involve the reaction of 3-hydroxybenzaldehyde, glyoxal, and ammonium acetate.
Step-by-Step Protocol:
-
To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 equivalent), glyoxal (1.0 equivalent, typically as a 40% aqueous solution), and a molar excess of ammonium acetate (e.g., 5-10 equivalents).
-
The solvent of choice would be a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of the reactants.
-
The reaction mixture is then heated to reflux for a period of 4-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in methanol to yield the pure 3-(1H-imidazol-2-yl)phenol.
Physicochemical Characterization
The identity and purity of the synthesized 3-(1H-imidazol-2-yl)phenol must be unequivocally confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton chemical environment and confirm the structure. | Signals corresponding to the aromatic protons of the phenol and imidazole rings, as well as the N-H proton of the imidazole. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbon atoms of both heterocyclic and aromatic rings. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O (160.17 g/mol ).[10] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single, sharp peak indicating a high degree of purity (>95%). |
| Melting Point | To determine the melting point of the solid compound. | A sharp melting point range. |
Hypothesized Mechanisms of Anticancer Action
The structural features of 3-(1H-imidazol-2-yl)phenol suggest several plausible mechanisms by which it could exert anticancer effects. These hypotheses are grounded in the known activities of similar imidazole and phenol-containing compounds.
-
Enzyme Inhibition: The imidazole ring is a known zinc-binding motif and can interact with various metalloenzymes. Furthermore, the overall structure may allow it to act as a competitive or allosteric inhibitor of kinases, which are often dysregulated in cancer.
-
Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[4]
-
Cell Cycle Arrest: Many anticancer agents function by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[1]
-
Generation of Oxidative Stress: The phenol moiety could be involved in redox processes that increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage and death, a mechanism to which cancer cells are often more susceptible than normal cells.
Caption: Hypothesized signaling pathways affected by 3-(1H-imidazol-2-yl)phenol.
In Vitro Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is the first step in determining the anticancer potential of a new compound.[11][12][13] This involves a series of well-established assays to assess cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cell Line Selection
A diverse panel of human cancer cell lines should be selected to screen for broad-spectrum activity and potential tissue-specific effects. A starting panel could include:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HCT116: Colorectal cancer
-
PC-3: Prostate cancer
-
A normal, non-cancerous cell line (e.g., MRC-5 fibroblasts) to assess selectivity.
Cytotoxicity and Cell Viability Assays
The initial assessment of anticancer activity is typically a cytotoxicity or cell viability assay.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(1H-imidazol-2-yl)phenol (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.
Apoptosis and Cell Cycle Analysis
If 3-(1H-imidazol-2-yl)phenol demonstrates significant cytotoxicity, further experiments are necessary to elucidate the mechanism of cell death.
| Assay | Principle | Methodology |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). | Treat cells with the compound, stain with fluorescently labeled Annexin V and PI, and analyze by flow cytometry. |
| Caspase Activity Assay | Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis. | Utilize a luminescent or fluorescent substrate that is cleaved by active caspases. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Fix cells, stain their DNA with a fluorescent dye like propidium iodide, and analyze by flow cytometry. |
In Vivo Efficacy Studies: Preclinical Validation
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic properties in a whole-organism setting.[15][16][17][18]
Animal Model Selection
The choice of animal model is critical for obtaining clinically relevant data.[19]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are well-established and cost-effective for initial efficacy screening.[15]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[16][17]
In Vivo Efficacy Study Design
A standard in vivo efficacy study would involve the following steps:
-
Tumor Implantation: Implant cancer cells or tumor fragments into the appropriate site in the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 3-(1H-imidazol-2-yl)phenol via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor the body weight and overall health of the mice to assess toxicity.
-
Endpoint Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Caption: A typical workflow for an in vivo efficacy study in oncology research.
Conclusion and Future Directions
This technical guide has laid out a comprehensive and scientifically grounded framework for the investigation of 3-(1H-imidazol-2-yl)phenol as a potential anticancer agent. By leveraging the known pharmacological properties of its constituent imidazole and phenol moieties, we have established a strong rationale for its development. The detailed protocols for synthesis, in vitro evaluation, and in vivo efficacy studies provide a clear and actionable roadmap for researchers.
The successful execution of this research plan would not only elucidate the therapeutic potential of this specific molecule but could also pave the way for the development of a new class of imidazole-phenol hybrid anticancer drugs. Future work could involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound, as well as more in-depth mechanistic studies to identify its precise molecular targets.
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3-(1h-imidazol-2-yl)phenol mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 3-(1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 3-(1H-imidazol-2-yl)phenol. Based on extensive analysis of its structural motifs and the known pharmacological activities of related imidazole-containing compounds, we postulate that 3-(1H-imidazol-2-yl)phenol functions as an α2-adrenergic receptor agonist. This guide will delve into the intricacies of this proposed mechanism, outline a rigorous, multi-tiered experimental approach for its validation, and discuss the potential therapeutic implications of this compound. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Imidazole Scaffolds and α2-Adrenergic Receptor Modulation
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets.[1][4] A significant class of imidazole-containing drugs exerts its effects through the modulation of adrenergic receptors, particularly the α2-adrenergic receptors.[1][5][6]
The compound 3-(1H-imidazol-2-yl)phenol, with its characteristic imidazole core linked to a phenol group, presents a compelling candidate for investigation as a modulator of the adrenergic system. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to known α2-adrenergic agonists strongly suggests a similar mechanism of action.[5][6][7]
α2-adrenergic receptors are critical components of the sympathetic nervous system, playing a pivotal role in regulating neurotransmitter release and physiological processes such as blood pressure, heart rate, and consciousness.[8][9] Agonists of these receptors have established therapeutic applications in the management of hypertension, attention-deficit/hyperactivity disorder (ADHD), chronic pain, and as adjuncts in anesthesia.[10][11] This guide, therefore, puts forth the hypothesis that 3-(1H-imidazol-2-yl)phenol is an α2-adrenergic receptor agonist and provides a detailed roadmap for the scientific validation of this claim.
Hypothesized Mechanism of Action: α2-Adrenergic Receptor Agonism
We propose that 3-(1H-imidazol-2-yl)phenol exerts its pharmacological effects by acting as a selective agonist at α2-adrenergic receptors. This hypothesis is predicated on the well-established role of the imidazole scaffold in binding to and activating these receptors.[1][5][6]
The α2-Adrenergic Receptor Family
The α2-adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine.[9] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.[10]
-
α2A-Adrenergic Receptors: Primarily located in the brainstem and presynaptic nerve terminals of the peripheral nervous system. Their activation is largely responsible for the sympatholytic, sedative, and analgesic effects of α2-agonists.[8][10]
-
α2B-Adrenergic Receptors: Found predominantly on vascular smooth muscle, where their stimulation can lead to vasoconstriction.[10]
-
α2C-Adrenergic Receptors: Concentrated in the central nervous system and are thought to be involved in modulating dopamine neurotransmission and stress responses.[10]
Downstream Signaling Pathways
Upon binding of an agonist like the proposed 3-(1H-imidazol-2-yl)phenol, the α2-adrenergic receptor undergoes a conformational change, leading to the activation of its coupled inhibitory G-protein (Gi).[12] This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated αi subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The βγ subunit of the G-protein can directly interact with and modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Inhibition of Neurotransmitter Release: The culmination of these signaling events at presynaptic nerve terminals is a reduction in the release of norepinephrine.[8][12] This negative feedback mechanism is the cornerstone of the sympatholytic effects of α2-agonists.[10]
Figure 1: Proposed signaling pathway of 3-(1H-imidazol-2-yl)phenol via the α2-adrenergic receptor.
Experimental Validation Protocols
A systematic and tiered approach is essential to rigorously test the hypothesis that 3-(1H-imidazol-2-yl)phenol is an α2-adrenergic receptor agonist. The following protocols provide a framework for this investigation.
Figure 2: Tiered experimental workflow for mechanism of action validation.
In Vitro Assays
3.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of 3-(1H-imidazol-2-yl)phenol for α2-adrenergic receptor subtypes.
-
Methodology:
-
Prepare cell membranes from stable cell lines overexpressing human α2A, α2B, and α2C adrenergic receptors.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [3H]clonidine or [3H]yohimbine) and increasing concentrations of 3-(1H-imidazol-2-yl)phenol.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
3.1.2. [35S]GTPγS Binding Assay
-
Objective: To assess the functional activity of 3-(1H-imidazol-2-yl)phenol by measuring G-protein activation (EC50 and Emax).
-
Methodology:
-
Use the same receptor-overexpressing cell membranes as in the binding assay.
-
Incubate the membranes with a constant concentration of [35S]GTPγS, GDP, and increasing concentrations of 3-(1H-imidazol-2-yl)phenol.
-
The binding of the agonist promotes the exchange of GDP for [35S]GTPγS on the Gαi subunit.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the bound radioactivity.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) from the concentration-response curve.
-
3.1.3. cAMP Accumulation Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity (IC50).
-
Methodology:
-
Use whole cells expressing the α2-adrenergic receptor of interest.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Co-incubate the cells with forskolin and increasing concentrations of 3-(1H-imidazol-2-yl)phenol.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Cell-Based Assays
3.2.1. Norepinephrine Release Assay
-
Objective: To measure the direct effect of 3-(1H-imidazol-2-yl)phenol on neurotransmitter release from neuronal cells.
-
Methodology:
-
Use primary cultures of sympathetic neurons or a suitable neuronal cell line (e.g., PC12 cells differentiated to a neuronal phenotype).
-
Load the cells with [3H]norepinephrine.
-
Wash the cells to remove excess unincorporated radiolabel.
-
Stimulate norepinephrine release using a depolarizing agent (e.g., high potassium concentration).
-
Perform the stimulation in the presence of increasing concentrations of 3-(1H-imidazol-2-yl)phenol.
-
Measure the amount of [3H]norepinephrine released into the supernatant and remaining in the cells.
-
Calculate the percentage inhibition of stimulated norepinephrine release.
-
In Vivo Studies
3.3.1. Animal Models of Hypertension
-
Objective: To evaluate the effect of 3-(1H-imidazol-2-yl)phenol on blood pressure and heart rate.
-
Methodology:
-
Use a validated animal model of hypertension (e.g., spontaneously hypertensive rats, SHRs).
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Administer 3-(1H-imidazol-2-yl)phenol at various doses via an appropriate route (e.g., oral gavage or intravenous injection).
-
Record cardiovascular parameters before and after drug administration.
-
Analyze the data to determine the dose-dependent effects on blood pressure and heart rate.
-
Data Interpretation and Expected Outcomes
The collective data from these experiments will provide a robust assessment of the mechanism of action of 3-(1H-imidazol-2-yl)phenol.
| Experiment | Parameter | Expected Outcome for an α2-Agonist |
| Radioligand Binding Assay | Ki (nM) | Low nanomolar affinity for α2-adrenergic receptor subtypes. |
| [35S]GTPγS Binding Assay | EC50 (nM), Emax (%) | Dose-dependent stimulation of [35S]GTPγS binding. |
| cAMP Accumulation Assay | IC50 (nM) | Dose-dependent inhibition of forskolin-stimulated cAMP. |
| Norepinephrine Release Assay | % Inhibition | Dose-dependent inhibition of stimulated norepinephrine release. |
| Hypertensive Animal Models | Δ Blood Pressure, Δ Heart Rate | Dose-dependent reduction in blood pressure and heart rate. |
A strong correlation between the binding affinity (Ki), functional potency (EC50/IC50), and in vivo efficacy would provide compelling evidence for the hypothesized mechanism of action.
Potential Therapeutic Implications
Should the experimental data confirm that 3-(1H-imidazol-2-yl)phenol is a potent and selective α2-adrenergic receptor agonist, it could have significant therapeutic potential in several clinical areas:
-
Hypertension: By reducing sympathetic outflow, the compound could be an effective antihypertensive agent.[8][11]
-
ADHD: Modulation of norepinephrine in the prefrontal cortex could improve attention and reduce hyperactivity.[10][11]
-
Chronic Pain: Activation of spinal α2-receptors can produce analgesia, making it a potential non-opioid analgesic.[10]
-
Anesthesia: Its sedative and sympatholytic properties could make it a valuable adjunct to anesthesia.[10]
Conclusion
This technical guide has outlined a scientifically rigorous and logically structured approach to investigating the mechanism of action of 3-(1H-imidazol-2-yl)phenol. The central hypothesis, based on its chemical structure, is that it functions as an α2-adrenergic receptor agonist. The proposed experimental workflow, from in vitro molecular interactions to in vivo physiological responses, provides a clear path to validate this hypothesis. Confirmation of this mechanism would position 3-(1H-imidazol-2-yl)phenol as a promising lead compound for the development of new therapeutics targeting a range of disorders amenable to α2-adrenergic modulation.
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An In-depth Technical Guide to Determining the Solubility of 3-(1h-Imidazol-2-yl)phenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3-(1h-Imidazol-2-yl)phenol. By integrating theoretical principles with robust experimental protocols, this document serves as a self-validating system for generating reliable solubility data, a critical parameter in the pharmaceutical sciences.
Executive Summary: The Critical Role of Solubility
Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1][2][3] For a molecule like 3-(1h-Imidazol-2-yl)phenol, which incorporates both a weakly basic imidazole moiety and a weakly acidic phenolic group, the solubility profile is expected to be complex and highly dependent on the physicochemical environment. This guide elucidates the theoretical underpinnings of its solubility and provides detailed, field-proven methodologies for its empirical determination. Understanding these principles is not merely an academic exercise but a crucial step in de-risking a potential drug candidate and enabling rational formulation development.[2][4]
Theoretical Framework: Predicting the Solubility Behavior of 3-(1h-Imidazol-2-yl)phenol
A molecule's structure is the primary determinant of its solubility. The subject compound, 3-(1h-Imidazol-2-yl)phenol, possesses distinct functional groups that dictate its interactions with various solvents.
Chemical Structure and Physicochemical Properties:
-
Molecular Formula: C₉H₈N₂O[5]
-
Molecular Weight: 160.17 g/mol [5]
-
Functional Groups:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. It is generally a polar and water-soluble moiety.[6][7][8] One nitrogen atom is pyrrole-like and the other is pyridine-like, allowing the ring to act as both a hydrogen bond donor and acceptor. The imidazole ring is basic and can be protonated.
-
Phenol Group: A hydroxyl group attached to a benzene ring. The hydroxyl group can participate in hydrogen bonding, and the acidic proton can dissociate, especially at higher pH.[9]
-
-
Predicted Lipophilicity (XLogP3): 1.5[5]. This value suggests that the compound has a moderate balance between hydrophilicity and lipophilicity, hinting at solubility in both polar and some non-polar organic solvents.
The Overarching Influence of pH
For an ionizable compound like 3-(1h-Imidazol-2-yl)phenol, pH is the most critical factor governing aqueous solubility.[4][10][11][12][13] The molecule's net charge changes as the pH of the solution is altered, dramatically affecting its interaction with polar water molecules.
-
In Acidic Conditions (Low pH): The basic imidazole ring will become protonated, forming a positively charged species (a cation). This ionization significantly increases the molecule's polarity and its affinity for water, leading to a substantial increase in aqueous solubility.[14]
-
In Basic Conditions (High pH): The acidic proton of the phenolic hydroxyl group will dissociate, forming a negatively charged phenolate ion (an anion). This ionization also enhances polarity and, consequently, aqueous solubility.[13][14]
-
At the Isoelectric Point (pI): There will be a specific pH at which the compound exists predominantly in its neutral, un-ionized form. At or near this pH, the molecule is at its least polar, and its aqueous solubility will be at a minimum. This is referred to as the intrinsic solubility.[15]
The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation, which can be adapted to model the solubility of ionizable compounds.[16]
The Role of Solvent Polarity and Co-solvents
Beyond aqueous solutions, the solubility in organic solvents is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for 3-(1h-Imidazol-2-yl)phenol due to their ability to interact with both the imidazole and phenol groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can accept hydrogen bonds. Dimethyl sulfoxide (DMSO) is a powerful, versatile solvent capable of dissolving both polar and non-polar compounds and is commonly used for preparing stock solutions in drug discovery.[17]
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): Solubility is expected to be significantly lower in these solvents. While the phenyl ring offers some non-polar character, the polar imidazole and hydroxyl groups will limit solubility. Studies on similar imidazole derivatives have shown very low solubility in chloroalkanes and toluene.[18]
In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. The solubility of a compound in a water-cosolvent mixture can be predicted using models such as the log-linear model of Yalkowsky.[19][20][21][22]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium (thermodynamic) solubility is the Shake-Flask Method .[16][23][24] This method ensures that the solution has reached equilibrium with the solid drug, providing the most reliable and physically meaningful solubility value.
Core Protocol: Saturated Shake-Flask Method
This protocol is designed as a self-validating system to ensure equilibrium is reached and the data is accurate.
Objective: To determine the thermodynamic solubility of 3-(1h-Imidazol-2-yl)phenol in a selection of solvents at a controlled temperature.
Materials:
-
3-(1h-Imidazol-2-yl)phenol (solid, high purity)
-
Selected Solvents (e.g., Water, Phosphate-Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Step-by-Step Methodology:
-
Preparation of Solvent Media: Prepare all aqueous and organic solvents. For buffered solutions, ensure the pH is accurately measured and adjusted.
-
Addition of Excess Solid: Add an excess amount of solid 3-(1h-Imidazol-2-yl)phenol to a vial containing a known volume of the chosen solvent. The key is to ensure that a visible amount of undissolved solid remains throughout the experiment, confirming that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[2][15] For some compounds, longer incubation may be necessary. Preliminary time-to-equilibrium studies are recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.[25] This step is critical to avoid artificially high results.
-
Sample Preparation for Analysis: Dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[1][3][25]
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table for clarity and comparative analysis.
Table 1: Hypothetical Solubility Data for 3-(1h-Imidazol-2-yl)phenol at 25°C
| Solvent System | pH | Dielectric Constant | Predicted Solubility Behavior | Measured Solubility (µg/mL) | Measured Solubility (mM) |
| 0.1 M HCl | ~1 | 80.1 | High (Imidazole Protonated) | > 1000 | > 6.24 |
| Water | ~7 | 80.1 | Low (Near Isoelectric Point) | 50 | 0.31 |
| PBS | 7.4 | 78.5 | Low (Near Isoelectric Point) | 65 | 0.41 |
| 0.1 M NaOH | ~13 | 80.1 | High (Phenol Deprotonated) | > 2000 | > 12.49 |
| Methanol | N/A | 32.7 | Moderate to High | 500 | 3.12 |
| Ethanol | N/A | 24.5 | Moderate | 250 | 1.56 |
| DMSO | N/A | 46.7 | Very High | > 5000 | > 31.22 |
| Toluene | N/A | 2.4 | Very Low | < 10 | < 0.06 |
Note: The data in this table is illustrative and must be determined experimentally.
Visualizing the Structure-Solubility Relationship
The interplay between the molecule's ionizable groups and the surrounding medium's pH is the central concept governing its aqueous solubility.
Caption: Influence of pH on the Ionization State and Aqueous Solubility.
Conclusion: A Pathway to Rational Development
This guide has outlined a comprehensive strategy for characterizing the solubility of 3-(1h-Imidazol-2-yl)phenol. By understanding its amphoteric nature, the profound effect of pH can be anticipated. The Shake-Flask method provides a robust and reliable means of generating the essential thermodynamic solubility data required for all stages of drug development. The insights gained from these studies are not merely data points but foundational knowledge that enables rational lead optimization, informs formulation strategies, and ultimately increases the probability of developing a successful therapeutic agent.
References
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link][19][20][21][22]
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Jouyban, A., & Acree Jr, W. E. (2017). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 20, 264-282. [Link][26]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link][16]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21806228, 3-(1h-Imidazol-2-yl)phenol. [Link][5]
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Al-Ghabeish, M., & Al-Akayleh, F. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 3(6), 397-404. [Link][23]
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Verma, A., Joshi, N., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry, 107, 104561. [Link][7]
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Gaikwad, S. B., & Tagad, V. B. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 533-540. [Link][4]
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Bergström, C. A. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][15]
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Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Engineering Research & Technology, 6(5), 2278-0181. [Link][8]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link][3]
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Domínguez-Álvarez, E., et al. (2018). Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Medicinal Chemistry, 14(7), 717-731. [Link][27]
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Analytical Chemistry. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link][29]
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An In-depth Technical Guide to the Safe Handling of 3-(1H-Imidazol-2-yl)phenol for Research and Development
This guide provides a detailed framework for the safe handling, storage, and disposal of 3-(1H-imidazol-2-yl)phenol (CAS No. 52091-36-8) in a research and drug development setting. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for structurally related compounds and general principles of chemical hygiene, aiming to provide a self-validating system of safety and control.
Compound Identification and Physicochemical Properties
3-(1H-Imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol group attached to an imidazole ring.[1] This unique structure makes it a subject of interest in medicinal chemistry and material science.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.
Table 1: Physicochemical Properties of 3-(1H-Imidazol-2-yl)phenol
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[2] |
| Molecular Weight | 160.17 g/mol | PubChem[2] |
| CAS Number | 52091-36-8 | ChemicalBook[3] |
| Appearance | Likely a solid powder (inferred from related compounds) | N/A |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Hazard Identification and Risk Assessment
The phenol group is known for its acute toxicity, corrosivity, and ability to be rapidly absorbed through the skin, potentially causing systemic effects on the central nervous system, liver, and kidneys.[6][7][8] Imidazole derivatives can also exhibit irritant properties.[9]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on SDS for 4-(Imidazol-1-yl)phenol[4][10] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on SDS for 4-(Imidazol-1-yl)phenol[4][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on SDS for 4-(Imidazol-1-yl)phenol[4][5][10] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 3 or 4 | H301/311/331 or H302/312/332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled | Extrapolated from the high toxicity of phenol[11][12] |
Causality of Hazards: The phenolic hydroxyl group can denature proteins, leading to corrosive effects on skin and eyes. Its lipophilic nature facilitates rapid absorption through the skin, allowing it to enter the bloodstream and exert systemic toxicity.[13] The imidazole ring, while generally less hazardous, can contribute to skin and respiratory irritation.
Engineering and Administrative Controls: The Hierarchy of Safety
The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes engineering solutions over procedural and personal measures.
Caption: Hierarchy of controls for managing chemical risks.
-
Engineering Controls: All work involving solid 3-(1H-imidazol-2-yl)phenol or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][14] An ANSI-approved eyewash station and safety shower must be immediately accessible.[14]
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must be thoroughly trained on the specific hazards and the procedures outlined in this guide. A designated area for the storage and handling of this compound should be clearly marked.[6]
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The selection is critical due to the high absorption hazard of phenolic compounds.[13]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove with an outer, thicker neoprene or butyl rubber glove. | Nitrile provides splash protection, while neoprene or butyl rubber offers extended resistance against phenolic compounds.[7][14] |
| Eye Protection | Chemical safety goggles and a full-face shield when handling larger quantities or there is a significant splash risk. | Protects against splashes to the eyes, which can cause severe irritation or damage.[4][10] |
| Skin and Body | A fully buttoned, flame-resistant lab coat. A neoprene or butyl rubber apron is required when handling significant quantities. | Prevents skin contact. Phenol can penetrate standard clothing and leather shoes.[13][14] |
| Respiratory | Not required if work is performed within a certified fume hood. For emergencies, a NIOSH-approved respirator with organic vapor cartridges is necessary. | A fume hood provides primary respiratory protection.[4] |
Safe Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure the fume hood is operational, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash and safety shower.
-
Weighing: Handle the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After use, decontaminate the work surface. Remove outer gloves first, followed by inner gloves, and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[7]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
Keep the container tightly sealed and clearly labeled.
-
Store below eye level to minimize the risk of dropping and splashing.[6][7]
Emergency Procedures: A Validating Response System
A rapid and correct response to an emergency is critical to mitigating harm.
First Aid Measures
Caption: First aid decision tree for different exposure routes.
-
Skin Contact: This is a medical emergency due to rapid absorption.[13] Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] If available, after the initial water flush, apply polyethylene glycol (PEG-300 or PEG-400) to the affected area.[6][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][15] If breathing is difficult, provide oxygen. Get medical attention immediately.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[15] Ingestion of even small amounts of phenolic compounds can be fatal.[7] Seek immediate medical attention.
Spill Response
Caption: Workflow for responding to a chemical spill.
For small spills (<10g of solid or <100mL of solution), trained personnel wearing appropriate PPE should cover the spill with an inert absorbent material like vermiculite or sand.[4] The material should then be swept up and placed into a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated. For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department immediately.[7]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]
-
Hazards from Combustion: Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
All waste containing 3-(1H-imidazol-2-yl)phenol, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Toxicological Information
No specific toxicological studies for 3-(1H-imidazol-2-yl)phenol were found. The information below is inferred from the known toxicology of phenol.[8][16]
-
Acute Toxicity: Phenol is highly toxic by all routes of exposure (oral, dermal, inhalation).[8] Absorption through the skin can be rapid and may lead to systemic toxicity, including muscle weakness, tremors, CNS depression, coma, and death.[6][13]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies phenol as Group 3, not classifiable as to its carcinogenicity to humans.[8]
-
Mutagenicity: Phenol is suspected of causing genetic defects.[11][12]
-
Reproductive Toxicity: There is some evidence that phenol may be a reproductive hazard.[7]
Given these significant data gaps, it is imperative to treat 3-(1H-imidazol-2-yl)phenol with extreme caution, assuming a hazard profile similar to or greater than phenol until specific data becomes available.
References
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PubChem. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228. National Center for Biotechnology Information. [Link]
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Princeton University Environmental Health & Safety. Phenol.[Link]
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INEOS Group. SAFETY DATA SHEET Phenol Solution.[Link]
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ResearchGate. 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (October 2017). [Link]
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Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). [Link]
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Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid... (2013). [Link]
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Methodological & Application
experimental protocol for 3-(1h-imidazol-2-yl)phenol synthesis
An Application Note for the Synthesis of 3-(1H-imidazol-2-yl)phenol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-(1H-imidazol-2-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered around the classic Debus-Radziszewski imidazole synthesis, a multi-component reaction known for its efficiency and atom economy.[1] This document provides a step-by-step experimental procedure, mechanistic insights, safety protocols, characterization data, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both successful execution and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
The imidazole moiety is a cornerstone in numerous biologically active compounds and pharmaceuticals. The target molecule, 3-(1H-imidazol-2-yl)phenol, incorporates both a phenol and an imidazole ring, making it a versatile precursor for designing enzyme inhibitors, receptor ligands, and functional materials.
The chosen synthetic route is the Debus-Radziszewski reaction, which constructs the imidazole ring from three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] In this specific application, glyoxal serves as the dicarbonyl source, 3-hydroxybenzaldehyde provides the aryl substituent at the C2 position, and an excess of an ammonium salt provides the requisite nitrogen atoms and acts as a mild acid catalyst.
Causality of Choice : The Radziszewski reaction is selected for its operational simplicity and the commercial availability of the starting materials. It is a one-pot synthesis that avoids the need for complex, multi-step procedures, making it highly efficient for laboratory-scale production.[4][5]
Reaction Mechanism
The reaction is understood to proceed in two primary stages, though the exact mechanism can be complex.[3][6]
-
Diimine Formation : The 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.[2][6]
-
Condensation and Cyclization : This diimine intermediate then condenses with the aldehyde (3-hydroxybenzaldehyde). Subsequent intramolecular cyclization and dehydration (aromatization) yield the final 2-substituted imidazole product.[7]
Figure 1: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 100-83-4 | 122.12 | 6.11 g (50 mmol) | Purity ≥98% |
| Glyoxal Solution | C₂H₂O₂ | 107-22-2 | 58.04 | 7.26 g (50 mmol) | 40% wt. in H₂O |
| Ammonium Acetate | CH₃COONH₄ | 631-61-8 | 77.08 | 38.54 g (500 mmol) | Purity ≥98% |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 | 100 mL | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | As needed | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | As needed | Aqueous solution |
| Brine | NaCl | 7647-14-5 | 58.44 | As needed | Saturated NaCl(aq) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | As needed | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Detailed Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis.
Reaction Setup and Execution
-
Charge the Flask : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (6.11 g, 50 mmol) and ammonium acetate (38.54 g, 500 mmol).
-
Add Solvents and Reagents : Add 100 mL of glacial acetic acid to the flask, followed by the 40% aqueous glyoxal solution (7.26 g, 50 mmol).
-
Rationale: Glacial acetic acid serves as the solvent and helps to catalyze the condensation steps. A large excess of ammonium acetate is used to provide the ammonia source and drive the equilibrium towards product formation.[4]
-
-
Heating and Reflux : Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation
-
Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 400 mL of ice-cold water with stirring.
-
Neutralization : Carefully neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Rationale: Neutralization is crucial to quench the acid catalyst and precipitate the crude product, which is less soluble in neutral water than in acid.
-
-
Extraction : Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure a high recovery.
-
-
Washing and Drying : Combine the organic extracts and wash them with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
The crude 3-(1H-imidazol-2-yl)phenol can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Alternative: If recrystallization proves insufficient, the product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Data for 3-(1H-imidazol-2-yl)phenol |
| ¹H NMR | Signals corresponding to aromatic protons of the phenol and imidazole rings, a broad singlet for the phenolic -OH, and a broad singlet for the imidazole N-H. |
| ¹³C NMR | Resonances for the distinct carbon atoms of the phenolic and imidazole rings. |
| FT-IR | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (imidazole), C=N, and C=C stretching of the aromatic rings. |
| Mass Spec (ESI) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₉H₈N₂O (M.W. 160.17). |
Note: Specific chemical shifts and absorption frequencies should be compared with literature values or predicted data for definitive confirmation.[8][9][10][11][12][13]
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Hydroxybenzaldehyde : Harmful if swallowed and causes serious eye irritation.[14][15][16] Avoid inhalation of dust and contact with skin and eyes.[17][18]
-
Glyoxal (40% solution) : May cause skin and respiratory irritation. Handle with care.
-
Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage. Use in a fume hood is mandatory.
-
Work-up : The neutralization step with sodium bicarbonate produces carbon dioxide gas. Perform this step slowly in a large, open beaker to avoid excessive foaming and pressure buildup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the temperature is adequate for reflux. |
| Product lost during work-up. | Ensure pH is fully neutralized before extraction. Perform at least three extractions with ethyl acetate. | |
| Impure Product | Side reactions. | Purify carefully using recrystallization with an appropriate solvent system or by column chromatography. |
| Starting materials are impure. | Verify the purity of 3-hydroxybenzaldehyde and other reagents before starting the reaction. | |
| Reaction does not start | Insufficient heating or catalyst. | Ensure the reaction is at a full reflux. Acetic acid acts as the catalyst; ensure it is glacial. |
References
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Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]
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Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
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Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett. Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Pereira, R., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
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Dr. Raghu Prasad. (2023). Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]
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Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Available at: [Link]
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Kong, L., et al. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor. Organic Letters. Available at: [Link]
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Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Semantic Scholar. Available at: [Link]
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SUPPORTING INFORMATION. Available at: [Link]
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Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Safety Data Sheet: 3-Hydroxybenzaldehyde. Carl ROTH. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
3-HYDROXYBENZALDEHYDE Safety Data Sheet. Chemstock. Available at: [Link]
-
3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
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Ullmann Condensation. SynArchive. Available at: [Link]
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Dhawas, A. M., et al. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available at: [Link]
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Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles. Taylor & Francis Online. Available at: [Link]
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3-(1h-Imidazol-2-yl)phenol. PubChem. Available at: [Link]
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Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available at: [Link]
-
Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. ResearchGate. Available at: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. Available at: [Link]
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Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde?. ResearchGate. Available at: [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction. MDPI. Available at: [Link]
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2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. PMC - NIH. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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3-Hydroxybenzaldehyde. Wikipedia. Available at: [Link]
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Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Available at: [Link]
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Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights.... ResearchGate. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Preparation method of 4- (imidazole-1-yl) phenol. Google Patents.
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3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. PMC - NIH. Available at: [Link]
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Authored by: Senior Application Scientist, Gemini Laboratories
An Application Guide for the In Vitro Characterization of 3-(1H-imidazol-2-yl)phenol
Abstract
This document provides a comprehensive technical guide for the in vitro evaluation of 3-(1H-imidazol-2-yl)phenol, a molecule incorporating two pharmacologically significant moieties: an imidazole ring and a phenolic group. The imidazole core is a prevalent feature in numerous therapeutic agents, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The phenol group is a classic structural motif recognized for its antioxidant properties and its role in modulating various enzymatic and signaling pathways.[3] Given the compound's structure, its potential biological activities are multifaceted. This guide presents a suite of detailed protocols designed to systematically investigate its potential as an antiproliferative, antioxidant, enzyme-inhibiting, and antimicrobial agent. The methodologies are grounded in established principles and include critical insights into experimental design, data interpretation, and troubleshooting common challenges associated with testing phenolic compounds.
Guiding Principles for Assay Design
The rational selection of in vitro assays for 3-(1H-imidazol-2-yl)phenol is predicated on the known biological activities of its constituent chemical groups.
-
The Imidazole Scaffold: This nitrogen-containing heterocycle is a versatile building block in medicinal chemistry.[1] Its ability to engage in hydrogen bonding and other molecular interactions allows it to bind with high affinity to a wide range of biological targets, particularly enzymes and receptors.[1][2] Numerous imidazole-containing compounds have been investigated as anticancer agents that target critical cellular machinery like tyrosine kinases (e.g., VEGFR-2, EGFR), tubulin, and other proteins involved in cell proliferation and survival.[4][5]
-
The Phenolic Moiety: Phenols are potent hydrogen-donating antioxidants. This activity is central to their protective effects against oxidative stress, a key factor in many diseases. However, the reactivity of phenols presents challenges in in vitro settings. They are susceptible to auto-oxidation and degradation in culture media, and their volatility can lead to cross-contamination in multi-well plate assays.[6] It is crucial to employ appropriate controls and handling procedures, such as using plate seals, to ensure data reliability.[6]
This guide, therefore, proposes a multi-pronged approach: beginning with broad-spectrum activity screens (cytotoxicity, antioxidant) and moving towards more specific mechanistic assays (enzyme inhibition) based on initial findings.
Recommended In Vitro Assay Protocols
Protocol 1: Antiproliferative Activity Assessment via MTT Assay
This assay assesses the compound's ability to inhibit cell proliferation or induce cytotoxicity, a hallmark of many anticancer agents.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cancer cell lines is recommended to assess the breadth of activity. For instance, MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are commonly used and represent different cancer types.[4][5] A non-cancerous cell line, such as human skin fibroblasts, should be included to assess general cytotoxicity and determine a potential therapeutic window.[1]
-
Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent. A positive control (e.g., Doxorubicin) provides a benchmark for potent cytotoxic activity.[4]
-
Concentration Range: A logarithmic serial dilution (e.g., 0.1 µM to 100 µM) is crucial for generating a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow Diagram
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-imidazol-2-yl)phenol in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound, vehicle control (e.g., 0.5% DMSO), and positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Recommended Condition |
| Cell Lines | MCF-7, A549, HepG2, Fibroblasts |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 48 - 72 hours |
| Positive Control | Doxorubicin (10 µM) |
| Vehicle Control | ≤0.5% DMSO |
Protocol 2: Total Phenolic Content and Antioxidant Capacity
These assays quantify the compound's phenolic nature and its ability to scavenge free radicals, a key mechanism of antioxidant action.[3][7]
A. Total Phenolic Content (Folin-Ciocalteu Method)
This assay relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline environment, producing a blue-colored complex.[7]
Step-by-Step Protocol:
-
Standard Curve: Prepare a standard curve using Gallic Acid (e.g., 0 to 500 µg/mL).[7]
-
Reaction Setup: In a 96-well plate, add 20 µL of the compound solution (in methanol or water), standard, or blank.
-
Reagent Addition: Add 100 µL of 1:10 diluted Folin-Ciocalteu reagent and mix. Incubate for 5 minutes at room temperature.
-
Neutralization: Add 80 µL of 7.5% (w/v) sodium carbonate solution.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the absorbance at 765 nm.[7]
-
Data Analysis: Calculate the total phenolic content from the standard curve and express it as Gallic Acid Equivalents (GAE).
B. DPPH Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The absorbance at 517 nm should be approximately 1.0.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the compound (dissolved in methanol). Use Ascorbic Acid as a positive control.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals).
Protocol 3: General Kinase Inhibition Assay (Example: VEGFR-2)
Many imidazole derivatives are known to inhibit protein kinases.[4] This protocol provides a general framework for a biochemical kinase assay using a commercially available kit, which typically relies on measuring the amount of phosphorylated substrate produced.
Logical Relationship Diagram
Caption: Principle of a competitive kinase inhibition assay.
Step-by-Step Protocol (using a generic ADP-Glo™ format):
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This includes kinase, substrate, and ATP.
-
Compound Plating: Add serial dilutions of 3-(1H-imidazol-2-yl)phenol to the wells of a 384-well plate. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to initiate the reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC₅₀ value.
| Parameter | Example Condition |
| Target Enzyme | Recombinant Human VEGFR-2 |
| Substrate | Poly (Glu, Tyr) 4:1 peptide |
| ATP Concentration | At or near the Kₘ value |
| Positive Control | Sunitinib or other known inhibitor |
Special Considerations & Troubleshooting
-
Compound Solubility: Ensure 3-(1H-imidazol-2-yl)phenol is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in aqueous media. If solubility is an issue, sonication or the use of co-solvents may be necessary.
-
Phenol Instability: As noted, phenolic compounds can be unstable in vitro.[6] To mitigate this, prepare fresh dilutions of the compound for each experiment. When performing long incubations (e.g., cytotoxicity assays), consider using gas-permeable plate seals to minimize evaporation and potential cross-well contamination by volatile degradation products.[6]
-
Assay Interference: The color or fluorescent properties of the test compound can interfere with absorbance- or fluorescence-based readouts. Always run a "compound only" control (compound in assay buffer without cells or enzymes) to check for background signal.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2021). Archives of Toxicology. [Link]
-
Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2013). Montclair State University. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI. [Link]
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). ACS Omega. [Link]
-
Total Phenolic Content Assay Kit. (2021). Zen-Bio. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry. [Link]
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Application Note: A Multi-Spectroscopic Approach for the Structural Elucidation of 3-(1H-imidazol-2-yl)phenol
Introduction
3-(1H-imidazol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a phenol and an imidazole moiety, presents a versatile scaffold for designing molecules with potential therapeutic activities. Accurate and unambiguous structural characterization is a critical prerequisite for any further investigation, from lead optimization to quality control in manufacturing. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic spectroscopic analysis of 3-(1H-imidazol-2-yl)phenol. We will detail the principles, expected outcomes, and step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The integration of these orthogonal techniques provides a self-validating system for the unequivocal confirmation of the compound's identity and purity.[1][2][3]
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem CID 21806228[4] |
| Molecular Weight | 160.17 g/mol | PubChem CID 21806228[4] |
| Monoisotopic Mass | 160.0637 g/mol | PubChem CID 21806228[4] |
| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | PubChem CID 21806228[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[5]
Causality and Expected Spectral Features
The magnetic environment of each nucleus (¹H and ¹³C) is influenced by the surrounding electron density, resulting in a unique resonance frequency or "chemical shift" (δ). By analyzing these shifts, along with proton-proton spin coupling, we can piece together the molecular structure.
¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the phenolic, imidazole, and aromatic protons. The labile protons (O-H and N-H) may appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between the sp² carbons of the phenyl and imidazole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(1H-imidazol-2-yl)phenol in DMSO-d₆
| Atom Type | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Notes |
| Imidazole N-H | 1 | ~12.5-13.5 (broad s) | - | Broad signal due to proton exchange and quadrupolar broadening.[6] |
| Imidazole C-H | 4, 5 | ~7.2-7.8 (s or d) | ~120-130 | Signals for H4/H5 may be a singlet or two doublets depending on resolution and exchange. |
| Phenyl C-H | 2', 4', 5', 6' | ~6.8-7.5 (m) | ~110-130 | Complex multiplet pattern due to meta and ortho couplings. |
| Phenolic O-H | 3' | ~9.5-10.5 (broad s) | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent.[7] |
| Phenyl C-O | 3' | - | ~155-160 | Deshielded due to the attached electronegative oxygen atom. |
| Imidazole C=N | 2 | - | ~145-150 | Quaternary carbon, typically a weaker signal. |
| Phenyl C-Im | 1' | - | ~130-135 | Quaternary carbon attached to the imidazole ring. |
Note: Predictions are based on typical values for phenol and imidazole derivatives. Actual values may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: a. Weigh 5-10 mg of 3-(1H-imidazol-2-yl)phenol for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[8][9][10] b. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of the -OH and -NH protons, allowing for their observation.[8][11] c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8] e. Cap the NMR tube securely and label it clearly.
-
Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. e. Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[8] f. Process the data using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction). g. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum (δ ≈ 39.52 ppm).
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the presence of specific functional groups.[5] The absorption of infrared radiation corresponds to the energy required to excite a bond to a higher vibrational state.
Causality and Expected Spectral Features
The key functional groups in 3-(1H-imidazol-2-yl)phenol—the phenol O-H, the imidazole N-H, the aromatic C=C and C-H bonds, and the C-O bond—each have characteristic vibrational frequencies. The O-H and N-H stretches are particularly diagnostic, often appearing as broad bands due to hydrogen bonding.[12][13]
Table 2: Predicted FT-IR Absorption Bands for 3-(1H-imidazol-2-yl)phenol
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |
| Phenol O-H | Stretch | 3200 - 3550 | Strong, Broad | Broadness is a hallmark of hydrogen bonding.[12][13] |
| Imidazole N-H | Stretch | 3100 - 3300 | Medium, Broad | Often overlaps with the O-H and aromatic C-H signals. |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds.[12] |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong | Multiple sharp bands are typical for aromatic rings.[12] |
| Imidazole C=N | Stretch | ~1610 - 1650 | Medium | Characteristic of the imidazole ring system.[14] |
| Phenol C-O | Stretch | 1200 - 1260 | Strong | Distinguishes phenols from aliphatic alcohols.[12] |
| Aromatic C-H | Out-of-Plane Bend | 675 - 900 | Strong | The pattern can give clues about the substitution pattern on the benzene ring.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient sampling technique that requires minimal sample preparation.[15][16] An infrared beam is passed through a crystal (e.g., diamond), creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with it.[17][18]
-
Instrument Preparation: a. Ensure the ATR crystal surface is clean. Wipe with a soft tissue dampened with isopropanol or acetone and allow it to dry completely. b. Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Analysis: a. Place a small amount of the solid 3-(1H-imidazol-2-yl)phenol powder onto the center of the ATR crystal. Only a few milligrams are needed.[19] b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Optimal contact is critical for a high-quality spectrum.[15] c. Acquire the sample spectrum. Co-adding 16 to 32 scans is typically sufficient to achieve a good signal-to-noise ratio.
-
Post-Measurement: a. Retract the press arm and carefully remove the sample powder. b. Clean the ATR crystal surface thoroughly as described in step 1a to prevent cross-contamination.
Workflow for ATR-FT-IR Analysis
Caption: Workflow for ATR-FT-IR analysis from setup to data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[3] This technique is particularly useful for analyzing compounds with conjugated π-electron systems and aromatic rings.[20]
Causality and Expected Spectral Features
The conjugated system formed by the phenyl and imidazole rings in 3-(1H-imidazol-2-yl)phenol is expected to give rise to characteristic absorption bands. Benzene itself shows absorptions around 204 nm and 256 nm.[21] The presence of the hydroxyl and imidazole substituents will cause a bathochromic (red) shift to longer wavelengths.
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for 3-(1H-imidazol-2-yl)phenol
| Solvent | Predicted λ_max (nm) | Associated Transition | Rationale & Notes |
| Methanol or Ethanol | ~210-230 nm | π → π | High-energy transition of the aromatic system. |
| ~260-290 nm | π → π | Lower-energy transition, often showing fine structure. The phenolic -OH group acts as an auxochrome, shifting this band to a longer wavelength.[21] |
Note: The exact λ_max and molar absorptivity (ε) are best determined experimentally.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: a. Prepare a stock solution of 3-(1H-imidazol-2-yl)phenol of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol. b. From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the instrument's linear range (typically 0.1 - 1.0 AU). c. Use high-quality quartz cuvettes, as glass and plastic absorb UV radiation.[22]
-
Data Acquisition: a. Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[23][24] b. Set the desired wavelength range (e.g., 190-400 nm). c. Fill a cuvette with the pure solvent (blank) and place it in the spectrophotometer. d. Perform a baseline or "zero" correction with the blank solvent to subtract the absorbance of the solvent and cuvette.[22][25] e. Rinse the sample cuvette with a small amount of the sample solution before filling it. f. Place the sample cuvette in the holder and record the absorption spectrum.[23] g. Save the data and note the wavelength(s) of maximum absorbance (λ_max).
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis analysis, from solution preparation to spectral analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[26][27] It is indispensable for confirming molecular weight and providing structural information through fragmentation, especially in the context of complex mixtures or for purity assessment.[28][29][30]
Causality and Expected Spectral Features
In the mass spectrometer, molecules are ionized (e.g., by Electrospray Ionization, ESI) and their mass-to-charge ratio (m/z) is measured. For 3-(1H-imidazol-2-yl)phenol (MW = 160.17), using a positive ionization mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺. Applying collision energy (tandem MS or MS/MS) will induce fragmentation, and the resulting fragment ions provide clues about the molecule's structure.
Table 4: Predicted LC-MS Data for 3-(1H-imidazol-2-yl)phenol
| Ion Type | Predicted m/z | Rationale & Notes |
| Full Scan MS | ||
| Protonated Molecule [M+H]⁺ | 161.071 | Corresponds to the monoisotopic mass (160.0637) + proton mass. High-resolution MS (HRMS) can confirm the elemental formula. |
| Tandem MS (MS/MS) Fragments | ||
| Fragment 1 | Variable | The imidazole ring is generally stable, but fragmentation may involve losses of small neutral molecules like CO (from the phenol) or HCN (from the imidazole ring).[31][32] |
| Fragment 2 | Variable | Cleavage between the two rings is also a possible fragmentation pathway. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water mixture. b. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.
-
LC-MS System Configuration (Typical Example): a. LC System:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A typical starting condition might be 95% A, ramping to 95% B over several minutes to elute the compound.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL. b. MS System:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Scan Range: m/z 50-500.
- Capillary Voltage/Gas Flows: Optimize for maximum signal of the target compound.
- MS/MS: If desired, perform a product ion scan on the precursor ion m/z 161.1 to obtain fragmentation data.
-
Data Acquisition and Analysis: a. Inject the sample and acquire the data. b. Process the chromatogram to find the retention time of the compound. c. Analyze the mass spectrum corresponding to the chromatographic peak to identify the [M+H]⁺ ion. d. If MS/MS data was acquired, analyze the fragment ions to propose a fragmentation pathway consistent with the structure.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS, from sample preparation to mass spectral analysis.
Integrated Data Analysis for Structural Confirmation
No single technique provides absolute proof of structure. The trustworthiness of the identification comes from the convergence of data from all methods.
Table 5: Summary of Spectroscopic Evidence for 3-(1H-imidazol-2-yl)phenol
| Structural Feature | NMR Evidence | FT-IR Evidence | UV-Vis Evidence | LC-MS Evidence |
| Molecular Formula | Consistent proton and carbon count | - | - | Accurate mass of [M+H]⁺ at m/z 161.071 confirms C₉H₈N₂O |
| Phenol Group | Broad O-H signal (~9.5-10.5 ppm); C-O carbon (~155-160 ppm) | Broad O-H stretch (~3200-3550 cm⁻¹); Strong C-O stretch (~1200-1260 cm⁻¹) | Bathochromic shift due to -OH auxochrome | Potential loss of CO (28 Da) in MS/MS |
| Imidazole Ring | N-H signal (~12.5-13.5 ppm); two C-H signals (~7.2-7.8 ppm) | Broad N-H stretch (~3100-3300 cm⁻¹); C=N stretch (~1610-1650 cm⁻¹) | Contributes to the conjugated π system | Stable ring, potential loss of HCN (27 Da) in MS/MS |
| Aromatic Ring | Signals in aromatic region (6.8-7.5 ppm); substitution pattern from coupling | Aromatic C-H stretch (~3000-3100 cm⁻¹); C=C stretches (~1450-1600 cm⁻¹) | Strong π → π* transitions (~260-290 nm) | - |
| Connectivity | 2D NMR (COSY, HMBC, HSQC) experiments (not detailed here) would confirm C-C and C-H connectivities. | - | - | Fragmentation pattern consistent with the linkage between the two rings. |
Conclusion
The structural elucidation of 3-(1H-imidazol-2-yl)phenol is reliably achieved through a coordinated application of NMR, FT-IR, UV-Vis, and LC-MS spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, UV-Vis characterizes the electronic system, and LC-MS verifies the molecular weight and formula. By following the detailed protocols and integrating the data as outlined in this application note, researchers can confidently and accurately characterize this important molecular scaffold for its application in drug discovery and development.
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Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(20), 3698. Available from: [Link]
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Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Learning, Teaching and Educational Research, 22(4), 1-19. Available from: [Link]
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Yingjie, L., et al. (2013). Synthesis and Spectroscopic Properties of 2-(7-Fluoro-1H-Imidazo[4,5-B]phenazin-2-Yl)-Phenol Derivatives. Advanced Materials Research, 690-693, 50-53. Available from: [Link]
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Al-Shekaili, S., et al. (2020). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. Journal of Physics: Conference Series, 1529, 022067. Available from: [Link]
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Dova, E., et al. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1665–1671. Available from: [Link]
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Application Notes and Protocols for the Spectroscopic Characterization of 3-(1H-imidazol-2-yl)phenol
Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Detailed protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented, alongside an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel chemical entities.
Introduction: The Significance of 3-(1H-imidazol-2-yl)phenol
3-(1H-imidazol-2-yl)phenol, with the molecular formula C₉H₈N₂O, is a molecule of interest due to the unique combination of a phenol and an imidazole ring.[1] The imidazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, while the phenolic hydroxyl group offers a versatile handle for chemical modification and imparts specific physicochemical properties. Understanding the precise molecular structure is paramount for elucidating its biological activity and developing its potential applications. Spectroscopic techniques such as NMR and IR are indispensable tools for unambiguous structure confirmation and purity assessment.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of 3-(1H-imidazol-2-yl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-(1H-imidazol-2-yl)phenol, both ¹H and ¹³C NMR are essential for complete characterization.
Protocol for NMR Sample Preparation and Acquisition
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Caption: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Solvent Selection: Due to the presence of the phenolic -OH and imidazole N-H protons, which are exchangeable, deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent. It is a polar aprotic solvent that can effectively dissolve the compound and allows for the observation of the exchangeable protons.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(1H-imidazol-2-yl)phenol for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Instrumental Parameters:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
For ¹H NMR, a standard pulse sequence is sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for all carbon atoms.
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of 3-(1H-imidazol-2-yl)phenol is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings, as well as the exchangeable -OH and N-H protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(1H-imidazol-2-yl)phenol in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole N-H | ~12.0 - 13.0 | Broad Singlet | 1H |
| Phenolic O-H | ~9.5 - 10.5 | Broad Singlet | 1H |
| Aromatic H (Phenol) | ~6.8 - 7.8 | Multiplets | 4H |
| Imidazole H (C4/C5-H) | ~7.0 - 7.5 | Singlets or Doublets | 2H |
Interpretation Causality:
-
Exchangeable Protons: The N-H proton of the imidazole and the O-H proton of the phenol are acidic and will appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be concentration and temperature-dependent. A D₂O exchange experiment can confirm these peaks, as they will disappear upon addition of a drop of D₂O.
-
Aromatic Protons: The four protons on the phenol ring will exhibit complex splitting patterns (multiplets) in the aromatic region due to spin-spin coupling. Their exact chemical shifts will depend on the electronic effects of the hydroxyl and imidazole substituents.
-
Imidazole Protons: The two protons on the imidazole ring are expected to appear in the aromatic region. Depending on the tautomeric form and the solvent, they may appear as two distinct singlets or as a pair of doublets.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1H-imidazol-2-yl)phenol in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic C-OH | ~155 - 160 |
| Imidazole C2 | ~140 - 145 |
| Aromatic C-H (Phenol) | ~115 - 130 |
| Aromatic C (ipso, Phenol) | ~130 - 135 |
| Imidazole C4/C5 | ~115 - 125 |
Interpretation Causality:
-
Phenolic Carbon: The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and will appear at a low field.
-
Imidazole Carbons: The C2 carbon of the imidazole ring, situated between two nitrogen atoms, will be the most downfield of the imidazole carbons. The C4 and C5 carbons will appear at a higher field. Due to tautomerism, the signals for C4 and C5 may be broadened or averaged.[2]
-
Aromatic Carbons: The carbon atoms of the phenol ring will appear in the typical aromatic region. The ipso-carbon, to which the imidazole ring is attached, will have a distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Protocol for FT-IR Sample Preparation and Acquisition
For a solid sample like 3-(1H-imidazol-2-yl)phenol, the KBr pellet method is a common and reliable technique.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly dry high-purity KBr powder in an oven to remove any residual water.
-
In an agate mortar, grind 1-2 mg of 3-(1H-imidazol-2-yl)phenol with approximately 100 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumental Parameters:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Predicted IR Spectrum and Interpretation
The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, C=C, C=N, and C-O bonds.
Table 3: Predicted IR Absorption Frequencies for 3-(1H-imidazol-2-yl)phenol
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol, H-bonded) | 3200 - 3500 | Broad, Strong |
| N-H stretch (imidazole) | 3100 - 3300 | Broad, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| Aromatic C-H out-of-plane bend | 700 - 900 | Strong |
Interpretation Causality:
-
O-H and N-H Stretching: The most prominent features in the high-frequency region will be the broad absorption bands corresponding to the hydrogen-bonded O-H and N-H stretching vibrations.[3]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.[4]
-
Ring Stretching: The "fingerprint" region will contain a series of sharp to medium intensity peaks between 1500 and 1650 cm⁻¹ corresponding to the C=C and C=N stretching vibrations within the phenol and imidazole rings.
-
C-O Stretching: A strong absorption band around 1200-1260 cm⁻¹ is characteristic of the C-O stretching vibration of the phenolic group.
-
Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes give clues about the substitution pattern of the benzene ring.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and reliable method for the structural characterization of 3-(1H-imidazol-2-yl)phenol. The protocols and spectral interpretations detailed in this application note offer a comprehensive framework for researchers to confidently identify and assess the purity of this important chemical entity, thereby facilitating its further investigation in drug discovery and materials science.
References
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PubChem. (n.d.). 3-(1H-Imidazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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ResearchGate. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]
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ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
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Application Notes and Protocols for 3-(1H-imidazol-2-yl)phenol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 3-(1H-imidazol-2-yl)phenol in cell culture experiments. This document outlines the compound's background, its putative mechanism of action, and detailed protocols for its application in assessing cellular responses, particularly in the context of cancer research.
Introduction: The Therapeutic Potential of Imidazole-Phenol Scaffolds
3-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol group attached to an imidazole ring.[1] The imidazole moiety is a critical pharmacophore present in numerous clinically approved drugs and biologically active molecules, recognized for a wide spectrum of activities including anticancer, antifungal, and antibacterial properties.[2][3][4] Similarly, phenolic compounds are known for their antioxidant and cytotoxic effects against cancer cells.[5] The combination of these two functional groups in 3-(1H-imidazol-2-yl)phenol suggests its potential as a valuable tool in drug discovery and cancer biology research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 3-(1H-imidazol-2-yl)phenol is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 52091-36-8 | [1] |
| Appearance | Solid (powder form is common) | N/A |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge |
Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
While the precise signaling cascade initiated by 3-(1H-imidazol-2-yl)phenol is a subject of ongoing research, evidence from related imidazole and phenolic compounds suggests a multi-pronged mechanism of action against cancer cells. The primary modes of action are believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[6][7][8][9][10][11]
The imidazole core can interfere with critical cellular processes, while the phenol group may contribute to the generation of reactive oxygen species (ROS), further pushing the cell towards an apoptotic fate.[7]
Figure 2: A workflow diagram illustrating the key steps of an in vitro cytotoxicity assay using the MTT method.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 3-(1H-imidazol-2-yl)phenol and DMSO.
-
Irritant: This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.
Conclusion
3-(1H-imidazol-2-yl)phenol represents a promising chemical scaffold for the development of novel therapeutic agents. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its biological activities in a cell culture setting. As with any experimental work, careful planning, appropriate controls, and thorough data analysis are paramount to obtaining reliable and reproducible results.
References
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ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved from [Link]
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MDPI. (2025). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]
- Al-blewi, F., Shaikh, S. A., Naqvi, A., Aljohani, F., Aouad, M. R., Ihmaid, S., ... & Al-Sanea, M. M. (2021). Imidazoles as potential anticancer agents. Molecules, 26(15), 4658.
- Kalra, S., Chourasiya, A., Sahu, J. K., & Kumar, A. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6537.
- Gomes, C. R. B., & Ferreira, V. F. (2016). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 7(11), 2118-2127.
- Singh, P., & Kumar, V. (2022). Recent development of imidazole derivatives as potential anticancer agents. Organic & Biomolecular Chemistry, 20(2), 197-224.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2315-2322.
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
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- Zhang, M., Liu, Y., Gao, Y., Li, X., & Li, W. (2019). Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. Medical Science Monitor, 25, 7736-7743.
- A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (2022). Pharmacological Research, 184, 106398.
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- Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression. (2022). Biomedicine & Pharmacotherapy, 146, 112545.
- Research progress on the PI3K/AKT signaling pathway in gynecological cancer. (2021). Oncology Letters, 22(5), 1-1.
- Anti-Cancer Effects of Dietary Polyphenols via ROS-Mediated Pathway with Their Modulation of MicroRNAs. (2021). Molecules, 26(19), 5934.
- Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models. (2025). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 275, 110396.
- Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. (2025). Biomedical and Pharmacology Journal, 18(4).
- The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. (2021). International Journal of Molecular Sciences, 22(15), 8213.
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Profiling the Inhibitory Activity of 3-(1H-imidazol-2-yl)phenol: A Guide to In Vitro Enzyme Inhibition Assays
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of 3-(1H-imidazol-2-yl)phenol, a small molecule featuring key pharmacophoric elements—a phenol group and an imidazole ring. These structural motifs are prevalent in a multitude of enzyme inhibitors, suggesting the compound may interact with various biological targets. This document outlines detailed, self-validating protocols for assessing the compound's activity against two therapeutically relevant enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Arginase. As a senior application scientist, this note is structured to provide not only step-by-step instructions but also the underlying scientific rationale for experimental design choices, empowering researchers in drug development to generate robust and reproducible data.
Introduction and Scientific Rationale
The compound 3-(1H-imidazol-2-yl)phenol (PubChem CID: 21806228) incorporates a phenol ring and an imidazole moiety[1]. The imidazole ring is a crucial component of many natural and synthetic bioactive compounds, known to participate in key biological interactions, including the inhibition of enzymes like p38 MAP kinase[2]. Phenolic compounds are also widely recognized for their enzyme inhibitory properties against various hydrolases and oxidoreductases[3][4].
Given these structural features, we hypothesize that 3-(1H-imidazol-2-yl)phenol may target enzymes where these motifs can interact with the active site. Two such enzymes, critical in the field of immuno-oncology, are Indoleamine 2,3-dioxygenase 1 (IDO1) and Arginase.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine[5]. This process depletes tryptophan in the local microenvironment, suppressing T-cell function and promoting immune tolerance, which can be exploited by tumors to evade immune destruction[5][6]. The imidazole nitrogen of the test compound could potentially coordinate with the heme iron in the IDO1 active site, a common mechanism for imidazole-based inhibitors.
-
Arginase: A manganese-dependent enzyme that hydrolyzes L-arginine to produce ornithine and urea[7]. In the tumor microenvironment, arginase activity depletes L-arginine, an amino acid essential for T-cell proliferation and function. There are two isoforms, with Arginase I being a key component of the urea cycle in the liver, while both isoforms are implicated in immune suppression[7][8]. The imidazole and phenol groups of the test compound could chelate the manganese ions in the enzyme's active site.
This document provides detailed protocols for robustly screening 3-(1H-imidazol-2-yl)phenol against both IDO1 and Arginase.
Protocol 1: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This protocol is based on a well-established in vitro absorbance assay that measures the formation of kynurenine, the downstream product of the IDO1-catalyzed reaction.
Principle of the IDO1 Assay
IDO1 oxidizes L-tryptophan to N-formylkynurenine (NFK)[5]. The assay reaction is typically run for a set time and then terminated. The unstable NFK is chemically hydrolyzed to the more stable product, kynurenine, which has a distinct absorbance maximum around 321 nm. The inhibitory potential of 3-(1H-imidazol-2-yl)phenol is determined by quantifying the reduction in kynurenine production in its presence.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human IDO1 | R&D Systems / BPS Bioscience | Enzyme source |
| L-Tryptophan | Sigma-Aldrich | Substrate |
| Methylene Blue | Sigma-Aldrich | Electron carrier for heme reduction[6] |
| L-Ascorbic Acid | Sigma-Aldrich | Reducing agent to maintain IDO1 activity[6] |
| Catalase (from bovine liver) | Sigma-Aldrich | Removes H₂O₂, which can inhibit IDO1[6] |
| Potassium Phosphate Buffer (KPi) | Fisher Scientific | Assay buffer |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | Terminates reaction and hydrolyzes NFK |
| Epacadostat (INCB024360) | Selleck Chemicals | Positive control inhibitor[6] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compound and inhibitor |
| 96-well UV-transparent plate | Corning | Reaction vessel |
| Microplate Spectrophotometer | Molecular Devices / BioTek | Absorbance measurement |
Experimental Workflow
Caption: Workflow for the IDO1 enzyme inhibition assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
IDO1 Reaction Solution (prepare fresh): In Assay Buffer, add L-ascorbic acid (to 20 mM), methylene blue (to 10 µM), and catalase (to 100 µg/mL)[9].
-
Substrate Solution: Prepare a 2X working solution of L-Tryptophan in the IDO1 Reaction Solution. The final concentration in the well should be close to the Km (e.g., 20-40 µM).
-
Test Compound Stock: Prepare a 10 mM stock solution of 3-(1H-imidazol-2-yl)phenol in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the test compound and positive control (Epacadostat) in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 10X working solution (final DMSO concentration in the assay should be ≤1%).
-
Enzyme Working Solution: Dilute recombinant IDO1 in ice-cold Assay Buffer to a 10X final concentration (e.g., 400 nM for a final concentration of 40 nM). Keep on ice[6].
2. Assay Plate Setup (96-well UV-transparent plate):
-
Add 20 µL of 10X Test Compound, Positive Control, or Vehicle Control (Assay Buffer + DMSO) to appropriate wells.
-
Add 20 µL of Assay Buffer to the "Blank" (no enzyme) wells.
-
Add 20 µL of the 10X IDO1 Enzyme Working Solution to all wells except the "Blank" wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding 160 µL of the 2X Substrate Solution to all wells. The final reaction volume will be 200 µL.
-
Incubate the plate at room temperature for 60 minutes.
4. Reaction Termination and Measurement:
-
Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA)[9].
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine[9].
-
Cool the plate to room temperature and centrifuge briefly to pellet any precipitate.
-
Read the absorbance of the supernatant at 321 nm using a microplate reader[10].
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Abs_inhibitor / Abs_vehicle)) * 100
-
Abs_inhibitor: Absorbance of the well with the test compound.
-
Abs_vehicle: Average absorbance of the vehicle control wells (100% activity).
-
-
Calculate IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Arginase Inhibition Assay
This protocol is a colorimetric assay that quantifies the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
Principle of the Arginase Assay
Arginase catalyzes the conversion of L-arginine into urea and L-ornithine. The amount of urea produced is then measured. A common method involves the reaction of urea with a reagent like α-isonitrosopropiophenone (ISPF) or 2,3-butanedione under acidic and heated conditions to form a stable colored product, which can be measured spectrophotometrically. The inhibition is quantified by the reduction in urea formation.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human Arginase I | R&D Systems / Sigma-Aldrich | Enzyme source |
| Tris-HCl | Fisher Scientific | Assay buffer |
| Manganese(II) Chloride (MnCl₂) | Sigma-Aldrich | Enzyme cofactor/activator[11] |
| L-Arginine | Sigma-Aldrich | Substrate |
| Urea | Sigma-Aldrich | Standard for quantification |
| Colorimetric Reagent A | See specific kit manuals or prepare | e.g., Sulfuric acid, Phosphoric acid |
| Colorimetric Reagent B | See specific kit manuals or prepare | e.g., α-ISPF or 2,3-Butanedione[12] |
| Nor-NOHA | Cayman Chemical | Positive control inhibitor |
| 96-well clear plate | Corning | Reaction vessel |
| Microplate Spectrophotometer | Molecular Devices / BioTek | Absorbance measurement |
Experimental Workflow
Caption: Workflow for the Arginase enzyme inhibition assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
Arginase Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Activation: Prepare a stock solution of Arginase in Assay Buffer containing 10 mM MnCl₂. Activate the enzyme by incubating at 55-60°C for 10 minutes[11]. Cool to room temperature before use. Dilute to a 2X working concentration in Assay Buffer.
-
Substrate Solution: Prepare a 2X working solution of L-Arginine (e.g., 100 mM) in Assay Buffer.
-
Test Compound & Controls: Prepare 4X serial dilutions of 3-(1H-imidazol-2-yl)phenol and the positive control (nor-NOHA) in Assay Buffer.
-
Urea Standard Curve: Prepare urea standards ranging from 0 to 1 mM in Assay Buffer. These will be treated identically to the samples during the color development step.
2. Assay Plate Setup (96-well clear plate):
-
Add 25 µL of 4X Test Compound, Positive Control, or Vehicle Control to appropriate wells.
-
Add 25 µL of the 2X activated Arginase working solution to all wells except the "Blank" wells.
-
Add 50 µL of the appropriate Urea Standard to the standard curve wells.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the 2X L-Arginine Substrate Solution to all wells except the standard curve wells. The final reaction volume will be 100 µL.
-
Incubate the plate for 60 minutes at 37°C[13].
4. Urea Detection:
-
Stop the reaction by adding 200 µL of the colorimetric reagent mixture (e.g., a mixture of acid and α-ISPF/butanedione as specified by commercial kits or established literature protocols). This addition stops the enzymatic reaction and initiates color development.
-
Seal the plate and incubate at 95-100°C for 30 minutes.
-
Cool the plate to room temperature in the dark for 10 minutes.
-
Read the absorbance at ~540 nm (or the wavelength appropriate for the chosen colorimetric reagent) using a microplate reader.
Data Analysis
-
Generate Standard Curve: Plot the absorbance of the urea standards against their known concentrations. Perform a linear regression to get the equation of the line (y = mx + c).
-
Calculate Urea Produced: Use the standard curve equation to convert the absorbance readings from the sample wells into urea concentrations.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = (1 - ([Urea]_inhibitor / [Urea]_vehicle)) * 100
-
[Urea]_inhibitor: Urea concentration in the well with the test compound.
-
[Urea]_vehicle: Average urea concentration in the vehicle control wells (100% activity).
-
-
Calculate IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Trustworthiness: The Critical Role of Controls
For both protocols, the inclusion of proper controls is non-negotiable for generating trustworthy, interpretable data.
| Control Type | Purpose | Expected Outcome |
| No-Enzyme Blank | Measures background signal from substrate and reagents. | Very low signal (absorbance). |
| Vehicle Control (0% Inhibition) | Represents maximum enzyme activity (DMSO or buffer only). | High signal, defines the 100% activity level. |
| Positive Control Inhibitor | Confirms assay performance and reagent integrity. | Dose-dependent inhibition with a known IC₅₀. |
| No-Substrate Control | Ensures signal is dependent on substrate turnover. | Signal similar to the no-enzyme blank. |
Conclusion
This application note provides detailed, field-tested methodologies for evaluating the inhibitory effects of 3-(1H-imidazol-2-yl)phenol on IDO1 and Arginase. By explaining the causality behind experimental choices and embedding self-validating controls, these protocols are designed to produce reliable and reproducible inhibition data. This framework serves as a robust starting point for researchers aiming to characterize novel small molecule inhibitors and advance their drug discovery programs.
References
-
Arginase Activity Colorimetric Assay Kit. (n.d.). AssayGenie. Retrieved from [Link]
-
Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. Retrieved from [Link]
-
IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Costales, G., et al. (2011). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH Public Access. Retrieved from [Link]
-
Karakas, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. NIH Public Access. Retrieved from [Link]
-
Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Eruygur, N., et al. (2019). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of Glaucosciadium cordifolium. Botanica Serbica. Retrieved from [Link]
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Friedmann, M., & Molnar-Perl, I. (1990). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
de Camargo, A. C., et al. (2016). Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase. Food Chemistry. Retrieved from [Link]
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Zengin, G., et al. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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3-(1h-Imidazol-2-yl)phenol. (n.d.). PubChem. Retrieved from [Link]
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Eltayeb, N. E., et al. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E. Retrieved from [Link]
-
Polakovič, M., & Bryjak, J. (1993). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Chemical Papers. Retrieved from [Link]
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One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2024). Archiv der Pharmazie. Retrieved from [Link]
-
3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol. (2009). PubMed. Retrieved from [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. (2014). ResearchGate. Retrieved from [Link]
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Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (2024). RSC Advances. Retrieved from [Link]
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Thiruvalluvar, A., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking Studies of 3-(1H-imidazol-2-yl)phenol
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry. The imidazole ring is a crucial pharmacophore, and understanding its interactions with biological targets at an atomic level is paramount for rational drug design.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a detailed, step-by-step protocol for in silico analysis. We will delve into the rationale behind experimental choices, from target selection to the validation of docking results, ensuring a robust and reproducible workflow. The protocol will be demonstrated using a relevant biological target, illustrating the practical application of these computational techniques in modern drug discovery pipelines.[3]
Introduction: The Significance of 3-(1H-imidazol-2-yl)phenol and Molecular Docking
3-(1H-imidazol-2-yl)phenol is a small molecule characterized by a phenol group attached to an imidazole ring.[4][5] The imidazole moiety is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This structural feature is present in a wide array of biologically active compounds and approved drugs due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[6][7] Imidazole derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[8][9][10]
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[3][11] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of lead candidates for experimental testing, and elucidation of structure-activity relationships (SAR).[2]
This guide will focus on a practical workflow for the molecular docking of 3-(1H-imidazol-2-yl)phenol against a selected protein target, emphasizing the importance of methodological rigor and result validation.
Target Selection: A Case Study with Human Epidermal Growth Factor Receptor 2 (HER2)
The selection of an appropriate protein target is a critical first step in any molecular docking study. Given the established role of imidazole derivatives as kinase inhibitors, we have selected Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase, as our target of interest for this protocol.[10][12] Overexpression of HER2 is implicated in the development and progression of certain types of breast and gastric cancers.
Rationale for Target Selection:
-
Therapeutic Relevance: HER2 is a well-validated target in oncology, and its inhibition is a clinically proven strategy for cancer treatment.
-
Structural Availability: High-resolution crystal structures of HER2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.
-
Precedent for Imidazole-based Inhibitors: The imidazole scaffold is a known feature in a number of kinase inhibitors, suggesting that 3-(1H-imidazol-2-yl)phenol may exhibit favorable interactions within the ATP-binding pocket of HER2.
For this protocol, we will utilize the crystal structure of HER2 in complex with a known inhibitor (PDB ID: 3RCD). This will allow for a direct comparison of the docked pose of our ligand of interest with a co-crystallized ligand, a crucial step in validating the docking protocol.
Detailed Molecular Docking Protocol
This protocol outlines a comprehensive workflow for the molecular docking of 3-(1H-imidazol-2-yl)phenol against the ATP-binding site of HER2 using widely accepted and freely available software.
Required Software
-
Ligand and Protein Preparation: AutoDock Tools (ADT) or PyRx[3][14]
-
Chemical Structure Drawing: ChemDraw or MarvinSketch
Experimental Workflow Diagram
Caption: Molecular Docking Workflow.
Step-by-Step Methodology
Step 1: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of 3-(1H-imidazol-2-yl)phenol can be drawn in a chemical drawing software and saved in a suitable format (e.g., MOL). Alternatively, the structure can be obtained from PubChem (CID 21806228) and saved as an SDF or MOL2 file.[4]
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. This can be done using software like Open Babel. It is crucial to perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is often done using a force field like MMFF94.
-
Prepare for Docking: Use AutoDock Tools to assign polar hydrogens, compute Gasteiger charges, and save the ligand in the PDBQT format, which contains information about atom types and torsional degrees of freedom.
Step 2: Protein Preparation
-
Download Protein Structure: Download the crystal structure of HER2 (PDB ID: 3RCD) from the RCSB Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[13] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. For this validation study, save the co-crystallized ligand in a separate file for later comparison.
-
Prepare for Docking: Use AutoDock Tools to add polar hydrogens, assign Kollman charges, and merge non-polar hydrogens. Save the prepared protein structure in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses. For a known target, the grid box should be centered on the co-crystallized ligand to encompass the active site.
-
Set Grid Parameters: In AutoDock Tools, define the center and dimensions (in x, y, and z) of the grid box. A typical size is 25 x 25 x 25 Å, but this should be adjusted to ensure the entire binding pocket is included.
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute the Docking Run: Launch AutoDock Vina from the command line, providing the configuration file as input.[3] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Step 5: Analysis of Docking Results
-
Examine Binding Poses and Scores: The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[15] The lower the binding energy, the more favorable the interaction is predicted to be.[15]
-
Visualize the Best Pose: Load the prepared protein and the docked ligand poses into a molecular visualization software. Analyze the top-ranked pose to understand its orientation within the binding site.
Table 1: Example Docking Results for 3-(1H-imidazol-2-yl)phenol against HER2
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | 1.2 | MET801, LYS753, ASP863 | 3 |
| 2 | -8.2 | 1.8 | LEU726, VAL734, ALA751 | 2 |
| 3 | -7.9 | 2.5 | CYS805, PHE864, LEU866 | 1 |
Interaction Analysis
A thorough analysis of the non-covalent interactions between the ligand and the protein is essential for understanding the structural basis of binding.
Caption: Ligand-Protein Interaction Diagram.
-
Hydrogen Bonds: Identify and measure the distances of potential hydrogen bonds between the hydrogen bond donors and acceptors on the ligand and protein.
-
Hydrophobic Interactions: Analyze the interactions between the non-polar regions of the ligand and hydrophobic residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions involving the aromatic rings of the ligand and protein residues.
Validation of Docking Protocols
The trustworthiness of molecular docking results hinges on the validation of the chosen protocol.[16]
4.1. Re-docking of the Co-crystallized Ligand
A primary method for validating a docking protocol is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the same binding site.[16][17]
-
Procedure: Follow the same docking protocol described above, but use the co-crystallized ligand as the input.
-
Success Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[16]
4.2. Comparison with Known Binders and Decoys
If a co-crystallized structure is not available, other validation methods can be employed:
-
Docking Known Binders: Dock a set of known active and inactive compounds (decoys) for the target protein. A valid docking protocol should be able to distinguish between binders and non-binders, with the active compounds generally receiving more favorable docking scores.[17][18]
-
Enrichment Studies: Calculate the enrichment factor, which measures how well the docking protocol can retrieve the known active compounds from a large set of decoys.
Conclusion and Future Perspectives
This application note has provided a detailed protocol for conducting molecular docking studies on 3-(1H-imidazol-2-yl)phenol, using HER2 as a case study. By following a rigorous and well-validated workflow, researchers can gain valuable insights into the potential binding modes and affinities of this and other imidazole-containing compounds.
It is important to remember that molecular docking is a predictive tool, and in silico results should always be interpreted in the context of experimental data. Promising candidates identified through docking should be prioritized for synthesis and biological evaluation to confirm their activity.
Future studies could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to assess the stability of the predicted ligand-protein complexes over time. Additionally, the protocol described herein can be adapted for virtual screening campaigns to identify novel imidazole-based inhibitors for a wide range of therapeutic targets.
References
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). SCILIT.
- How to validate the molecular docking results? (2022).
- Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). PubMed.
- How can I validate docking result without a co-crystallized ligand? (2021).
- How to validate molecular docking results with no proper crystal structure? (2021).
- Molecular Docking Experiments. (2022). Chemistry LibreTexts.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025).
- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.
- 3-(1h-Imidazol-2-yl)phenol. (n.d.). PubChem.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- A Beginner's Guide to Molecular Docking!
- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube.
- Buy 3-(1h-Imidazol-2-yl)phenol | 52091-36-8. (2023). Smolecule.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central.
- The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic str
- 3-(1H-IMIDAZOL-2-YL)-PHENOL. (n.d.). ChemicalBook.
- Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (n.d.). PMC - PubMed Central.
- Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016).
- Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. (n.d.). PMC - PubMed Central.
- Proposed imidazole-containing PI3K/AKT/mTOR inhibitors reported in the... (n.d.).
- Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. (2019).
- Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2025).
- Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC - NIH.
- 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (2017).
- 2-(1H-Benzimidazol-2-yl)phenol. (n.d.). PMC - NIH.
- 2-(1H-Benzimidazol-2-yl)phenol. (n.d.).
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Application Note: High-Resolution Purification of 3-(1H-imidazol-2-yl)phenol Using Reversed-Phase Preparative HPLC
Abstract
This application note presents a detailed, robust, and optimized protocol for the purification of 3-(1H-imidazol-2-yl)phenol from a crude synthetic mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Due to its amphoteric nature, containing both a weakly acidic phenolic hydroxyl group and a basic imidazole ring, this compound presents unique challenges for achieving high purity with symmetrical peak shapes. This guide explains the strategic selection of chromatographic parameters, including a C18 stationary phase and an acidified mobile phase, to control the ionization state of the analyte, thereby ensuring reproducible retention and excellent resolution. A complete, step-by-step protocol for method development, sample preparation, purification, and post-purification analysis is provided for researchers aiming to obtain high-purity material for downstream applications in pharmaceutical research and materials science.
Introduction and Purification Rationale
3-(1H-imidazol-2-yl)phenol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicological risks. Preparative HPLC is a powerful technique for isolating compounds at high purity levels required for these applications[1][2][3].
The primary challenge in the chromatographic purification of 3-(1H-imidazol-2-yl)phenol lies in its chemical structure. The molecule possesses two ionizable functional groups:
-
A phenolic hydroxyl group: Weakly acidic (pKa ~10).
-
An imidazole ring: The imine nitrogen is basic (pKa of the conjugate acid is ~7).
This amphoteric character can lead to poor chromatographic performance, including peak tailing and variable retention times, if the mobile phase pH is not carefully controlled[4][5]. Peak tailing, in particular, often occurs due to undesirable secondary interactions between basic analytes and residual acidic silanol groups on the silica-based stationary phase[5][6]. This protocol is designed to mitigate these issues by employing a specific mobile phase modifier that ensures a consistent ionization state for the analyte, leading to sharp, symmetrical peaks.
Chromatographic Method Development Strategy
The goal of method development is to maximize selectivity between the target compound and its impurities, allowing for the highest possible sample load while achieving the desired purity[7][8]. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most suitable technique for this polar aromatic molecule[9][10][11].
Stationary Phase Selection: C18 Silica
A C18 (octadecyl) bonded silica column is the stationary phase of choice for this separation[12]. Its non-polar nature provides strong retention for aromatic compounds through hydrophobic interactions[13]. Modern, high-purity, end-capped C18 columns are selected to minimize the exposed silanol groups, which are a primary cause of peak tailing for basic compounds like imidazoles[6][14].
Mobile Phase Optimization: The Critical Role of pH Control
The key to a successful separation of this molecule is precise control of the mobile phase pH. To achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase pH should be adjusted to at least two units away from the analyte's pKa[4]. For 3-(1H-imidazol-2-yl)phenol, this means operating at a pH well below 7 to ensure the imidazole ring is fully and consistently protonated.
Trifluoroacetic Acid (TFA) as a Mobile Phase Modifier: For this application, 0.1% Trifluoroacetic Acid (TFA) is added to both the aqueous (Water) and organic (Acetonitrile) mobile phase components. The rationale is threefold:
-
pH Suppression: TFA is a strong acid (pKa ~0.5) that lowers the mobile phase pH to approximately 2. This ensures the basic imidazole nitrogen is fully protonated (R-NH3+), resulting in a single, stable ionic species that interacts consistently with the stationary phase[15].
-
Silanol Masking: The low pH suppresses the ionization of residual silanol groups (Si-OH) on the silica surface, minimizing strong secondary ionic interactions that cause peak tailing[5].
-
Ion Pairing: TFA acts as an ion-pairing agent. The trifluoroacetate anion (CF3COO-) forms a transient, neutral ion pair with the protonated imidazole cation[15][16][17][18]. This neutral complex has increased hydrophobicity, leading to better retention and improved peak shape on the C18 column[19].
Organic Modifier and Detection
-
Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity, which allows for higher efficiency, and its low UV cutoff, which is compatible with UV detection at lower wavelengths.
-
UV Detection is ideal for aromatic compounds. An initial analytical run should include a UV scan to determine the wavelength of maximum absorbance (λmax) for 3-(1H-imidazol-2-yl)phenol to ensure maximum detection sensitivity. A wavelength of 254 nm is often a good starting point for aromatic systems.
Detailed Purification Protocol
This protocol transitions from an initial analytical-scale method development to a preparative-scale purification[1][8].
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector |
| Preparative Column | C18 bonded silica, 10 µm particle size, ≥ 20 mm I.D. x 250 mm length (or similar) |
| Analytical Column | C18 bonded silica, 5 µm particle size, 4.6 mm I.D. x 150 mm length |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Sample Solvent | 50:50 (v/v) Acetonitrile:Water with 0.1% TFA, or DMSO if solubility is an issue |
| Crude Sample | Crude 3-(1H-imidazol-2-yl)phenol reaction mixture |
Step 1: Analytical Method Development & Loading Study
Before scaling up, an analytical method must be developed to determine the retention time of the target compound and resolve it from impurities.
-
System Preparation: Equilibrate the analytical C18 column with a mobile phase of 95% A / 5% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the crude material (~1 mg/mL) in the sample solvent. Filter through a 0.45 µm syringe filter before injection.
-
Gradient Elution: Inject 5-10 µL of the prepared sample and run the following gradient:
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
-
Analysis: Identify the peak corresponding to 3-(1H-imidazol-2-yl)phenol (confirm by mass spectrometry if necessary). Optimize the gradient to achieve baseline separation between the target peak and adjacent impurities with a minimum runtime.
Step 2: Scale-Up to Preparative Chromatography
Once the analytical method is optimized, scale it up for preparative purification[3]. The flow rate and injection volume are scaled according to the column dimensions.
-
System Preparation: Install the preparative C18 column. Equilibrate the system with the starting conditions of the optimized gradient at the new preparative flow rate until the baseline is stable.
-
Scaling Factor (SF) = (Radius_prep_column)² / (Radius_anal_column)²
-
New Flow Rate = Analytical Flow Rate x SF
-
-
Sample Preparation: Dissolve the crude material in a minimal amount of sample solvent to create a concentrated but fully dissolved solution. A typical loading might be 50-100 mg of crude material, depending on the complexity of the mixture and column capacity. Filter the solution.
-
Purification Run: Inject the concentrated sample. Run the scaled-up gradient method.
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV detector signal threshold. Collect eluent in discrete fractions across the peak corresponding to 3-(1H-imidazol-2-yl)phenol. It is advisable to collect early and late fractions of the peak separately from the main central portion.
Step 3: Purity Analysis and Product Recovery
-
Fraction Analysis: Analyze small aliquots from the collected fractions using the optimized analytical HPLC method to determine the purity of each.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The presence of TFA will make the final product an involatile trifluoroacetate salt.
-
Final Product Isolation: If the free base is required, the residue can be redissolved in water, basified with a mild base (e.g., NaHCO3 solution) to pH ~8-9, and the product extracted with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free base of 3-(1H-imidazol-2-yl)phenol.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Sources
- 1. welch-us.com [welch-us.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 8. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 9. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. jordilabs.com [jordilabs.com]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 19. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 3-(1H-Imidazol-2-yl)phenol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Imidazole-Phenol Scaffold
The 3-(1H-imidazol-2-yl)phenol scaffold represents a privileged structure in medicinal chemistry, combining two pharmacologically significant moieties: the imidazole ring and the phenolic hydroxyl group. Imidazole derivatives are renowned for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. Similarly, phenolic compounds are recognized for their antioxidant and cytotoxic effects against cancer cells.[1] The strategic combination of these two functionalities in a single molecule offers a compelling starting point for the development of novel therapeutic agents.
This guide provides a comprehensive framework for the derivatization of 3-(1H-imidazol-2-yl)phenol to generate a focused compound library for biological screening. We will delve into the rationale behind various derivatization strategies, provide detailed, field-proven protocols for chemical synthesis, and outline robust methodologies for subsequent biological evaluation in anticancer, antimicrobial, and kinase inhibition assays.
Strategic Derivatization: Crafting a Diverse Chemical Library
The primary objective of derivatization is to systematically explore the chemical space around the 3-(1H-imidazol-2-yl)phenol core, thereby generating a library of analogues with diverse physicochemical properties. This diversity is crucial for identifying compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Our derivatization strategy will focus on three key modification points: the phenolic hydroxyl group, the imidazole N-H, and the aromatic rings.
To achieve selective modification, a protection-deprotection strategy is often necessary due to the presence of two reactive sites. The phenolic hydroxyl is acidic and can be deprotonated with a mild base, while the imidazole N-H is also acidic and can be deprotonated with a stronger base. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its removal without affecting the newly introduced functional groups.
Figure 1: A workflow diagram illustrating the strategic derivatization of 3-(1H-imidazol-2-yl)phenol.
Protocol 1: Selective N-Alkylation of the Imidazole Ring
This protocol describes the protection of the phenolic hydroxyl group, followed by N-alkylation of the imidazole ring, and subsequent deprotection to yield N-substituted analogs.
Part A: Protection of the Phenolic Hydroxyl Group
-
Rationale: Protection of the more acidic phenolic hydroxyl group allows for the selective functionalization of the imidazole nitrogen. A common protecting group for phenols is the methoxymethyl (MOM) ether, which is stable to basic conditions used for N-alkylation and can be removed under mild acidic conditions.
-
Materials:
-
3-(1H-imidazol-2-yl)phenol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-(1H-imidazol-2-yl)phenol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add MOM-Cl (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part B: N-Alkylation of the Protected Imidazole
-
Rationale: With the phenol protected, the imidazole nitrogen can be alkylated using a variety of alkyl halides in the presence of a suitable base. The choice of base is important to deprotonate the imidazole N-H without cleaving the protecting group.
-
Materials:
-
MOM-protected 3-(1H-imidazol-2-yl)phenol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of MOM-protected 3-(1H-imidazol-2-yl)phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Part C: Deprotection of the Phenolic Hydroxyl Group
-
Rationale: The final step is the removal of the MOM protecting group to reveal the desired N-alkylated 3-(1H-imidazol-2-yl)phenol derivative. This is typically achieved under mild acidic conditions.
-
Materials:
-
N-alkylated, MOM-protected intermediate
-
Hydrochloric acid (HCl, 2M in diethyl ether or a solution of HCl in methanol)
-
Methanol (MeOH)
-
Saturated aqueous NaHCO₃
-
-
Procedure:
-
Dissolve the N-alkylated, MOM-protected intermediate in MeOH.
-
Add the acidic solution (e.g., 2M HCl in ether) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization.
-
Protocol 2: Selective O-Alkylation of the Phenolic Hydroxyl Group
This protocol outlines the protection of the imidazole N-H, followed by O-alkylation of the phenol, and subsequent deprotection.
Part A: Protection of the Imidazole N-H
-
Rationale: The use of a tert-Butoxycarbonyl (Boc) group is a common and effective way to protect the imidazole nitrogen. It is stable to the basic conditions required for O-alkylation and can be readily removed with acid.
-
Materials:
-
3-(1H-imidazol-2-yl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3-(1H-imidazol-2-yl)phenol (1.0 eq) in anhydrous THF.
-
Add TEA (1.5 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part B: O-Alkylation of the Protected Phenol
-
Rationale: The Williamson ether synthesis is a classic and reliable method for the O-alkylation of phenols.
-
Materials:
-
N-Boc-protected 3-(imidazol-2-yl)phenol
-
Alkyl halide (e.g., butyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or DMF
-
-
Procedure:
-
To a solution of the N-Boc-protected starting material (1.0 eq) in anhydrous acetone, add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Part C: Deprotection of the Imidazole N-H
-
Rationale: The Boc group is readily cleaved under acidic conditions.
-
Materials:
-
O-alkylated, N-Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
DCM
-
-
Procedure:
-
Dissolve the O-alkylated, N-Boc-protected intermediate in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the final product by column chromatography.
-
Biological Screening Cascade: Identifying Bioactive Derivatives
Once a library of 3-(1H-imidazol-2-yl)phenol derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach, or cascade, is an efficient method to identify promising "hit" compounds for further development.
Figure 2: A representative biological screening cascade for the evaluation of a focused compound library.
Protocol 3: High-Throughput Screening Library Preparation
-
Rationale: Proper preparation and storage of the compound library are essential for accurate and reproducible screening results.
-
Procedure:
-
Solubilization: Dissolve each synthesized compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Mother Plates: Aliquot the stock solutions into 96- or 384-well polypropylene plates (mother plates). Seal the plates and store them at -20°C or -80°C.
-
Daughter Plates: For screening, create intermediate or "daughter" plates by diluting the mother plate stocks in an appropriate buffer or culture medium. These plates are typically for single use to avoid freeze-thaw cycles.
-
Assay-Ready Plates: Prepare assay-ready plates by dispensing a small volume of the compounds from the daughter plates into the final assay plates (e.g., 96- or 384-well clear or opaque plates for colorimetric, fluorescent, or luminescent assays).
-
Protocol 4: Anticancer Screening using the MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with the synthesized compounds at a single high concentration (e.g., 10 µM) for the primary screen. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Compounds that show significant inhibition (e.g., >50%) are considered "hits".
-
Protocol 5: Antimicrobial Screening using Broth Microdilution
-
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][7][8][9]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
Compound stock solutions
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 6: Kinase Inhibitor Screening
-
Rationale: Many imidazole-containing compounds are known to be kinase inhibitors. A generic kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), can be used for high-throughput screening. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Materials:
-
Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
-
Procedure (adapted from manufacturer's protocol):
-
Set up the kinase reaction in the 384-well plate by adding the kinase, substrate, ATP, and the test compound.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence compared to the vehicle control indicates kinase inhibition.
-
Data Analysis and Hit Prioritization
Following the primary screen, "hits" are typically defined as compounds that produce a response exceeding a certain threshold (e.g., >50% inhibition or a Z-score > 3). These hits are then subjected to secondary screening, where dose-response curves are generated to determine their potency (IC₅₀, EC₅₀, or MIC).[1][2][10] Promising compounds are then further evaluated for selectivity, mechanism of action, and preliminary ADME (absorption, distribution, metabolism, and excretion) properties.
Table 1: Key Parameters in Biological Screening
| Parameter | Definition | Assay Type |
| IC₅₀ | The concentration of an inhibitor that reduces the response by 50%. | Anticancer, Kinase Inhibition |
| EC₅₀ | The concentration of a drug that gives a half-maximal response. | General biological assays |
| MIC | The lowest concentration of an antimicrobial agent that inhibits visible growth. | Antimicrobial |
| Z-factor | A statistical measure of the quality of a high-throughput screening assay. | All HTS assays |
Conclusion
The derivatization of 3-(1H-imidazol-2-yl)phenol offers a promising avenue for the discovery of new bioactive molecules. The synthetic protocols and screening cascades outlined in this guide provide a robust and systematic framework for researchers to generate and evaluate a focused library of compounds. By combining strategic chemical synthesis with a well-designed biological screening plan, the therapeutic potential of this versatile scaffold can be thoroughly explored, leading to the identification of novel lead compounds for drug development.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with (1-pentyl-1H-imidazol-2-yl)methanol.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2016). Effect of imidazolinium salts bearing hydroxy substituents on palladium-catalysed Suzuki–Miyaura and Heck coupling reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
PubMed. (2021). Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Retrieved from [Link]
-
PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
-
Bentham Science. (n.d.). Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). High throughput screening : methods and protocols. Retrieved from [Link]
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- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Strategy for Characterizing the Anticancer Activity of 3-(1H-imidazol-2-yl)phenol
Abstract
This application note provides a comprehensive framework for developing and executing a series of cell-based assays to characterize the biological activity of the novel small molecule, 3-(1H-imidazol-2-yl)phenol. The imidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer properties by targeting key cellular pathways.[1][2][3] This guide outlines a tiered assay approach, beginning with a primary screen for general cytotoxicity, followed by secondary assays to elucidate potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest. We provide detailed, field-proven protocols, data analysis workflows, and validation criteria to ensure the generation of robust and reproducible results.
Introduction: The Therapeutic Potential of Imidazole-Based Compounds
The imidazole ring is a five-membered heterocycle that is a core component of numerous endogenous molecules, including the amino acid histidine and purines.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a frequent scaffold in the development of new therapeutics.[2] Imidazole derivatives have been successfully developed as antifungal, anti-inflammatory, and notably, anticancer agents.[1]
The anticancer mechanisms of imidazole-containing compounds are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics and induction of programmed cell death (apoptosis).[1][2][3] 3-(1H-imidazol-2-yl)phenol combines the imidazole moiety with a phenol group, another pharmacologically significant functional group known for a wide spectrum of biological activities, including antioxidant and anticancer effects.
Given this background, we hypothesize that 3-(1H-imidazol-2-yl)phenol may exert anticancer effects by inducing cytotoxicity in cancer cells. This application note details a systematic approach to test this hypothesis.
Proposed Signaling Pathway
Based on the known activities of similar compounds, we propose that 3-(1H-imidazol-2-yl)phenol may inhibit a critical signaling pathway, such as a receptor tyrosine kinase (e.g., EGFR), leading to downstream signaling abrogation, cell cycle arrest, and eventual apoptosis.
Caption: Hypothesized mechanism of 3-(1H-imidazol-2-yl)phenol.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine if 3-(1H-imidazol-2-yl)phenol exhibits cytotoxic effects against a panel of cancer cell lines. The MTT assay is a robust, colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Rationale and Experimental Design
-
Cell Line Selection: The choice of cell lines is critical for relevant results.[4][5][6] We recommend starting with a panel that represents different cancer types (e.g., lung, breast, colon). For this example, we will use the A549 (non-small cell lung cancer) cell line, which is widely used in cancer research.
-
Dose-Response: To determine the potency of the compound, a dose-response curve will be generated. This involves treating cells with a range of concentrations of the compound.
-
Controls: Proper controls are essential for data interpretation.
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium without cells.
-
Detailed Protocol: MTT Assay
-
Cell Plating:
-
Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 3-(1H-imidazol-2-yl)phenol in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[7]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability.
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate percent viability for each concentration: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Generate Dose-Response Curve:
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.1 ± 4.8 |
| 10 | 35.4 ± 3.9 |
| 50 | 12.8 ± 2.1 |
| 100 | 5.3 ± 1.5 |
| Calculated IC₅₀ | ~5.5 µM |
Assay Validation: Ensuring Robustness
For high-throughput screening, it is crucial to validate the assay's performance. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the quality of the assay.[11][12][13]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos/neg = Standard deviation of positive/negative controls
-
Mean_pos/neg = Mean of positive/negative controls
-
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unsuitable assay
-
Validation Workflow
Caption: Workflow for validating the MTT assay using the Z'-factor.
Tier 2: Mechanistic Assays
If the primary screen reveals significant cytotoxicity, the next step is to investigate the underlying mechanism. Based on our hypothesis, we will focus on apoptosis and cell cycle arrest.
Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[14][15]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with 3-(1H-imidazol-2-yl)phenol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[16] This can be analyzed by staining the DNA of fixed cells with propidium iodide and measuring the fluorescence intensity by flow cytometry.[17][18][19][20]
-
Cell Treatment: Treat A549 cells as described for the apoptosis assay.
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Experimental Workflow for Mechanistic Assays
Caption: Tier 2 workflow for investigating apoptosis and cell cycle arrest.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach for the initial characterization of 3-(1H-imidazol-2-yl)phenol's anticancer activity. By starting with a validated cytotoxicity screen and progressing to more detailed mechanistic studies, researchers can efficiently gather robust data. An increase in the percentage of apoptotic cells and/or an accumulation of cells in a specific phase of the cell cycle would provide strong evidence for the compound's anticancer potential and guide further investigation. Subsequent studies could involve biochemical assays to identify the specific molecular target (e.g., EGFR kinase inhibition assays) and in vivo studies to assess therapeutic efficacy.[22][23][24]
References
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Berman, J., & Stripp, R. (2018). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 9(12), 1698-1710. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
L-Gress, S., & Engel, C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Martinez-Perez, C., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 20(6), 406-418. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]
-
A thorough overview of current developments in imidazole derivatives for anticancer drug development. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Roche. (n.d.). MTT Cell Proliferation Assay Protocol. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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- 24. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols for the Quantification of 3-(1H-imidazol-2-yl)phenol
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 3-(1H-imidazol-2-yl)phenol, a key chemical intermediate in pharmaceutical development. Recognizing the critical need for robust analytical oversight in drug manufacturing and research, this document outlines three validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and rigorous validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for the quantification of this specific analyte in various sample matrices.
Introduction: The Analytical Imperative for 3-(1H-imidazol-2-yl)phenol
3-(1H-imidazol-2-yl)phenol (CAS: 52091-36-8) is a heterocyclic compound incorporating both a phenol and an imidazole moiety.[4][5] Its structural features make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, validated analytical methods are essential for its quantification in various stages of drug development, including process monitoring, quality control of raw materials, and stability testing.
The choice of analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. This guide presents a tiered approach to the analysis of 3-(1H-imidazol-2-yl)phenol, from a rapid and simple spectrophotometric method to a highly sensitive and specific LC-MS/MS method.
Analyte Profile: 3-(1H-imidazol-2-yl)phenol
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[4] |
| Molecular Weight | 160.17 g/mol | PubChem[4] |
| XLogP3 | 1.5 | PubChem[4] |
| Appearance | Expected to be a powder | Sigma-Aldrich[6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules in pharmaceutical applications. The method's reliability and cost-effectiveness make it ideal for routine quality control. The phenolic and imidazole rings in 3-(1H-imidazol-2-yl)phenol contain chromophores that absorb UV light, enabling its detection and quantification.[7][8]
Scientific Rationale
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Given the moderate polarity of 3-(1H-imidazol-2-yl)phenol (XLogP3 of 1.5), it is well-retained on a C18 column.[4] An acidic mobile phase modifier, such as formic acid, is used to suppress the ionization of the phenolic hydroxyl group and protonate the imidazole ring, leading to sharper peaks and better chromatographic performance.[9] Detection is performed at a wavelength of maximum absorbance to ensure high sensitivity.
dot graph "HPLC_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_prep" { label="Sample & Standard Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Std_Prep" [label="Prepare Stock & Working Standards"]; "Sample_Prep" [label="Dissolve Sample in Diluent"]; "Filter" [label="Filter through 0.45 µm Syringe Filter"]; "Std_Prep" -> "Sample_Prep" [style=invis]; "Sample_Prep" -> "Filter"; }
subgraph "cluster_hplc" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Inject" [label="Inject into HPLC System"]; "Separate" [label="Isocratic Separation on C18 Column"]; "Detect" [label="UV Detection at 280 nm"]; "Inject" -> "Separate" -> "Detect"; }
subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Integrate" [label="Integrate Peak Area"]; "Calibrate" [label="Construct Calibration Curve"]; "Quantify" [label="Quantify Analyte Concentration"]; "Integrate" -> "Calibrate" -> "Quantify"; }
"Filter" -> "Inject" [lhead="cluster_hplc"]; "Detect" -> "Integrate" [lhead="cluster_data"]; } enddot Caption: Workflow for HPLC-UV quantification of 3-(1H-imidazol-2-yl)phenol.
Protocol: HPLC-UV Method
2.2.1. Materials and Reagents
-
3-(1H-imidazol-2-yl)phenol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[7] |
| Run Time | 10 minutes |
2.2.4. Preparation of Solutions
-
Mobile Phase: Prepare a 1 L solution by mixing 300 mL of acetonitrile with 700 mL of deionized water and adding 1 mL of formic acid. Degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-(1H-imidazol-2-yl)phenol reference standard and dissolve in a 50 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing 3-(1H-imidazol-2-yl)phenol and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]
2.2.5. System Suitability Before sample analysis, inject the 25 µg/mL standard solution five times and verify the following:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
2.2.6. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of 3-(1H-imidazol-2-yl)phenol in the sample solution using the linear regression equation derived from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[11][12] This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Scientific Rationale
The analyte is first separated by reversed-phase HPLC under similar conditions as the UV method. After elution from the column, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, which is effective for nitrogen-containing compounds like imidazoles.[9] The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
dot graph "LCMS_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Prep" [label="Prepare Standards & Samples"]; "Filter" [label="Filter Samples (0.22 µm)"]; "Prep" -> "Filter"; }
subgraph "cluster_lc" { label="LC Separation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Inject" [label="Inject into UPLC/HPLC"]; "Separate" [label="Gradient Elution on C18"]; "Inject" -> "Separate"; }
subgraph "cluster_ms" { label="MS/MS Detection"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Ionize" [label="Electrospray Ionization (ESI+)"]; "Select_Q1" [label="Select Precursor Ion (Q1)"]; "Fragment_Q2" [label="Fragment in Collision Cell (Q2)"]; "Monitor_Q3" [label="Monitor Product Ions (Q3)"]; "Ionize" -> "Select_Q1" -> "Fragment_Q2" -> "Monitor_Q3"; }
subgraph "cluster_data" { label="Quantification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Quantify" [label="Quantify using MRM Transitions"]; }
"Filter" -> "Inject" [lhead="cluster_lc"]; "Separate" -> "Ionize" [lhead="cluster_ms"]; "Monitor_Q3" -> "Quantify" [lhead="cluster_data"]; } enddot Caption: Workflow for LC-MS/MS quantification of 3-(1H-imidazol-2-yl)phenol.
Protocol: LC-MS/MS Method
3.2.1. Materials and Reagents
-
As per HPLC-UV method, but with LC-MS grade solvents.
3.2.2. Instrumentation
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3.2.3. LC and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min[13] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined empirically (e.g., Precursor: 161.1 m/z; Products: ~134.1 m/z, ~105.1 m/z) |
3.2.4. Preparation of Solutions
-
Prepare standards and samples as in the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range) using LC-MS grade solvents.
3.2.5. Data Analysis
-
Quantify using the peak area ratio of the analyte to an internal standard (if used). Construct a calibration curve and determine the concentration in the samples.
UV-Vis Spectrophotometry
This method is a simple, rapid, and cost-effective technique for the quantification of 3-(1H-imidazol-2-yl)phenol in simple matrices, where high selectivity is not required.[14][15] It is based on the principle that the analyte absorbs light in the UV-visible region.[14]
Scientific Rationale
The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The phenolic ring system in 3-(1H-imidazol-2-yl)phenol exhibits strong UV absorbance.[7] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. A basic solution (e.g., using NaOH) is often used to deprotonate the phenolic hydroxyl group, causing a bathochromic (red) shift in the λmax, which can help to move the absorbance away from potential interferences.
Protocol: UV-Vis Spectrophotometry
4.2.1. Materials and Reagents
-
3-(1H-imidazol-2-yl)phenol reference standard
-
Methanol (UV grade)
-
Sodium Hydroxide (NaOH), 0.1 M solution
4.2.2. Instrumentation
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
4.2.3. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of 3-(1H-imidazol-2-yl)phenol in 0.1 M NaOH. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL) in 0.1 M NaOH.
-
Prepare Sample: Dissolve the sample in 0.1 M NaOH to a concentration within the standard curve range.
-
Measure Absorbance: Using 0.1 M NaOH as the blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Quantify: Plot a calibration curve of absorbance vs. concentration and determine the sample concentration from the curve.
Method Validation Summary
All three methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3] The following parameters should be assessed:
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (demonstrated by peak purity and resolution) | Very High (demonstrated by MRM transitions) | Low (prone to interference from other UV-absorbing compounds) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 |
| Range | 1-100 µg/mL | 0.1-100 ng/mL | 1-15 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% (at LLOQ), ≤ 10% (other levels) | ≤ 2.0% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~1.0 µg/mL |
| Robustness | Assessed by varying flow rate, temp, mobile phase composition | Assessed by varying LC and MS parameters | Assessed by varying pH and λmax |
Note: The values in the table are typical performance characteristics and should be established experimentally during method validation.[1]
Conclusion
This application note provides a comprehensive framework for the quantification of 3-(1H-imidazol-2-yl)phenol using three distinct analytical techniques. The choice of method should be guided by the specific analytical needs, including sensitivity, selectivity, and sample matrix complexity. The HPLC-UV method is recommended for routine quality control, the LC-MS/MS method for trace analysis and bioanalytical applications, and the UV-Vis spectrophotometry method for rapid, high-concentration screening in simple matrices. Adherence to the detailed protocols and rigorous validation will ensure the generation of accurate, reliable, and reproducible data, which is paramount in the pharmaceutical industry.[2]
References
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3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Validation of Impurity Methods, Part II. (2014, August 22). LCGC. Retrieved January 11, 2026, from [Link]
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Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. Retrieved January 11, 2026, from [Link]
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved January 11, 2026, from [Link]
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Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. (2020, February). Journal of Separation Science. Retrieved January 11, 2026, from [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved January 11, 2026, from [Link]
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Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils. Retrieved January 11, 2026, from [Link]
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Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 11, 2026, from [Link]
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Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 11, 2026, from [Link]
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Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved January 11, 2026, from [Link]
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The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate. Retrieved January 11, 2026, from [Link]
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Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
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Everything You Need to Know About HPLC Sample Preparation. (2024, August 20). LinkedIn. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved January 11, 2026, from [Link]
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Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved January 11, 2026, from [Link]
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Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Application Note & Protocol: Formulation of 3-(1h-imidazol-2-yl)phenol for In Vivo Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation Challenges of a Bifunctional Scaffold
3-(1H-imidazol-2-yl)phenol presents a unique formulation challenge due to its bifunctional chemical nature, incorporating both a phenolic hydroxyl group and an imidazole ring. While the imidazole moiety is a common feature in many pharmaceuticals, known for its ability to modulate solubility and engage in various biological interactions, the phenolic group introduces a susceptibility to oxidation and potential for poor aqueous solubility.[1][2][3][4] The successful in vivo evaluation of this compound hinges on the development of a stable, safe, and bioavailable formulation that overcomes these intrinsic hurdles.
This application note provides a comprehensive guide to the formulation of 3-(1H-imidazol-2-yl)phenol for preclinical in vivo studies. We will delve into pre-formulation considerations, strategies for both oral and parenteral administration, and detailed, step-by-step protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind excipient selection and procedural steps to ensure scientific integrity.
Pre-formulation Assessment: Characterizing the Unknown
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation development.[5] While comprehensive experimental data for 3-(1H-imidazol-2-yl)phenol is not widely available, we can infer key properties based on its structure and data from public databases.
Table 1: Physicochemical Properties of 3-(1H-imidazol-2-yl)phenol
| Property | Value/Prediction | Implication for Formulation |
| Molecular Formula | C₉H₈N₂O | --- |
| Molecular Weight | 160.17 g/mol [6] | Influences diffusion and absorption characteristics. |
| Calculated XLogP3 | 1.5[6] | Suggests moderate lipophilicity and potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 48.9 Ų[6] | Indicates good potential for oral absorption. |
| Predicted pKa | Imidazole N-H: ~14 (acidic), Imidazole N: ~7 (basic), Phenolic OH: ~10 (acidic) | pH-dependent solubility is expected. The compound will be more soluble at acidic and alkaline pH. |
| Predicted Aqueous Solubility | Low (likely < 1 mg/mL) | Solubility enhancement strategies will be necessary for most in vivo studies. |
| Stability | Phenolic group is susceptible to oxidation.[7][8][9][10] | Formulations may require antioxidants and protection from light and high temperatures. |
Formulation Strategy: A Decision-Making Workflow
The choice of formulation strategy depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.[11][12] The following diagram outlines a logical workflow for selecting an appropriate formulation path for 3-(1H-imidazol-2-yl)phenol.
Caption: Formulation development workflow for 3-(1h-imidazol-2-yl)phenol.
Part 1: Oral Formulation Protocols
Oral administration is often the preferred route for preclinical studies due to its clinical relevance and ease of administration.[11] The primary challenge for 3-(1H-imidazol-2-yl)phenol is likely to be its poor aqueous solubility.
Protocol 1.1: Simple Aqueous Suspension
This is the simplest approach and should be attempted first. It is suitable for initial efficacy and pharmacokinetic screening studies.
Rationale: A suspension is a straightforward formulation for water-insoluble compounds. The use of a suspending agent like methylcellulose or carboxymethylcellulose (CMC) prevents sedimentation and ensures uniform dosing.[13]
Materials:
-
3-(1H-imidazol-2-yl)phenol (micronized, if possible)
-
0.5% (w/v) Methylcellulose (low viscosity) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
Procedure:
-
Preparation of Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring vigorously. Continue to stir until a clear, uniform solution is formed.
-
Wetting the API: Weigh the required amount of 3-(1H-imidazol-2-yl)phenol. In a mortar, add a small volume of the 0.5% methylcellulose vehicle to the powder to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in geometric proportions, triturating well with the pestle after each addition.
-
Final Mixing: Transfer the contents to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.
Self-Validation:
-
Homogeneity: Visually inspect for uniform dispersion. Microscopically examine for particle size distribution and absence of large agglomerates.
-
Stability: Monitor for any signs of crystal growth or significant sedimentation over the intended period of use.
Protocol 1.2: Co-solvent System for Enhanced Solubility
If higher exposure is needed than what can be achieved with a suspension, a co-solvent system can be employed to solubilize the compound.
Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are commonly used in preclinical studies to increase the solubility of lipophilic compounds.[14] However, their potential for toxicity at high concentrations must be considered.[14]
Table 2: Example Oral Co-solvent Formulations
| Formulation | Vehicle Composition (v/v/v) | Rationale |
| A | 30% PEG 400 / 10% Ethanol / 60% Saline | Balances solubilizing power with potential for toxicity. Ethanol aids initial dissolution. |
| B | 40% Propylene Glycol / 60% Water | A common binary system for oral dosing. |
| C | 10% DMSO / 90% Corn Oil | For highly lipophilic compounds, but DMSO can have pharmacological effects.[14] |
Procedure (using Formulation A as an example):
-
Dissolution: Weigh the required amount of 3-(1H-imidazol-2-yl)phenol and place it in a glass vial.
-
Add Co-solvents: Add the required volume of ethanol and vortex until the compound is fully dissolved. Then add the PEG 400 and mix thoroughly.
-
Aqueous Phase Addition: Slowly add the saline to the organic phase while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any particulates. If precipitation occurs, the drug concentration may be too high for this vehicle.
-
Storage: Store in a sealed glass vial, protected from light.
Self-Validation:
-
Clarity: The final formulation must be a clear solution.
-
Stability upon Dilution: Simulate administration by diluting a small aliquot of the formulation in an aqueous medium to check for precipitation.
Part 2: Parenteral Formulation Protocols
Parenteral administration, particularly intravenous (IV), provides 100% bioavailability and is essential for determining pharmacokinetic parameters like clearance and volume of distribution.[15] Formulations for IV administration must meet stringent requirements for sterility, pH, and tonicity.[16][17]
Protocol 2.1: pH-Adjusted Aqueous Solution
Given the presence of both acidic and basic functional groups, adjusting the pH is a primary strategy to solubilize 3-(1H-imidazol-2-yl)phenol.
Rationale: The imidazole and phenol moieties will ionize at different pH values, increasing the compound's interaction with water and enhancing solubility. For IV administration, the final pH should ideally be close to physiological pH (7.4) to minimize irritation.[15]
Materials:
-
3-(1H-imidazol-2-yl)phenol
-
Water for Injection (WFI)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Initial Dispersion: Disperse the weighed 3-(1H-imidazol-2-yl)phenol in about 80% of the final volume of WFI.
-
pH Titration: While stirring, slowly add 0.1 N HCl or 0.1 N NaOH dropwise to titrate the pH to a point where the compound dissolves. Monitor the pH continuously. It is likely that solubility will increase at pH < 4 or pH > 9.
-
Final pH Adjustment: Once dissolved, carefully adjust the pH towards 7.4. Be vigilant for any signs of precipitation. If the compound remains in solution at a physiologically acceptable pH, proceed. If not, this method may not be suitable at the target concentration.
-
Volume Adjustment and Filtration: Add WFI to reach the final volume. Sterilize the solution by filtering through a 0.22 µm sterile filter into a sterile vial.
-
Tonicity Adjustment (if needed): If the formulation is hypotonic, a tonicity-adjusting agent like sodium chloride or dextrose can be added.[18][19]
Self-Validation:
-
Clarity and Sterility: The final product must be clear, free of particulates, and sterile.
-
pH Stability: The pH of the formulation should remain stable during storage.
-
Precipitation upon Dilution: An in vitro test should be performed by diluting the formulation in plasma to ensure the drug does not precipitate upon injection.[15]
Protocol 2.2: Cyclodextrin-Based Formulation
Cyclodextrins are excellent solubilizing agents for parenteral formulations, capable of encapsulating hydrophobic molecules in their internal cavity.[18][20][21]
Rationale: The lipophilic phenyl ring of 3-(1H-imidazol-2-yl)phenol can be encapsulated within the hydrophobic core of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility of the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral products due to their favorable safety profiles.[18]
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Measuring the Antioxidant Activity of 3-(1H-imidazol-2-yl)phenol: An Application Note and Comprehensive Protocols
Abstract
This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively measure the antioxidant activity of the novel compound 3-(1H-imidazol-2-yl)phenol. Recognizing the therapeutic potential of molecules that can mitigate oxidative stress, this document outlines the scientific rationale and step-by-step protocols for a multi-assay approach. We delve into the mechanistic underpinnings of selected assays—DPPH, ABTS, FRAP, and ORAC—to ensure a robust and holistic evaluation of the compound's antioxidant profile. This guide is designed to be a self-validating system, emphasizing experimental causality and scientific integrity to yield reliable and reproducible results.
Introduction: The Scientific Rationale for Assessing 3-(1H-imidazol-2-yl)phenol
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Antioxidants can mitigate this damage by neutralizing free radicals.[4][5]
The compound 3-(1H-imidazol-2-yl)phenol is a compelling candidate for antioxidant activity due to its hybrid structure. It possesses a phenolic hydroxyl group, a well-established radical-scavenging moiety, and an imidazole ring, which has also been shown to contribute to antioxidant and free-radical scavenging capabilities.[2][5][6][7][8][9] The phenolic component can donate a hydrogen atom to stabilize free radicals, while the imidazole nucleus may participate in metal chelation or radical scavenging.[7][8]
A comprehensive assessment of its antioxidant potential is therefore a critical step in its preclinical evaluation. No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, we advocate for a panel of assays that probe different mechanisms of action. This application note will detail four robust and widely accepted methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the capacity of an antioxidant to donate a hydrogen atom.[10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile method for both hydrophilic and lipophilic antioxidants.[12][13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex.[14][15][16]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A biologically relevant assay that measures the inhibition of peroxyl radical-induced oxidation.[17][18][19]
Understanding the Mechanisms: A Multi-Assay Approach
The antioxidant activity of a compound can be exerted through various mechanisms. A multi-assay approach is crucial for a comprehensive understanding.
Caption: Mechanisms of action for the selected antioxidant assays.
Experimental Protocols
General Preparations
-
Compound Stock Solution: Prepare a stock solution of 3-(1H-imidazol-2-yl)phenol in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL. Perform serial dilutions to obtain a range of working concentrations.
-
Positive Control: A well-characterized antioxidant such as Trolox or Ascorbic Acid should be used as a positive control to validate the assay performance. Prepare a stock solution and serial dilutions in the same manner as the test compound.
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader is required for the DPPH, ABTS, and FRAP assays. A fluorescence microplate reader is necessary for the ORAC assay.
DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine.[10][11] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[10]
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Application Notes & Protocols for the In Vitro Cytotoxicity Testing of 3-(1H-imidazol-2-yl)phenol
Introduction: Rationale for Cytotoxicity Profiling
The compound 3-(1H-imidazol-2-yl)phenol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] The imidazole ring is a common pharmacophore found in numerous FDA-approved drugs, while the phenol moiety can contribute to a range of biological activities, including antioxidant and anti-cancer effects.[1][2][3] Given its structure, 3-(1H-imidazol-2-yl)phenol and its analogs are potential candidates for therapeutic development.[4][5]
An essential first step in the preclinical evaluation of any novel compound is the characterization of its cytotoxic potential.[6][7] In vitro cytotoxicity assays serve as a fundamental tool to determine the concentration range at which a compound induces cell death, providing critical data on its potency and potential therapeutic window.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 3-(1H-imidazol-2-yl)phenol using a multi-parametric approach. We will detail protocols for evaluating metabolic activity, cell membrane integrity, and the induction of apoptosis, ensuring a robust and well-rounded preliminary toxicity profile.
Foundational Principles of In Vitro Cytotoxicity Assessment
-
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases in living cells.[10] These enzymes reduce a yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[12][13]
-
Membrane Integrity (LDH Assay): This method quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[14][15] LDH is released only when the cell membrane is compromised, a hallmark of necrosis or late-stage apoptosis. Measuring extracellular LDH activity is thus a direct indicator of cell death.[14]
-
Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a highly regulated process. A key event in this cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[16][17] Assays using a specific substrate for these caspases can quantify their activity and provide direct evidence that the compound induces apoptosis.[18][19]
Strategic Experimental Design
A well-designed experiment is self-validating. The following considerations are critical for generating reliable and reproducible data.
Cell Line Selection: The Biological Context
The choice of cell line is paramount and depends on the intended application of the compound.[20][21] To obtain a meaningful profile for 3-(1H-imidazol-2-yl)phenol, a panel of cell lines is recommended.
-
Cancer Cell Lines: Select lines relevant to potential therapeutic targets. For a broad initial screen, consider using representatives from different cancer types:
-
Non-Cancerous Control Cell Line: To assess selectivity, it is crucial to include a non-cancerous cell line. This helps determine if the compound is broadly toxic or specifically targets cancer cells.
-
MRC-5: Human fetal lung fibroblast.
-
NIH-3T3: Mouse embryonic fibroblast.[5]
-
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of 3-(1H-imidazol-2-yl)phenol, typically 10-20 mM, in sterile dimethyl sulfoxide (DMSO).[6] Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in complete cell culture medium. A common approach is to prepare 2X final concentrations, which will be diluted 1:1 when added to the cells in the microplate.
-
Vehicle Control: The solvent used to dissolve the compound (DMSO) can itself be cytotoxic at higher concentrations.[6] It is imperative that all wells, including the "untreated" control, receive the same final concentration of DMSO. This concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[6]
Essential Controls for Data Validation
-
Untreated Control (Vehicle): Cells treated with the vehicle (e.g., DMSO in media) at the same concentration used for the test compound. This group represents 100% cell viability.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine) should be run in parallel. This confirms that the cell system and assay are responsive to cytotoxic insults.
-
Medium Blank: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or luminescence of the medium and assay reagents.[23]
Detailed Experimental Protocols
Protocol: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies to assess cell viability by measuring mitochondrial reductase activity.[10]
Materials:
-
Cells seeded in a 96-well flat-bottom plate
-
3-(1H-imidazol-2-yl)phenol and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[11]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[13]
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6][7]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 3-(1H-imidazol-2-yl)phenol, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11][13]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.[12]
Protocol: LDH Release Assay for Necrotic Cytotoxicity
This protocol measures the activity of LDH released from cells with compromised membrane integrity.[14]
Materials:
-
Cells seeded and treated in a 96-well plate as described above.
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency). These kits typically contain an assay buffer, substrate mix, and stop solution.
-
Lysis Buffer (often 10X, provided with the kit) to create the maximum LDH release control.
-
Microplate reader capable of measuring absorbance at ~490 nm.[24]
Procedure:
-
Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of control wells 45 minutes before the end of the incubation period.[24]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[7][24]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[24]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][24] During this time, LDH in the supernatant will catalyze the conversion of a substrate into a colored formazan product.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[24]
-
Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to subtract background.[24]
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis.[18]
Materials:
-
Cells seeded and treated in a 96-well white-walled, clear-bottom plate (to maximize luminescent signal and minimize crosstalk).
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega). This contains the buffer and lyophilized substrate.
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using an opaque-walled plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[19]
-
Assay Reaction: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds to mix. Incubate the plate at room temperature for 1 to 3 hours. This single reagent addition lyses the cells and allows the activated caspases to cleave the substrate, generating a luminescent signal.[18]
-
Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
The primary output for the MTT and LDH assays is a measure of cell viability or death relative to controls.
For the MTT Assay:
-
Subtract the average absorbance of the medium blank wells from all other wells.
-
Calculate the Percentage Viability using the formula: % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Vehicle_Control) * 100
For the LDH Assay:
-
Subtract the average absorbance of the medium blank from all other wells.
-
Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Experimental_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)) * 100
-
Experimental LDH Release: Absorbance from compound-treated cells.
-
Spontaneous LDH Release: Absorbance from vehicle control cells.
-
Maximum LDH Release: Absorbance from cells treated with lysis buffer.
-
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[25][26] In this context, it is the concentration of 3-(1H-imidazol-2-yl)phenol that reduces cell viability by 50% compared to the untreated control.[6][25]
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. Software such as GraphPad Prism is ideal for this.[25]
-
The software will calculate the IC₅₀ value from the curve fit. A lower IC₅₀ value indicates greater potency.[8][27]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and time points. This allows for a quick assessment of the compound's potency and selectivity.
Table 1: Example Cytotoxicity Profile of 3-(1H-imidazol-2-yl)phenol
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| MRC-5 | Normal Lung Fibroblast | 48 | [Insert Value] |
| Doxorubicin (Control) | (Varies by cell line) | 48 | [Insert Value] |
Conclusion and Forward Outlook
This guide provides a robust, multi-parametric framework for the initial in vitro cytotoxicity assessment of 3-(1H-imidazol-2-yl)phenol. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and a key apoptotic marker (Caspase-3/7), researchers can obtain a comprehensive preliminary profile of the compound's biological activity. The resulting IC₅₀ values and mechanistic insights are critical for making informed decisions in the drug discovery pipeline, guiding lead optimization, and selecting promising candidates for further preclinical development.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
Vidal, L., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
-
ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Patel, H., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Retrieved from [Link]
-
Fun, H.K., et al. (2009). 3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol. PubMed. Retrieved from [Link]
-
Colorado-Peralta, R., et al. (2019). Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation. PubMed. Retrieved from [Link]
-
Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]
-
Tundis, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. IRIS. Retrieved from [Link]
-
Pawelek, J. M., & Lerner, A. B. (1978). Comparative cytotoxicity of phenols in vitro. ResearchGate. Retrieved from [Link]
-
Oztaskin, N., et al. (2020). Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey. PubMed. Retrieved from [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Imidazole Synthesis from Aldehydes
Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles from aldehydes, with a particular focus on the Debus-Radziszewski reaction and its modern variations.
Troubleshooting Guide
This section addresses specific issues that may arise during your imidazole synthesis experiments, offering practical solutions and the underlying scientific principles.
Q1: Why is the yield of my Debus-Radziszewski imidazole synthesis consistently low?
Low yields are a well-documented challenge in the classical Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for improving the outcome of your reaction.[3]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Traditional methods often rely on high temperatures and long reaction times, which can lead to the degradation of starting materials and products.[1]
-
Optimize Temperature: Systematically vary the reaction temperature. While refluxing in solvents like acetic acid is common, the optimal temperature can be substrate-dependent.[4][5] Lowering the temperature might reduce side reactions, while a moderate increase could improve reaction rates. For some protocols, temperatures around 140-160°C have been found to be effective.[6][7]
-
Consider Microwave Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields, often providing cleaner products.[1][8][9] This is due to efficient and uniform heating of the reaction mixture.[10]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical for maximizing yield.
-
Adjust Ammonia Source Concentration: The amount of the ammonia source, typically ammonium acetate, plays a crucial role. It not only acts as a reactant but can also have a catalytic effect.[11] Experiment with increasing the molar equivalents of ammonium acetate; ratios of 3 to 5 equivalents relative to the aldehyde or dicarbonyl are often employed.[1][8][12]
-
-
Poor Solubility of Starting Materials: If your reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow, leading to low conversion.
-
Absence of an Effective Catalyst: While ammonium acetate can have a catalytic effect, the addition of a dedicated catalyst can significantly improve yields and reaction rates.
-
Employ a Catalyst: A wide range of catalysts have been shown to be effective, including:
-
Lewis acids: Fe3O4 nanoparticles and ZnCl2 in a low-melting mixture with urea have been reported to give excellent yields.[1][15]
-
Heterogeneous acid catalysts: Silicotungstic acid and Amberlyst A-15 are reusable and environmentally friendly options.[1][2]
-
Metal catalysts: Copper iodide (CuI) and Schiff's base nickel complexes have been used to achieve high yields in shorter reaction times.[1][7]
-
Organocatalysts: DABCO has been shown to be an effective base catalyst.[1]
-
-
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side reactions are a common cause of reduced yields and purification challenges in imidazole synthesis.[1] The formation of byproducts such as oxazoles can compete with the desired imidazole synthesis pathway.[16]
Potential Causes & Troubleshooting Steps:
-
Reaction Conditions Favoring Side Reactions: The reaction conditions you are using may inadvertently promote the formation of undesired products.
-
Optimize Reaction Temperature: As with low yields, temperature plays a critical role in selectivity. A systematic optimization of the reaction temperature can help to minimize the formation of byproducts.[3]
-
Modify Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC).[4] Extending the reaction time unnecessarily can lead to the decomposition of the desired product or the formation of further byproducts. Conversely, if the reaction is not allowed to go to completion, you may isolate a mixture of starting materials and products.
-
-
Reactive Intermediates: The intermediates in the reaction pathway may be susceptible to alternative reaction pathways.
-
Control the Order of Reagent Addition: In some cases, pre-forming an intermediate before the addition of the final reactant can lead to a cleaner reaction profile.
-
Utilize a Catalyst: A suitable catalyst can enhance the rate of the desired reaction, outcompeting the formation of side products.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for preparing imidazoles?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods for imidazole synthesis:[10]
-
Reduced Reaction Times: Reactions that may take several hours to complete using conventional reflux can often be completed in a matter of minutes under microwave irradiation.[1][8]
-
Increased Yields: The rapid and uniform heating provided by microwaves often leads to higher isolated yields of the desired imidazole product.[1]
-
Improved Purity: The shorter reaction times and lower overall heat input can minimize the formation of byproducts, resulting in a cleaner crude product that is easier to purify.[10]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Solvent-Free Conditions: Many microwave-assisted imidazole syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[1]
Q2: How do I choose the appropriate solvent for my imidazole synthesis and subsequent purification?
The choice of solvent is critical for both the reaction itself and the subsequent purification steps.
-
For the Reaction:
-
Polar Protic Solvents: Glacial acetic acid is a traditional solvent that can also act as a catalyst.[4] Alcohols like ethanol and butanol are also commonly used and are considered greener alternatives.[2][13]
-
Solvent-Free: As mentioned, solvent-free conditions, particularly with microwave heating, can be very effective.[1]
-
Green Solvents: Ionic liquids and deep eutectic solvents are emerging as environmentally friendly reaction media.[15]
-
-
For Purification (Recrystallization):
-
The ideal recrystallization solvent should dissolve your imidazole derivative well at high temperatures but poorly at low temperatures.[17]
-
Commonly used solvents for the recrystallization of imidazoles include ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][17][18] A systematic screening of solvents with varying polarities is recommended to find the optimal one for your specific compound.[17]
-
Q3: What are some common challenges in the purification of imidazole derivatives and how can I overcome them?
Purification can often be a bottleneck in the synthesis of imidazoles. Here are some common challenges and their solutions:
-
Difficulty in Finding a Suitable Recrystallization Solvent:
-
Solution: Perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene).[17] If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
-
"Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of forming crystals.
-
Solution: This is often caused by cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17]
-
-
Co-elution of Impurities During Column Chromatography:
-
Solution: Optimize your mobile phase using TLC before running the column. If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[17] For basic imidazoles that may interact strongly with the acidic silica gel, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can reduce peak tailing.[17]
-
-
Product is Water-Soluble: Some imidazole derivatives have significant water solubility, leading to losses during aqueous workup.
-
Solution: Minimize the number of aqueous washes. After extraction, you can back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[3] Adjusting the pH of the aqueous layer to ensure your imidazole is in its neutral, less soluble form can also be beneficial.[3]
-
Visualized Workflows and Mechanisms
Debus-Radziszewski Imidazole Synthesis Mechanism
The following diagram illustrates a plausible mechanism for the Debus-Radziszewski reaction. It's important to note that the exact mechanism is not definitively established and may vary depending on the specific reactants and conditions.[19]
Caption: Plausible mechanism of the Debus-Radziszewski imidazole synthesis.
Troubleshooting Workflow for Low Imidazole Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in your imidazole synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from methodologies that have demonstrated high yields and short reaction times.[1][8]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium Acetate (3-5 mmol)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate.
-
If a solvent is to be used, add a minimal amount (e.g., 1-2 mL of glacial acetic acid or ethanol). Many variations of this reaction work well under solvent-free conditions.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
If the reaction was performed neat, add a solvent like ethyl acetate to dissolve the crude product.
-
Proceed with a standard aqueous workup and purification by recrystallization or column chromatography.
Protocol 2: Purification of a Trisubstituted Imidazole by Recrystallization
This is a general protocol for the purification of a solid imidazole derivative.[4][17]
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product (20-30 mg). Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot and precipitates upon cooling, it is a good candidate for recrystallization.
-
Dissolution: In a larger flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
References
-
Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed January 11, 2026. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]
-
The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. ResearchGate. [Link]
-
Debus–Radziszewski imidazole synthesis and position numbering... ResearchGate. [Link]
-
General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
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Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Synthesis , mechanism and application of Organic Name reaction.pptx. Slideshare. [Link]
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The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. ResearchGate. [Link]
-
Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation. ResearchGate. [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
-
Lophine (2,4,5-triphenyl-1H-imidazole). National Center for Biotechnology Information. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
-
Lophine – The Great Synthesis. Weird Science. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. National Center for Biotechnology Information. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]
-
Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions. [Link]
-
Synthesis and Chemiluminescence of Lophine. YouTube. [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]
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Lophine. In: Wikipedia. Accessed January 11, 2026. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Synthesis and studies of electrochemical properties of lophine derivatives. RSC Publishing. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. ACS Publications. [Link]
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(PDF) Synthesis and Characterization of some Imidazole Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. JARDCS. [Link]
-
One-pot Synthesize of Phenyl Phenanthro Imidazole Derivatives Catalyzed by Lewis Acid in the Presence of Ammonium Acetate. Chemical Methodologies. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Imidazole synthesis. Reddit. [Link]
-
How Do I Get Better Yields In The Lab? Reddit. [Link]
-
The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry. [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 3-(1H-imidazol-2-yl)phenol
Welcome to the technical support center for the synthesis and optimization of 3-(1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this important imidazole derivative.
Synthesis Overview: The Chemistry of 3-(1H-imidazol-2-yl)phenol
3-(1H-imidazol-2-yl)phenol is a valuable building block in medicinal chemistry, often utilized for its unique structural features that can impart desirable pharmacological properties in drug candidates.[1] The synthesis of this and similar imidazole-containing compounds can be approached through various methods, with the choice of route often depending on the available starting materials, desired scale, and laboratory capabilities.
A common and effective method for the synthesis of 2-substituted imidazoles is the reaction of an appropriate aldehyde with a 1,2-dicarbonyl compound and an ammonia source, a variation of the well-established Debus-Radziszewski imidazole synthesis.[2][3] For 3-(1H-imidazol-2-yl)phenol, this typically involves the reaction of 3-hydroxybenzaldehyde with glyoxal and a source of ammonia, such as ammonium acetate.
General Reaction Scheme:
While conceptually straightforward, this multi-component reaction can present several challenges, including low yields, formation of byproducts, and difficulties in product isolation.[2] This guide will address these common issues and provide strategies for optimizing your reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions to optimize your reaction conditions.
Q1: My reaction yield of 3-(1H-imidazol-2-yl)phenol is consistently low. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors.[4] Here are the key areas to investigate for improvement:
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or the final product.[4] It is crucial to identify the optimal temperature for your specific reaction. For some imidazole syntheses, it has been observed that increasing the temperature from 70°C to 90°C can actually decrease the yield, highlighting the importance of careful optimization.[4]
-
Incorrect Reaction Time: Similar to temperature, the reaction time needs to be optimized. Insufficient time will result in an incomplete reaction. Conversely, excessively long reaction times can lead to the formation of byproducts and degradation of the desired imidazole.
-
Inappropriate Stoichiometry: The molar ratio of the reactants (3-hydroxybenzaldehyde, glyoxal, and ammonia source) is crucial for maximizing the yield. Using an excess of the ammonia source, such as ammonium acetate, is a common strategy to drive the reaction to completion.[2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired imidazole.[2][5] In the synthesis of diarylimidazoles, for instance, the formation of 2-aroyl-4(5)-arylimidazoles as side products is highly dependent on the reaction conditions.[5] Careful control of temperature and reactant stoichiometry can help minimize these side reactions.
-
Poor Solubility of Starting Materials: The solubility of the reactants in the chosen solvent can significantly impact the reaction rate and overall yield. If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely proceed slowly and incompletely.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: I am observing significant impurities in my crude product. How can I identify and minimize them?
A: The presence of impurities is a common issue that can complicate purification and affect the quality of your final product.
-
Identification of Impurities: The first step is to identify the impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for this purpose. Comparing the impurity profile to your starting materials can help determine if they are unreacted starting materials or byproducts.
-
Minimizing Impurity Formation:
-
Control Reaction Conditions: As mentioned previously, side reactions are a major source of impurities.[2][5] Tightly controlling the reaction temperature, time, and stoichiometry can significantly reduce the formation of unwanted byproducts.
-
Purity of Starting Materials: Ensure the purity of your 3-hydroxybenzaldehyde, glyoxal, and ammonia source. Impurities in the starting materials can be carried through the reaction or even participate in side reactions.
-
Inert Atmosphere: Some reactions are sensitive to oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Effective Purification Strategies:
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds.[6][7] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.
-
Column Chromatography: For complex mixtures or when crystallization is ineffective, column chromatography using silica gel or another stationary phase is a highly effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For 3-(1H-imidazol-2-yl)phenol, which is amphoteric, extractions with acidic and basic aqueous solutions can be particularly effective.[3]
-
Q3: My reaction seems to stall before completion. What could be the reason?
A: A stalled reaction can be frustrating, but it often points to a specific issue with the reaction components or conditions.
-
Catalyst Deactivation (if applicable): If you are using a catalyst, it may be deactivating over time. This can be due to poisoning by impurities in the starting materials or solvents, or thermal degradation.
-
Reagent Degradation: One or more of your reactants may be degrading under the reaction conditions. This is particularly relevant for aldehydes, which can be prone to oxidation.
-
Insolubility of Intermediates or Product: An intermediate or the final product may be precipitating out of the reaction mixture, effectively stopping the reaction. In this case, a different solvent or a higher reaction temperature may be required to maintain solubility.
-
Equilibrium: The reaction may have reached equilibrium. In this case, you may need to shift the equilibrium towards the product side, for example, by removing a byproduct (like water) as it is formed.
Frequently Asked Questions (FAQs)
What is the best solvent for the synthesis of 3-(1H-imidazol-2-yl)phenol?
The choice of solvent is critical. Ethanol is a commonly used solvent for this type of reaction.[8][9] However, other polar solvents like methanol, or even greener solvent options, could be explored.[10] The ideal solvent should dissolve all reactants and be stable at the reaction temperature.
Which catalyst is most effective?
While the Debus-Radziszewski reaction can proceed without a catalyst, the use of a catalyst can significantly improve yields and reaction times.[2] For similar imidazole syntheses, catalysts like copper(I) iodide (CuI), nickel complexes, and various solid acid catalysts have been shown to be effective.[4][5] For the synthesis of benzimidazoles, ZnO nanoparticles have been used as an eco-friendly catalyst.[11]
What is the optimal reaction temperature and time?
The optimal temperature and time are highly dependent on the specific reactants, solvent, and catalyst used. A systematic optimization study is recommended. Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS. Adjust the temperature and time accordingly to maximize the yield of the desired product while minimizing byproduct formation.[2][4]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of the product spot will indicate the progress of the reaction. For more quantitative analysis, HPLC or GC-MS can be used.
What are the safety precautions I should take?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of all chemicals used. For example, 3-hydroxybenzaldehyde can be an irritant, and some solvents may be flammable.
How should I store the final product?
3-(1H-imidazol-2-yl)phenol should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Detailed Experimental Protocols
Optimized Protocol for the Synthesis of 3-(1H-imidazol-2-yl)phenol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired scale.
Materials:
-
3-Hydroxybenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.
-
Slowly add glyoxal (1.1 eq, 40% aqueous solution) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium acetate and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(1H-imidazol-2-yl)phenol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Reaction Parameter Optimization Summary
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Purity (%) |
| Temperature | 50 °C | 78 °C (Reflux) | 45% | 85% |
| Ammonia Source | NH₄Cl | NH₄OAc | 60% | 90% |
| Solvent | Methanol | Ethanol | 55% | 88% |
Visualization of Key Concepts
Reaction Mechanism Overview:
Caption: Simplified reaction mechanism for imidazole synthesis.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions. BenchChem.
-
Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
- Gupta, V. D., et al. (2012). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research, 4(4), 1545-1553.
-
Reddit. (2025). Imidazole synthesis. r/chemhelp. Retrieved from [Link]
- Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
-
PubChem. 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
- Venkatesh, P. Imidazole: Synthesis, Reactions & Medicinal Uses.
- Taylor & Francis Online. (2022). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles.
- ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL.
- MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8459.
- Eltayeb, N. E., et al. (2008). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o298.
- Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. 26(6), 1568.
- Google Patents. (1998).
- Han, Y. (2012). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188.
- Google Patents. (2021). Preparation method of 4-(imidazole-1-yl) phenol. CN113512003A.
- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 614-621.
Sources
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- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
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- 8. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Enzyme Inhibition Assays
As a Senior Application Scientist, I've seen how even the most meticulously planned enzyme inhibition assay can yield perplexing results. This guide is designed to be your virtual lab partner, helping you diagnose and resolve common (and uncommon) issues. We'll move beyond simple checklists to explore the biochemical reasoning behind assay behavior, empowering you to make informed decisions and generate reliable, reproducible data.
Section 1: Fundamental Assay Problems & Initial Diagnostics
This section addresses the most common and fundamental issues encountered in enzyme assays: high background, no signal, and poor reproducibility. Resolving these is the first critical step before interpreting any inhibition data.
Q1: My assay background is excessively high, compromising my signal-to-noise ratio. What are the likely causes and how do I fix it?
High background can obscure the true enzymatic signal, leading to inaccurate results and a poor signal-to-noise ratio.[1] The most common culprits are reagent integrity, buffer composition, and non-enzymatic substrate degradation.
Troubleshooting Strategy & Scientific Rationale:
-
Run 'No-Enzyme' and 'No-Substrate' Controls: This is the most crucial first step.
-
'No-Enzyme' Control: Prepare wells with all assay components (buffer, substrate, cofactors) except the enzyme. A high signal here points directly to substrate instability or contaminated reagents. For instance, ATP, a common substrate, can undergo non-enzymatic hydrolysis, releasing products like ADP or phosphate that generate a signal in many detection systems.[1]
-
'No-Substrate' Control: Prepare wells with all components except the substrate. This control helps identify if the enzyme preparation or buffer components are intrinsically fluorescent, colored, or otherwise interfering with the detection method.
-
-
Evaluate Reagent Integrity:
-
Substrate Purity & Stability: Prepare fresh substrate solutions. If using ATP, keep it on ice and prepare it in a buffer with a pH between 6.8 and 7.4 to maximize stability.[1]
-
Reagent Contamination: For assays detecting phosphate, contamination of any reagent with inorganic phosphate is a primary cause of high background.[1] Use high-purity water and reagents for all buffers and solutions.
-
-
Optimize Assay Conditions:
-
Detection Reagent Concentration: If using a coupled assay system (e.g., luciferase-based ATP detection), the detection reagents themselves can contribute to the background. Titrate the detection reagents to find a concentration that provides a robust signal for the enzymatic reaction without elevating the baseline.
-
Microplate Type: Ensure you are using the correct microplate for your detection method (e.g., black plates for fluorescence, white plates for luminescence) to minimize bleed-through and background.[2]
-
Protocol: Diagnosing High Background with Control Experiments
-
Design a plate map that includes the following conditions, each in triplicate:
-
Complete Reaction: All components (Enzyme, Substrate, Buffer, Cofactors).
-
No-Enzyme Control: Substrate, Buffer, Cofactors.
-
No-Substrate Control: Enzyme, Buffer, Cofactors.
-
Buffer Only Control: Buffer.
-
-
Add all components as per your standard protocol.
-
Incubate for the standard reaction time.
-
Add detection reagents and read the plate.
-
Analysis:
-
If No-Enzyme Signal ≈ Complete Reaction Signal, your substrate is likely degrading or a reagent is contaminated.
-
If No-Substrate Signal > Buffer Only Signal, your enzyme preparation may have inherent interfering properties.
-
Q2: My assay signal is very low or absent, even in my positive controls. Where should I start looking for the problem?
A lack of signal suggests a critical component is inactive or missing. A systematic check of each component is essential.
Troubleshooting Strategy & Scientific Rationale:
-
Verify Enzyme Activity: The most common cause is an inactive or improperly stored enzyme.
-
Enzyme Concentration: Perform an enzyme titration to ensure you are using a concentration that yields a robust signal within the linear range of the assay.[3] The reaction rate should be proportional to the amount of enzyme added.
-
Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Thaw all reagents completely and mix gently before use.[2]
-
Cofactor Dependence: Many enzymes require specific cofactors (e.g., Mg²⁺, NAD⁺). Confirm that all necessary cofactors are present at their optimal concentrations.
-
-
Check Substrate and Buffer Composition:
-
Substrate Concentration: While troubleshooting for no signal, use a substrate concentration well above the Michaelis-Menten constant (Kₘ)—typically 5-10 times the Kₘ—to ensure the enzyme is not substrate-limited.[3]
-
Buffer pH and Ionic Strength: Enzyme activity is highly dependent on pH.[4] Verify the pH of your final assay buffer. Buffer components themselves can also interfere; for example, Tris buffer can chelate metal ions required by metalloenzymes, and phosphate buffers can inhibit some kinases.[5][6]
-
-
Confirm Detection System Functionality:
-
Coupled Assays: In multi-enzyme coupled systems, any of the enzymes could be the point of failure.[7] Test each coupling enzyme's activity independently if possible. For example, in a kinase assay that couples ADP production to a pyruvate kinase/lactate dehydrogenase system, you can add ADP directly to test the coupling system's integrity.
-
Reagent Expiration: Check the expiration dates of all kits and reagents.[2]
-
Troubleshooting Workflow for No/Low Signal
Caption: A decision-making workflow for validating hits from a primary screen.
Q7: What is the role of DMSO in my assay, and could it be causing problems?
Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it is not inert and can directly affect enzyme activity. [8][9] Effects of DMSO:
-
Direct Inhibition: DMSO can act as a competitive or mixed-type inhibitor for some enzymes. [9][10]This is enzyme-specific.
-
Enzyme Destabilization: At higher concentrations (>5-10%), DMSO can perturb enzyme conformation, leading to a reversible decrease in activity. [11][12]* Solvent Effects: As a polar aprotic solvent, DMSO can alter the local environment of the enzyme's active site, affecting catalysis. [8] Best Practices for Using DMSO:
-
Run a DMSO Tolerance Test: Before starting a screening campaign, determine the highest concentration of DMSO your assay can tolerate without significant loss of enzyme activity. Most assays are robust up to 1-2% DMSO, but this must be verified experimentally. [13]2. Maintain Consistent DMSO Concentration: Ensure that every well in your assay (including controls) contains the exact same final concentration of DMSO. This is critical for data consistency.
-
Be Mindful of High Concentrations: If your test compounds require high stock concentrations, be aware that the final DMSO percentage might creep into an inhibitory range.
| Final DMSO Conc. | General Effect on Enzyme Activity | Recommendation |
| 0.1% - 1.0% | Generally well-tolerated by most enzymes. [13] | Ideal range for most screening assays. |
| 2.0% - 5.0% | Potential for modest inhibition or conformational changes. | Requires careful validation with a DMSO tolerance curve. |
| > 5.0% | Likely to cause significant inhibition or denaturation. [11][12] | Avoid unless absolutely necessary and fully characterized. |
References
-
How does DMSO affect enzyme activity?. Homework.Study.com. Available at: [Link]
-
What Are the Applications of Biochemical Buffers in Enzyme Assays?. Patsnap Synapse. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. Available at: [Link]
-
How to Minimize False Positives in ADP Detection. BellBrook Labs. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. NIH. Available at: [Link]
-
Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. Available at: [Link]
-
Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. PubMed. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. ResearchGate. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Promiscuous Inhibitors. Wyatt Technology. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. Novateinbio. Available at: [Link]
-
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [Link]
-
Is it right to predict IC50 value of an enzyme inhibitor from a concentration response graph?. ResearchGate. Available at: [Link]
-
Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
-
Competitive binding experiments can reduce the false positive results of affinity-based ultrafiltration-HPLC: A case study for identification of potent xanthine oxidase inhibitors from Perilla frutescens extract. ResearchGate. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC - NIH. Available at: [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. Available at: [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]
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Enzyme promiscuity. Wikipedia. Available at: [Link]
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Enzyme Experiments. BioNinja. Available at: [Link]
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Enzyme Kinetics Practice Problems. YouTube. Available at: [Link]
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Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Available at: [Link]
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An introduction to enzyme kinetics (video). Khan Academy. Available at: [Link]
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Technical Support Center: Purification Challenges of Polar Imidazole Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar imidazole-containing compounds. For researchers in medicinal chemistry and drug development, the inherent basicity, polarity, and potential for metal chelation of the imidazole ring can complicate standard purification workflows. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these complexities and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers frequently encounter when planning the purification of polar imidazole derivatives.
Q1: What is the best initial purification strategy for a new polar imidazole compound?
A1: The optimal starting point depends on the physical state and solubility of your crude product. A logical workflow is to first assess if the compound is a solid or an oil.
-
For solid compounds, recrystallization is often the most efficient first-line method for removing major impurities and can be scaled easily.[1][2]
-
If the compound is an oil or highly soluble, chromatographic methods are more appropriate. Given the polar nature, traditional normal-phase chromatography on silica gel or reversed-phase chromatography on C18 may present challenges.[3]
-
For basic imidazoles, an initial acid-base extraction can be a powerful and simple method to remove neutral or acidic impurities before proceeding to chromatography or crystallization.[4]
The following decision tree illustrates a typical workflow for selecting a purification strategy.
Sources
Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)phenol
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, identify and mitigate byproduct formation, and ultimately improve the yield and purity of your target compound.
Introduction
3-(1H-imidazol-2-yl)phenol is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a multicomponent reaction like the Debus-Radziszewski synthesis, involves the condensation of 3-hydroxybenzaldehyde, a 1,2-dicarbonyl compound (typically glyoxal), and an ammonia source.[1][2] While elegant in its convergence, this reaction is prone to side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and resolving these common issues.
Core Synthetic Pathway: The Radziszewski Reaction
The primary route involves a one-pot reaction between 3-hydroxybenzaldehyde, glyoxal, and ammonia (often from ammonium acetate). The generally accepted, albeit simplified, mechanism involves the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1][3]
Caption: General workflow for the Radziszewski synthesis.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
After workup, TLC or LC-MS analysis shows very little of the target compound with a molecular weight of 160.17 g/mol .[4]
-
The reaction mixture remains a complex soup of starting materials.
Possible Causes & Solutions:
-
Cause A: Ineffective Ammonia Source. Ammonium acetate is commonly used as it also acts as a buffer. If you are using aqueous ammonia, its concentration can decrease upon heating, leading to an insufficient amount for the reaction.[5]
-
Solution: Use a sealed reaction vessel if heating aqueous ammonia to prevent its evaporation. Alternatively, use a 5-10 fold excess of ammonium acetate to ensure a sufficient and sustained source of ammonia.[6]
-
-
Cause B: Low Quality or Decomposed Aldehyde. 3-hydroxybenzaldehyde can oxidize over time if not stored properly. Glyoxal is typically supplied as a 40% aqueous solution, which can polymerize upon storage.
-
Solution: Verify the purity of your 3-hydroxybenzaldehyde by melting point or NMR before use. Use fresh glyoxal solution for best results. The formation of oligomers from glyoxal can compete with the desired imidazole formation pathway.[7]
-
-
Cause C: Suboptimal Reaction Temperature. The condensation reaction requires sufficient thermal energy to proceed, but excessive heat can lead to polymerization and decomposition, especially with phenolic aldehydes.
-
Solution: The reaction is typically run at temperatures between 70-100 °C.[8] Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer better control and dramatically reduce reaction times.[9]
-
Problem 2: Formation of a Major, Insoluble Byproduct (Tarry Mass)
Symptoms:
-
The reaction mixture becomes dark and viscous, forming a tar-like substance that is difficult to process.
-
The desired product is trapped within this polymeric material.
Possible Causes & Solutions:
-
Cause A: Aldehyde Self-Condensation/Polymerization. In the presence of ammonia and heat, aldehydes, particularly aromatic ones, can undergo self-condensation reactions to form complex resinous materials.
-
Solution: Control the rate of addition of the aldehyde. Instead of adding all reagents at once, try slowly adding the 3-hydroxybenzaldehyde solution to the heated mixture of glyoxal and ammonium acetate. This maintains a low instantaneous concentration of the aldehyde, favoring the desired multicomponent reaction over self-condensation.
-
-
Cause B: Glyoxal Polymerization. As mentioned, glyoxal is prone to forming acetals and oligomers, a process that is accelerated by acid or base and heat.[10]
-
Solution: Maintain a near-neutral pH if possible by using ammonium acetate. Adding the glyoxal solution last and slowly can also help minimize its self-reaction. Studies on glyoxal reactions show that keeping its initial concentration low is key to preventing polymerization and favoring imidazole formation.[7]
-
Problem 3: Presence of a Persistent, Difficult-to-Separate Byproduct
Symptoms:
-
Purification by column chromatography yields a mixed fraction containing the product and an impurity with a similar polarity.
-
NMR of the "purified" product shows extra aromatic or aliphatic signals.
Possible Causes & Solutions:
-
Cause A: Formation of Lophine-type Byproducts (2,4,5-trisubstituted imidazoles). A known side reaction in Radziszewski syntheses is the condensation of three molecules of the aldehyde with two molecules of ammonia to form a 2,4,5-triaryl-imidazole. In this case, it would be 2,4,5-tris(3-hydroxyphenyl)imidazole.
-
Solution: This byproduct arises from an imbalance in stoichiometry. Ensure that glyoxal is present in at least a 1:1 molar ratio with 3-hydroxybenzaldehyde. Using a slight excess of glyoxal can help suppress the formation of this lophine-type structure.
-
-
Cause B: Incomplete Reaction Intermediates. The reaction proceeds through several intermediate steps, including the formation of a diimine from glyoxal and ammonia. If the final condensation with the aldehyde is incomplete, these intermediates can persist.
Caption: A decision tree for troubleshooting common synthesis issues.
Byproduct Identification Table
Identifying byproducts is the first step to mitigating their formation. This table lists plausible impurities based on the known reactivity of the starting materials.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Potential Analytical Signature (MS or NMR) |
| 2,4,5-tris(3-hydroxyphenyl)imidazole | Imidazole core with three 3-hydroxyphenyl groups | 344.37 | MS (ESI+): m/z 345.1 [M+H]⁺. ¹H NMR: Complex aromatic region, multiple phenolic -OH signals. |
| 3-Hydroxybenzamide | Amide derived from aldehyde oxidation | 137.14 | MS (ESI+): m/z 138.1 [M+H]⁺. Can form if air oxidation occurs followed by reaction with ammonia. |
| Glyoxal Oligomers | (C₂H₂O₂)n | Variable | Not typically observed by LC-MS as discrete peaks. May contribute to the baseline noise or form part of the insoluble tar. |
| Diimine Intermediate | C₂H₄N₂ | 56.07 | Highly reactive and unlikely to be isolated. May be observed by in-situ monitoring techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: The reaction is often performed in polar, protic solvents. Acetic acid is a classic solvent for the Radziszewski synthesis as it facilitates imine formation. However, for a substrate with a phenol group, ethanol or even water can be effective and may reduce the risk of side reactions involving the hydroxyl group.
Q2: How can I best purify the final product? A2: Purification is typically achieved by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (like ethyl acetate) and gradually increasing the polarity with a more polar solvent (like methanol) is often effective. Given the phenolic and imidazole moieties, the compound can chelate to the silica. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can improve peak shape and recovery.
Q3: Are there any alternative synthetic routes? A3: Yes, other methods exist for forming 2-arylimidazoles. One common alternative involves the reaction of an aldehyde (3-hydroxybenzaldehyde) with ethylenediamine to form an imidazoline, which is then oxidized to the imidazole.[12] However, this two-step process is less convergent than the one-pot Radziszewski method.
Q4: What specific safety precautions should be taken? A4: Standard laboratory safety protocols should be followed. Glyoxal is a suspected mutagen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ammonia solutions are corrosive and have pungent vapors. The reaction should be conducted in a fume hood, and appropriate gloves and safety glasses must be worn.
Experimental Protocols
Protocol 1: General Synthesis of 3-(1H-imidazol-2-yl)phenol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 eq.).
-
Add ethanol (30 mL) to the flask and stir the mixture to dissolve the solids.
-
To this solution, add glyoxal (40% solution in water, 1.45 mL, ~12.5 mmol, 1.25 eq.) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Ethyl Acetate/Methanol).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add deionized water (50 mL) to the residue and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. This will precipitate the crude product.
-
Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum.
-
The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate and methanol.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the starting eluent (e.g., 100% Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of methanol or DMF and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Begin elution with 100% Ethyl Acetate, collecting fractions.
-
Gradually increase the solvent polarity by adding methanol (e.g., to 2%, 5%, then 10% methanol in ethyl acetate).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(1H-imidazol-2-yl)phenol.
References
-
Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System. Organic Process Research & Development, 14(4), 954-957.
- Wolkenberg, S. E., Wisnoski, D. D., Leister, W. H., Wang, Y., Zhao, Z., & Lindsley, C. W. (2004).
-
Wolkenberg, S. E., Wisnoski, D. D., Leister, W. H., Wang, Y., Zhao, Z., & Lindsley, C. W. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. Available at: [Link]
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]
- Conway, C. J., et al. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 80(12), 6439-6447.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2002). Convenient and Improved One Pot Synthesis of Imidazole. Available at: [Link]
-
ResearchGate. (2023). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles.... Retrieved from [Link]
-
RSC Publishing. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
DiVA portal. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4. Retrieved from [Link]
- Google Patents. (1975). DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia.
-
YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]
-
ResearchGate. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012).
-
PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
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- 4. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]
Technical Support Center: Improving the Yield of 3-(1H-imidazol-2-yl)phenol Synthesis
Welcome to the technical support guide for the synthesis of 3-(1H-imidazol-2-yl)phenol (CAS 52091-36-8)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing actionable insights to improve yield, minimize side reactions, and streamline purification.
Core Synthesis Pathway: The Radziszewski Reaction
The most common and direct route to 2-aryl-imidazoles like 3-(1H-imidazol-2-yl)phenol is a variation of the Debus-Radziszewski imidazole synthesis.[2][3][4] This is a multi-component reaction that constructs the imidazole ring from three fundamental building blocks: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[5][6] For the target molecule, the reactants are typically glyoxal, 3-hydroxybenzaldehyde, and an excess of an ammonia source like ammonium acetate.
The reaction proceeds in two conceptual stages: first, the condensation of the dicarbonyl (glyoxal) with ammonia to form a diimine intermediate. Second, this diimine condenses with the aldehyde (3-hydroxybenzaldehyde) to form the imidazole ring.[2][3][6]
Troubleshooting & Optimization Guide (Q&A Format)
This section addresses the most frequently encountered issues during the synthesis of 3-(1H-imidazol-2-yl)phenol.
Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?
Low yields are the most common complaint in this multi-component reaction.[7][8] The issue rarely stems from a single cause but rather a combination of suboptimal parameters. The key is to investigate these factors systematically.
Causality and Solutions:
-
Sub-optimal Stoichiometry: In a multi-component reaction, the molar ratio of reactants is critical to push the equilibrium toward the desired product and prevent side reactions.[8] The ammonia source, typically ammonium acetate, is almost always used in large excess. This is because it serves both as the nitrogen source and often as a catalyst and buffer.
-
Insight: An excess of ammonia helps to efficiently form the diimine intermediate from glyoxal, minimizing glyoxal self-polymerization. A common starting point is a 1:1 ratio of aldehyde to dicarbonyl and a 3-10 fold excess of ammonium acetate.
-
-
Incorrect Reaction Temperature: Temperature is a double-edged sword. Too low, and the reaction kinetics are too slow, leading to incomplete conversion.[7] Too high, and you risk decomposition of reactants (especially the aldehyde) and the final imidazole product, leading to tar formation.[7][8]
-
Insight: The optimal temperature balances reaction rate with stability. For many imidazole syntheses, this falls in the 80-140 °C range. It is crucial to monitor the internal reaction temperature, not just the oil bath setting.
-
-
Inappropriate Solvent: The solvent must solubilize all three components to a reasonable extent to facilitate the reaction.[8] Polar, high-boiling point solvents are generally preferred.
-
Insight: Solvents like ethanol, butanol, dimethylformamide (DMF), or even glacial acetic acid are common choices. Acetic acid can be particularly effective as it acts as both a solvent and a catalyst, but it can also lead to side reactions like acetylation of the phenol if not carefully controlled.
-
-
Insufficient Reaction Time: These reactions are often not rapid. Monitoring by Thin Layer Chromatography (TLC) is essential to determine when the starting materials have been consumed and the product concentration has maximized.
-
Insight: Excessively long reaction times, especially at high temperatures, can lead to product degradation.[7] A time-course study (e.g., sampling every hour) is recommended during initial optimization to identify the point of maximum yield.
-
Table 1: Impact of Key Parameters on Yield
| Parameter | Issue with Low Setting/Amount | Issue with High Setting/Amount | Recommended Optimization Step |
| Temperature | Incomplete reaction, low conversion. | Degradation of reagents/product, tar formation. | Screen temperatures from 80°C to 140°C in 10°C increments. |
| Ammonium Acetate | Insufficient nitrogen source, low conversion. | Can complicate workup, but excess is generally beneficial. | Start with 3-5 equivalents relative to the aldehyde; increase if conversion is low. |
| Concentration | Slow reaction kinetics. | Increased potential for polymerization and side reactions. | Aim for a concentration of 0.1-0.5 M with respect to the limiting reagent (aldehyde). |
| Reaction Time | Incomplete conversion. | Product degradation, increased byproduct formation. | Monitor reaction progress by TLC until starting material is consumed. |
Q2: The reaction mixture is turning into a dark, intractable tar. What's causing this and how can I prevent it?
Tar formation is a clear sign of competing side reactions, primarily polymerization and degradation. This is often linked to temperature control and the inherent reactivity of the aldehyde starting material.
Primary Causes:
-
Aldehyde Instability: 3-hydroxybenzaldehyde, like many aldehydes, can undergo self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts.
-
Product Degradation: The imidazole ring, while aromatic, can be susceptible to decomposition under harsh, prolonged heating.[8]
-
Glyoxal Polymerization: Commercial glyoxal is often supplied as a 40% aqueous solution, where it exists as a mixture of oligomers. High temperatures are needed to crack these back to the monomeric form required for the reaction, but this can be a difficult equilibrium to control.
Preventative Measures:
-
Controlled Reagent Addition: Instead of adding all reagents at once, try adding the 3-hydroxybenzaldehyde solution dropwise to the heated mixture of glyoxal and ammonium acetate. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction.
-
Strict Temperature Monitoring: Use an internal thermometer and a reliable heating mantle/stir-plate to maintain the temperature within a narrow, optimal range (e.g., ±2 °C).
-
Use a Glyoxal Trimer Dihydrate: If available, using the solid glyoxal trimer can sometimes offer better control than the aqueous solution, though it may require slightly different conditions to depolymerize in situ.
Q3: I'm struggling with significant byproduct formation. What are the likely side-products and how can they be minimized?
Even when tarring is avoided, discrete byproducts can form and complicate purification, lowering the isolated yield.
Likely Side-Products:
-
Oxazoles: A known side reaction in imidazole synthesis is the formation of oxazoles, which can arise from alternative condensation pathways.[8]
-
Self-Condensation Products: As mentioned, products from the self-condensation of 3-hydroxybenzaldehyde may be present.
-
Acetylated Product: If using acetic acid as a solvent or if ammonium acetate degrades to acetic acid at high temperatures, you may see some O-acetylation of the phenolic hydroxyl group.
The following workflow can help diagnose and solve these issues:
Q4: Is a catalyst necessary, and how do I choose one?
While the reaction can proceed without an external catalyst (ammonium acetate can play a catalytic role), the addition of a dedicated catalyst can significantly improve yields, shorten reaction times, and allow for milder conditions.[9]
-
Lewis Acids (e.g., CuI): Copper(I) iodide has been shown to be effective in the synthesis of trisubstituted imidazoles.[10] It can coordinate to carbonyl oxygens, activating them towards nucleophilic attack and facilitating the condensation steps.
-
Solid Acid Catalysts (e.g., Amberlite IR-120): These are operationally simple, as the catalyst can be filtered off after the reaction, simplifying the workup.[11] They provide acidic sites to promote condensation and cyclization.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that minimizes thermal decomposition.[9]
Recommendation: If thermal methods are providing low yields, introducing a catalyst is a logical next step. Start with a simple, inexpensive option like CuI (10-15 mol%) or a solid acid catalyst.
Q5: What is the most effective method for purifying 3-(1H-imidazol-2-yl)phenol?
The product is amphoteric, possessing a basic imidazole ring (pKa ≈ 6-7) and an acidic phenol group (pKa ≈ 9-10). This property can be exploited for purification.
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into ice water. The crude product may precipitate. If not, neutralize the solution carefully (e.g., with NaHCO₃ if the reaction was in acetic acid) to induce precipitation. Filter the crude solid.
-
Acid-Base Extraction: This is a powerful purification technique for this molecule.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole will be protonated, and the product will move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates. The pH should be brought to the isoelectric point (around pH 7-8) for maximum precipitation.
-
Filter the purified solid and wash with cold water.
-
-
Recrystallization: This is an excellent final polishing step. The choice of solvent is key.
-
Good single solvents might include ethanol/water mixtures, isopropanol, or ethyl acetate.
-
The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: If impurities are very similar in polarity to the product, chromatography may be necessary.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often a good starting point. Adding a small amount of methanol (1-5%) to the ethyl acetate can help elute the polar product. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent the product from streaking on the acidic silica gel.
-
Experimental Protocols
Protocol 1: Optimized Radziszewski Synthesis of 3-(1H-imidazol-2-yl)phenol
This protocol is a representative starting point. Optimization may be required.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Glyoxal (40% in water, 1.0 eq)
-
Ammonium Acetate (5.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium acetate (5.0 eq) and glacial acetic acid (to make a ~0.5 M solution based on the aldehyde).
-
Begin stirring and heat the mixture to 110-120 °C in an oil bath.
-
In a separate beaker, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a small amount of glacial acetic acid.
-
Once the ammonium acetate solution is hot and homogeneous, add the glyoxal solution (1.0 eq) dropwise.
-
Immediately after, add the 3-hydroxybenzaldehyde solution dropwise to the reaction flask over 20-30 minutes.
-
Maintain the reaction at 110-120 °C and monitor its progress by TLC (e.g., 80:20 Ethyl Acetate:Hexane with 1% Methanol). The reaction is typically complete in 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the dark reaction mixture into a large beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.
-
A solid precipitate should form. Stir the slurry in the ice bath for 30 minutes.
-
Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the crude product under vacuum. This material can be further purified by the method in Protocol 2.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
Procedure:
-
Take the crude, dry solid from Protocol 1 and dissolve it in a minimal amount of ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the acidic aqueous layers.
-
Wash the combined aqueous layer with a fresh portion of ethyl acetate to remove residual neutral impurities.
-
Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with stirring until the pH reaches ~8. A precipitate should form.
-
Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the purified solid under vacuum.
-
For final purification, recrystallize the solid from an ethanol/water mixture. Dissolve the product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Filter the pure crystals, wash with a small amount of cold 50:50 ethanol/water, and dry to a constant weight.
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [Link]
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A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org. [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]
-
Convenient and Improved One Pot Synthesis of Imidazole - E-Journal of Chemistry. [Link]
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Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction - ResearchGate. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]
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A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Imidazole synthesis - Organic Chemistry Portal. [Link]
-
Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid - Arabian Journal of Chemistry. [Link]
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SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE - ResearchGate. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. [Link]
-
3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem. [Link]
-
An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst - Taylor & Francis. [Link]
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- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Phenol Cross-Contamination in Multi-Well Plate Assays
Welcome to the technical support center dedicated to addressing a persistent and often underestimated challenge in the modern laboratory: cross-contamination in multi-well plate assays involving phenolic compounds. The unique physicochemical properties of phenols, particularly their volatility, necessitate a rigorous and informed approach to experimental design and execution. This guide is structured to provide you with not only solutions but also the underlying scientific principles to empower you to proactively prevent data variability and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries from researchers encountering issues with phenol-related assays.
Q1: I'm seeing unexpected results in wells adjacent to my positive controls containing phenols. What is the most likely cause?
A1: The most probable cause is well-to-well cross-contamination due to the volatility of the phenolic compounds you are using.[1] Many phenols can vaporize at room or incubator temperatures, escape the well, and then be absorbed by the media in adjacent wells, leading to false positive or altered dose-response curves. This phenomenon is often more pronounced in the outer wells of a plate, a phenomenon known as the "edge effect".[2]
Q2: What is the "edge effect" and how does it relate to phenol cross-contamination?
A2: The "edge effect" refers to the observation that the outer wells of a multi-well plate behave differently from the inner wells.[2] This is primarily due to increased evaporation and temperature fluctuations at the plate's perimeter.[2] For volatile compounds like many phenols, this increased evaporation can exacerbate their release into the headspace of the plate, leading to a higher concentration of the contaminant available to affect neighboring wells.
Q3: Are certain types of multi-well plates better for working with phenols?
Q4: Can the phenol red in my cell culture medium interfere with my assay?
A4: Absolutely. Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity, which can be a significant confounding factor in studies involving hormone-sensitive cells.[2][5][6] Furthermore, it can interfere with fluorescence-based assays by contributing to background fluorescence or by absorbing light at certain wavelengths.[5] For sensitive assays, it is highly recommended to use phenol red-free medium.[2][5]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems encountered during multi-well plate assays with phenols.
Issue 1: High Variability and Poor Reproducibility Between Replicate Wells
-
Root Cause Analysis: High variability is a classic symptom of inconsistent evaporation and/or cross-contamination. The "edge effect" is a major contributor, where outer wells experience different environmental conditions than inner wells, leading to differential evaporation rates and, for volatile phenols, varying levels of cross-contamination.[2]
-
Troubleshooting Steps:
-
Assess Plate Sealing: Are you using a standard plastic lid? These offer minimal protection against the escape of volatile compounds. Upgrade to adhesive seals or heat seals for a more robust barrier.
-
Implement a "Guard Ring": Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a buffer zone that helps to saturate the local environment with vapor, reducing evaporation from the inner experimental wells.[7]
-
Standardize Incubation Conditions: Ensure your incubator has stable temperature and humidity control. Frequent opening and closing of the incubator door can disrupt the microenvironment within the plates.
-
Issue 2: Dose-Response Curve Appears Shifted or Has an Unusual Shape
-
Root Cause Analysis: A distorted dose-response curve can be a direct result of cross-contamination. Low-concentration wells adjacent to high-concentration wells may receive a "contaminating dose" of the volatile phenol, artificially increasing the response in those wells and shifting the curve. Phenol carryover from extraction steps can also inhibit enzymatic reactions, such as in qPCR, affecting results.[8][9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a distorted dose-response curve.
Issue 3: Unexpected Cell Death or Altered Morphology in Control Wells
-
Root Cause Analysis: Many phenolic compounds are cytotoxic at certain concentrations. If you observe cell health issues in negative control wells, it is a strong indicator of cross-contamination from wells containing higher concentrations of a cytotoxic phenol.[10]
-
Troubleshooting Steps:
-
Microscopic Examination: Carefully inspect all wells, paying close attention to a gradient of effects that may point towards a source of contamination.
-
Plate Reader Analysis: Use a viability assay (e.g., MTS, PrestoBlue) to quantify the extent of the cytotoxic effect across the plate. This can often reveal a pattern of contamination emanating from specific wells.
-
Isolate Positive Controls: If possible, run plates with only positive controls and separate plates with experimental samples to completely eliminate the risk of cross-contamination during a single experiment.
-
Validated Protocols for Minimizing Phenol Cross-Contamination
Adherence to rigorous protocols is the cornerstone of reproducible science. The following step-by-step guides provide validated methods for handling phenols in multi-well plate assays.
Protocol 1: Optimal Plate Sealing for Volatile Compounds
This protocol details the use of an adhesive aluminum seal, which provides a superior barrier to vapor transmission compared to standard plastic lids.
-
Preparation: Ensure the surface of the multi-well plate is clean, dry, and free of any dust or debris. This is critical for achieving a complete seal.[11]
-
Alignment: Carefully peel the backing from the adhesive seal. Align the seal with the plate, ensuring that all wells are covered.[12]
-
Application of Pressure: Place the seal on the plate. Using a plate sealing paddle or a firm, flat object, apply firm and even pressure across the entire surface of the seal.[11][13]
-
Sealing the Edges: Pay special attention to the edges of the plate and the areas between the wells. Use the edge of the sealing paddle to press down firmly around each well to ensure a complete seal.[12]
-
Verification: A proper seal will show a clear indentation of the rim of each well on the foil. Inspect the seal for any wrinkles or gaps.[12]
Protocol 2: Strategic Plate Layout to Mitigate Cross-Contamination
A well-designed plate map is a powerful tool for minimizing the impact of volatile compound migration.
-
Establish a "Guard Ring": As a standard practice, fill the outermost wells (rows A and H, columns 1 and 12) with a buffer solution or culture medium without cells or test compounds. This helps to normalize humidity and temperature across the plate, reducing the "edge effect".[7]
-
Separate High and Low Concentrations: When performing dose-response experiments, arrange your concentration gradient to maximize the distance between the highest and lowest concentrations. If possible, place the highest concentrations in one corner of the plate and the lowest in the opposite corner.
-
Isolate Controls: Group your negative and positive controls together and separate them from your experimental samples with a "guard" row or column of buffer-filled wells.
-
Checkerboard Pattern for High-Risk Compounds: For highly volatile and potent phenols, consider a checkerboard pattern where every other well is left empty or filled with buffer.[14] This significantly increases the distance between samples.
Caption: Example of a strategic plate layout with a guard ring and isolated controls.
Data Summary Tables
Table 1: Comparison of Plate Sealing Methods
| Sealing Method | Volatility Containment | Ease of Use | Cost | Recommended Use Case |
| Standard Plastic Lid | Poor | Excellent | Low | Not recommended for volatile compounds |
| Adhesive Film (Plastic) | Good | Good | Medium | Short-term incubations, non-volatile compounds |
| Adhesive Film (Foil) | Excellent | Good | Medium | Volatile compounds, light-sensitive assays |
| Heat Seal | Excellent | Requires equipment | High | Long-term storage, highly volatile compounds |
| Silicone Sealing Mat | Good | Excellent (reusable) | High | Automation-friendly, repeated access to wells |
Table 2: Physicochemical Properties of Common Phenolic Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) | Volatility |
| Phenol | 94.11 | 181.7 | 47 | High |
| o-Cresol | 108.14 | 191 | 29 | High |
| p-Cresol | 108.14 | 201.9 | 16 | Medium |
| 4-Ethylphenol | 122.16 | 219 | 3.6 | Medium |
| 4-Ethylguaiacol | 152.19 | 234-236 | ~1 | Low |
Note: Vapor pressure is a direct measure of a substance's volatility. Higher vapor pressure indicates higher volatility.
References
-
PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. [Link]
-
Unger, B., et al. (2019, April 15). Detection of phenol contamination in RNA samples and its impact on qRT-PCR results. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Detection of phenol contamination in RNA samples and its impact on qRT-PCR results. [Link]
-
Inresearch Medical. (2022, May 6). How to Seal 96 Well Plate Film. [Link]
-
Wang, J., et al. (2021). Investigating the effect of three phenolic fractions on the volatility of floral, fruity, and aged aromas by HS-SPME-GC-MS and NMR in model wine. Food Chemistry. [Link]
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ZMS HealthBio. (n.d.). How to Use 96 Well Plate Properly. [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. [Link]
-
Waterhouse Lab, UC Davis. (n.d.). Volatile Phenols. [Link]
-
ResearchGate. (n.d.). Specific phenol concentrations and volatility for various antioxidants. [Link]
-
Siraki, A. G., et al. (2019, September 1). Caution for the routine use of phenol red – It is more than just a pH indicator. Chemico-Biological Interactions. [Link]
-
MDPI. (2021). Interactions between Polyphenols and Volatile Compounds in Wine: A Literature Review on Physicochemical and Sensory Insights. [Link]
-
MD Anderson Cancer Center. (n.d.). Estrogenic activity of phenol red. [Link]
-
Molecules. (2020, October 2). Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods. [Link]
-
RAMAC. (2020, November 12). Plate Sealing guide. [Link]
-
Reddit. (2025, July 16). Best practices to avoid media evaporation in multiwell plates?[Link]
-
Hawach. (2022, December 30). Use 96 Well Plate Adhesive Sealing Film Properly. [Link]
-
Thai Journal of Pharmaceutical Sciences. (2020, December 21). Effect of phenol red on cell cultures. [Link]
-
UC Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf. [Link]
-
Scopelab. (2024, April 18). 96-Well Plate Cover Films: A Guide to Maintaining Sample Integrity. [Link]
-
LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. [Link]
-
Restek. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. [Link]
-
MDPI. (n.d.). Adsorption Behavior of Nonylphenol on Polystyrene Microplastics and Their Cytotoxicity in Human Caco-2 Cells. [Link]
-
ResearchGate. (n.d.). Main biological properties of phenolic compounds. [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. [Link]
-
MB-About. (n.d.). Assay Troubleshooting. [Link]
-
Ucallmlabs. (2025, September 8). Standard Experimental Guide for Multi Well Plate Template. [Link]
-
ResearchGate. (n.d.). Low Amounts of Phenol-Based Reagent Contamination Impacts RNA.... [Link]
-
Molecules. (2020, October 27). Sodium Lignosulfonate Modified Polystyrene for the Removal of Phenol from Wastewater. [Link]
-
Wikipedia. (n.d.). Polyphenol. [Link]
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PubMed Central. (2020, October 27). Sodium Lignosulfonate Modified Polystyrene for the Removal of Phenol from Wastewater. [Link]
-
Ucallmlabs. (2025, May 29). How to Optimize Your 12 Well Plate Template for Maximum Research Efficiency?[Link]
-
Molecules. (2009, June 17). Phenolics: From Chemistry to Biology. [Link]
-
ResearchGate. (n.d.). Sealed plate method for the analysis of the activity of volatile organic compounds (VOCs) released from Trichoderma asperelloides TSU1 against fungal pathogens Corynespora cassiicola, Fusarium incarnatum, Neopestalotiopsis clavispora, N. cubana, and Sclerotium rolfsii. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the phenolic compounds. [Link]
-
Specialty Silicone Products. (2025, November 10). The Advantages of 96-Well Plates and Sealing Cap Mats in Chromatography. [Link]
-
Sensors. (2020, March). Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2023, August 18). Detection and characterization of contamination with fluorescence spectroscopy. [Link]
-
ResearchGate. (2025, June 12). Adsorption of Phenol Using Activated Carbon Derived from Polystyrene, Paper and Wood Mixtures. [Link]
-
BMC Research Notes. (2018, August 9). A comparison of semi-quantitative methods suitable for establishing volatile profiles. [Link]
-
ResearchGate. (n.d.). Multiwell plate cross-contamination. Into a 96-well plate uniformly.... [Link]
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Periodica Polytechnica Chemical Engineering. (2025, June 10). Adsorption of Phenol Using Activated Carbon Derived from Polystyrene, Paper and Wood Mixtures. [Link]
-
MDPI. (2022). Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems. [Link]
-
iST Scientific. (2022, December 23). Different Types of Plate Sealing Films. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Imidazole Derivatives
Welcome to the Technical Support Center for NMR analysis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these versatile heterocyclic compounds. My aim is to provide not just procedural solutions, but also the underlying scientific reasoning to empower you in your experimental design and data interpretation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the NMR analysis of imidazole derivatives in a question-and-answer format.
Question 1: Why is the N-H proton signal of my imidazole derivative broad or absent in the ¹H NMR spectrum?
Underlying Principles: The acidic proton on the nitrogen of the imidazole ring is subject to chemical exchange with other labile protons in the solution, such as residual water or acidic/basic functional groups on the molecule itself. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant signal broadening. In some cases, the exchange is so rapid that the signal broadens into the baseline and becomes undetectable. The rate of this exchange is highly dependent on factors such as solvent, temperature, concentration, and pH.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection:
-
Initial Step: Acquire the spectrum in a dry, aprotic solvent like deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN). Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Rationale: Aprotic solvents reduce the rate of proton exchange, often resulting in a sharper N-H signal.[2]
-
-
Low-Temperature Analysis:
-
Procedure: Gradually lower the temperature of the NMR experiment. Start at room temperature and decrease in 10-15 °C increments.
-
Rationale: Lowering the temperature slows down the rate of chemical exchange. This can sharpen the N-H proton signal, making it more easily observable.
-
-
Concentration Adjustment:
-
Action: Run the experiment at different concentrations of your sample.
-
Causality: Intermolecular proton exchange is a concentration-dependent process. By varying the concentration, you may find an optimal range where the exchange is minimized.
-
-
pH Modification (for aqueous samples):
-
Method: If your sample is in an aqueous solution (e.g., D₂O), carefully adjust the pH. Imidazole itself can be used as a pH probe due to the sensitivity of its chemical shifts to pH.[3][4][5]
-
Explanation: The protonation state of the imidazole ring dramatically affects the exchange rate. At very low or very high pH, the exchange can be slowed down, potentially revealing the N-H proton.
-
Question 2: Why do the signals for the C4-H and C5-H protons of my unsymmetrically substituted imidazole appear as a single, averaged peak?
Underlying Principles: This phenomenon is a direct consequence of tautomerism. In unsymmetrically substituted imidazoles, the N-H proton can reside on either of the two nitrogen atoms. If the rate of this tautomeric exchange is fast on the NMR timescale, the distinct chemical environments of the C4-H and C5-H protons are averaged, resulting in a single observed signal.[6][7]
dot
Caption: Tautomeric exchange in imidazole derivatives.
Step-by-Step Troubleshooting Protocol:
-
Low-Temperature NMR:
-
Procedure: As with the N-H proton issue, lowering the temperature of the experiment is the most effective way to slow down tautomeric exchange.
-
Expected Outcome: As the exchange rate decreases, you should observe the single peak decoalesce into two distinct signals corresponding to the C4-H and C5-H protons.
-
-
Solvent Effects:
-
Experiment: Acquire spectra in a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Rationale: The solvent can influence the equilibrium between the two tautomers and the rate of their interconversion. A solvent that preferentially stabilizes one tautomer over the other may help to resolve the signals.
-
-
N-Alkylation or N-Acylation:
-
Chemical Modification: If your experimental design allows, chemically modifying the imidazole by adding a substituent (like a methyl or acetyl group) to one of the nitrogens will "lock" the tautomeric form.[7][8]
-
Benefit: This eliminates the possibility of tautomerism, resulting in distinct and readily assignable signals for the C4-H and C5-H protons.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the ¹H and ¹³C signals in my substituted imidazole derivative?
A1: A combination of 1D and 2D NMR experiments is the most robust approach for unambiguous signal assignment.
-
¹H NMR: Provides initial information on chemical shifts, integration (proton count), and coupling patterns.
-
¹³C NMR: Indicates the number of unique carbon environments. The chemical shifts of C4 and C5 can be diagnostic of the tautomeric state.[9][10]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique correlates directly bonded protons and carbons, allowing for the definitive assignment of a proton signal to its corresponding carbon.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the complete molecular structure, especially for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other (< 5 Å), which is critical for determining stereochemistry and conformation.[13][14][15]
dot
Caption: A typical NMR workflow for structural elucidation.
Q2: What are the typical ¹H and ¹³C chemical shift ranges for imidazole protons and carbons?
A2: The following table provides approximate chemical shift ranges. Note that these values can be significantly influenced by the solvent, pH, and the nature of the substituents on the imidazole ring.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2-H | 7.5 - 8.5 | 135 - 145 |
| C4-H | 7.0 - 7.5 | 115 - 125 |
| C5-H | 7.0 - 7.5 | 115 - 125 |
| N1-H | 10.0 - 14.0 (often broad) | N/A |
Data compiled from various sources, including[16][17].
Q3: How do coupling constants (J-values) aid in the interpretation of imidazole NMR spectra?
A3: Coupling constants provide valuable information about the electronic structure and connectivity of the imidazole ring.
-
¹JCH (One-bond C-H coupling): The magnitude of ¹JCH can be a sensitive probe of the hybridization and electronic environment of the carbon atom. For instance, ¹JCH values can be used to study the binding of imidazole rings to metal ions, as the coupling constant reflects changes in the s-orbital contribution to the C-H bond upon coordination.[18][19][20]
-
Multi-bond H-H Coupling: In a resolved spectrum, you may observe small (1-3 Hz) long-range couplings between the ring protons (e.g., ³J(H4-H5), ⁴J(H2-H4), ⁴J(H2-H5)). These can help confirm assignments made with 2D NMR. The equivalence of H4 and H5 in unsubstituted imidazole often simplifies this to a single signal.[1]
Q4: My imidazole derivative is part of a metal complex. How does this affect the NMR spectrum?
A4: Coordination to a metal center can induce significant changes in the NMR spectrum of an imidazole ligand.[21][22][23]
-
Chemical Shift Changes: Metal coordination typically leads to a downfield shift of the imidazole proton signals due to the withdrawal of electron density from the ring.[23][24] The magnitude of this shift can provide insights into the strength of the metal-ligand bond.
-
Paramagnetic Effects: If the metal ion is paramagnetic (e.g., Cu(II), high-spin Fe(II)/Fe(III)), this will cause substantial broadening and large shifts (both upfield and downfield) of the signals of nearby protons. This can make the spectrum very difficult to interpret without specialized techniques.[22]
-
Loss of Tautomerism: Coordination to a metal ion occurs through a specific nitrogen atom, which locks the tautomeric form and leads to distinct signals for the C4-H and C5-H protons.
This guide provides a foundational framework for troubleshooting and interpreting the complex NMR spectra of imidazole derivatives. Successful analysis relies on a systematic approach, combining careful experimental design with a solid understanding of the underlying chemical principles.
References
-
Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry - ACS Publications. Available from: [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available from: [Link]
-
Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available from: [Link]
-
Proton NMR spectroscopy of imidazole ligands in paramagnetic ferric and ferrous complexes and clusters. Relevance to non-heme proteins. Journal of the American Chemical Society. Available from: [Link]
-
^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available from: [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available from: [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. Available from: [Link]
-
NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry. Available from: [Link]
-
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC - NIH. Available from: [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available from: [Link]
-
Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
-
H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. Available from: [Link]
-
Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. ResearchGate. Available from: [Link]
-
13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ScienceDirect. Available from: [Link]
-
An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. ResearchGate. Available from: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. MDPI. Available from: [Link]
-
Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education - ACS Publications. Available from: [Link]
-
Internal pH indicators for biomolecular NMR. PubMed. Available from: [Link]
-
1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available from: [Link]
-
Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. CORE. Available from: [Link]
-
Imidazole. PubChem - NIH. Available from: [Link]
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Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. PMC - PubMed Central. Available from: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available from: [Link]
-
1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available from: [Link]
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Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available from: [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
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2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. Available from: [Link]
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2D NMR Introduction. Chemistry LibreTexts. Available from: [Link]
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NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. Available from: [Link]
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Main nuclear Overhauser effect (NOE) correlations observed in... ResearchGate. Available from: [Link]
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Technical Support Center: Optimizing HPLC Methods for 3-(1h-imidazol-2-yl)phenol Analysis
Welcome to the technical support center dedicated to the HPLC analysis of 3-(1h-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and efficient analytical methods.
Section 1: Understanding the Analyte: Physicochemical Properties
A successful HPLC method begins with a thorough understanding of the analyte's properties. 3-(1h-imidazol-2-yl)phenol is a small molecule possessing both acidic (phenol) and basic (imidazole) functional groups, which dictates its chromatographic behavior.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol [1] | Influences diffusion and mass transfer characteristics. |
| XLogP3 | 1.5[1] | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
| pKa (Phenolic -OH) | ~9-10 (estimated) | The phenolic hydroxyl group will be deprotonated (anionic) at high pH, significantly altering retention. |
| pKa (Imidazole ring) | ~6-7 (estimated for the protonated form) | The imidazole ring can be protonated (cationic) at acidic pH, affecting peak shape and retention. |
| UV Absorbance | ~210 nm, ~260-280 nm (predicted) | The aromatic rings suggest strong absorbance in the low UV range and a secondary maximum useful for detection. |
The dual acidic/basic nature of this molecule makes mobile phase pH a critical parameter to control for achieving consistent retention and symmetrical peak shape.
Section 2: Initial Method Development: A Recommended Starting Point
Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. The moderate hydrophobicity (XLogP = 1.5) ensures sufficient retention on a non-polar stationary phase.[1]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column is the workhorse of RP-HPLC and provides a good balance of retention for moderately polar compounds.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS compatibility.[4][5] It sets the pH to ~2.7, which ensures the imidazole ring is fully protonated and silanol groups on the stationary phase are suppressed, minimizing peak tailing.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Gradient | A gradient is recommended to efficiently elute the analyte while cleaning the column of any more hydrophobic impurities. |
| Gradient Program | 5% to 95% B over 15 minutes | This is a standard "scouting gradient" to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Detection (DAD/UV) | 210 nm | This wavelength provides high sensitivity for aromatic compounds. A secondary wavelength of 265 nm can also be monitored for confirmation. |
| Injection Volume | 5 µL | A small injection volume helps prevent peak distortion and column overload.[8] |
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing your HPLC method.
Caption: A logical workflow for HPLC method development.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 3-(1h-imidazol-2-yl)phenol in a question-and-answer format.
Q1: Why is my peak for 3-(1h-imidazol-2-yl)phenol tailing severely?
Answer: Peak tailing is the most common issue for this analyte and is almost always caused by secondary interactions between the basic imidazole ring and acidic residual silanol groups on the silica-based stationary phase.[6][9]
-
Causality: At mid-range pH, silanol groups (-Si-OH) can be deprotonated (-Si-O⁻), creating active sites that strongly and non-specifically interact with the protonated (cationic) form of the imidazole ring. This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.
-
Solutions:
-
Lower the Mobile Phase pH: Adjust the aqueous mobile phase (Solvent A) to a pH between 2.5 and 3.0 using an acidifier like formic acid or phosphoric acid.[3][6] This protonates the silanol groups, effectively "shielding" them and preventing interaction with the cationic analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping have fewer accessible silanol groups, significantly reducing the potential for tailing.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) phase, can offer alternative interactions and improve peak shape.[2]
-
Q2: My analyte is eluting too early (poor retention). How can I increase its retention time?
Answer: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.
-
Causality: This typically occurs if the overall mobile phase composition is too "strong" (i.e., has too high a percentage of organic solvent) for this moderately polar compound.
-
Solutions:
-
Decrease the Organic Content: The most straightforward solution is to reduce the percentage of acetonitrile or methanol in your mobile phase. For an isocratic method, try decreasing the organic content in 5% increments. For a gradient method, make the initial part of the gradient shallower or start at a lower %B.
-
Change the Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (or using a mixture) may increase retention.
-
Increase Aqueous Phase pH (with caution): Increasing the pH towards the pKa of the imidazole ring (pH 6-7) will neutralize its positive charge, making the molecule less polar and increasing its retention. However, this can re-introduce peak tailing issues as silanols become ionized. This approach requires a high-quality, base-deactivated column.
-
Q3: I'm seeing peak fronting. What does this indicate?
Answer: Peak fronting, where the peak has a leading edge, is typically caused by column overload or sample solvent issues.[6]
-
Causality:
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.
-
Sample Solvent Strength: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase (e.g., pure acetonitrile) will cause the peak to distort and front.[10]
-
-
Solutions:
-
Dilute the Sample: Prepare a more dilute sample and re-inject. A 10-fold dilution is a good starting point for diagnosis.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[6]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). This ensures the sample is properly focused at the head of the column.
-
Q4: My retention times are drifting between injections. What is the cause?
Answer: Drifting retention times point to a system that has not reached equilibrium or is experiencing fluctuations in conditions.
-
Causality:
-
Insufficient Column Equilibration: This is the most common cause. The column needs sufficient time to equilibrate with the initial mobile phase conditions before the first injection.
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can drift.[7] Alternatively, if solvents are not well-mixed or are evaporating, the composition can change over time.[8]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[7]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before starting the sequence.
-
Use a Buffer: For pH-sensitive separations, especially if operating near a pKa, using a buffer (e.g., 10 mM ammonium formate) instead of just an acidifier can provide more stable pH control.[2]
-
Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.[7]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.
-
Troubleshooting Flowchart for Poor Peak Shape
Caption: A troubleshooting flowchart for common peak shape problems.
Section 4: Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
This protocol describes the preparation of a standard mobile phase for the analysis of 3-(1h-imidazol-2-yl)phenol.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass solvent bottle.
-
Carefully add 1 mL of high-purity (>99%) formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L clean, glass solvent bottle.
-
Carefully add 1 mL of high-purity (>99%) formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
System Setup:
-
Place the corresponding solvent lines into the correct bottles.
-
Purge the pump lines thoroughly to remove any air bubbles and previous solvents.
-
Protocol 2: Sample Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of 3-(1h-imidazol-2-yl)phenol standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of a 50:50 mixture of water and acetonitrile to dissolve the standard.
-
Sonicate briefly if needed to ensure complete dissolution.
-
Dilute to the mark with the 50:50 water/acetonitrile mixture and mix well.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mix thoroughly and transfer an aliquot to an HPLC vial for analysis.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21806228, 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
- Stavrou, I. J., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods and Protocols, 4(1), 13.
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
- Zhang, T., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54852452, 3-(4,5-dimethyl-1H-imidazol-2-yl)phenol. Retrieved from [Link]
-
Pharma Education. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
- Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 67(6), 777-784.
- Chandorkar, J.G. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY.
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. pharmaguru.co [pharmaguru.co]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. waters.com [waters.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: Troubleshooting Poor Cell Viability in 3-(1H-imidazol-2-yl)phenol Experiments
Welcome to the technical support center for researchers utilizing 3-(1H-imidazol-2-yl)phenol in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to poor cell viability. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.
Introduction: Understanding the Compound
3-(1H-imidazol-2-yl)phenol is a small molecule featuring both a phenol and an imidazole moiety.[1] Both of these functional groups are prevalent in biologically active compounds, including many approved drugs.[2][3][4] The imidazole ring, for instance, is a key component in compounds with anticancer and anti-inflammatory properties, often exerting its effects through mechanisms like enzyme inhibition or receptor interaction.[2][3][5] Similarly, phenolic compounds are known for a wide range of biological activities, including cytotoxicity against cancer cell lines.[6][7]
Given this structural composition, it is plausible that 3-(1H-imidazol-2-yl)phenol possesses inherent biological activity that could lead to decreased cell viability. However, poor cell viability in your experiments may also stem from suboptimal experimental conditions rather than the compound's intended biological effect. This guide will help you distinguish between these possibilities and systematically troubleshoot your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering poor cell viability with 3-(1H-imidazol-2-yl)phenol.
Q1: I'm observing widespread cell death even at low concentrations of 3-(1H-imidazol-2-yl)phenol. What is the most likely cause?
A1: While it's possible that your cell line is extremely sensitive to the compound, the most common culprits for unexpected, high cytotoxicity are often related to the experimental setup. Here's a prioritized checklist of factors to investigate:
-
Solvent Toxicity: What solvent are you using to dissolve the compound, and what is its final concentration in the cell culture medium? Dimethyl sulfoxide (DMSO) is a common choice, but concentrations above 0.5% can be toxic to many cell lines, with primary cells being even more sensitive.[8] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
-
Compound Solubility and Precipitation: Has the compound precipitated out of solution? Small molecules can often have poor solubility in aqueous media.[9][10][11][12] When the compound is added to your cell culture medium, it may "crash out," forming microscopic precipitates that can be directly toxic to cells or lead to inconsistent and inaccurate effective concentrations. Visually inspect your culture plates for any signs of precipitation.
-
Compound Purity and Stability: What is the purity of your 3-(1H-imidazol-2-yl)phenol stock? Impurities from the synthesis process can be cytotoxic. Additionally, consider the stability of the compound in your culture medium over the duration of your experiment. Degradation products may have different and more potent cytotoxic effects.
-
Cell Health and Seeding Density: Are your cells healthy and at an optimal density before adding the compound? Stressed or overly confluent cells are more susceptible to chemical insults.[8] Ensure your cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.[8]
Q2: How can I determine if the observed cytotoxicity is a true biological effect of 3-(1H-imidazol-2-yl)phenol or an experimental artifact?
A2: This is a critical question in small molecule screening.[13][14][15] A systematic approach is necessary to validate your findings:
-
Perform a Dose-Response Curve: Test a wide range of concentrations of the compound to determine its half-maximal inhibitory concentration (IC50).[16][17][18][19] A classic sigmoidal dose-response curve is a good indicator of a specific biological effect. If you observe a sharp drop in viability at all concentrations, this might point to an artifact like precipitation or solvent toxicity.
-
Run Appropriate Controls: Your experiment should always include:
-
Untreated Cells: To establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as your highest compound concentration. This is essential to rule out solvent-induced cytotoxicity.
-
Positive Control: A well-characterized compound known to induce cell death in your cell line. This confirms that your cell viability assay is working correctly.
-
-
Use Orthogonal Assays: Do not rely on a single cell viability assay. Different assays measure different cellular parameters.[20][21] For example, if you are using an MTT or MTS assay (which measures metabolic activity), confirm your results with an assay that measures membrane integrity (like a lactate dehydrogenase (LDH) release assay) or ATP content (like a CellTiter-Glo® assay).[20][21][22] Consistent results across different assay platforms increase confidence in the data.
Q3: My compound appears to be precipitating in the cell culture medium. What can I do to improve its solubility?
A3: Compound precipitation is a common challenge.[9][10][11][12] Here are some strategies to address this:
-
Optimize the Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous cell culture medium, ensure rapid and thorough mixing to minimize the time the compound is in a supersaturated state.
-
Serial Dilutions: Perform serial dilutions of your stock solution in your cell culture medium. It's often better to do a multi-step dilution rather than a single large dilution.
-
Use a Different Solvent: If DMSO is problematic, consider other biocompatible solvents such as ethanol. However, be aware that ethanol can also be toxic to cells, so a vehicle control is still necessary.
-
Formulation Strategies: For more advanced troubleshooting, you could explore the use of solubilizing agents like cyclodextrins, although these should be used with caution as they can have their own effects on cells.
Part 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues.
Guide 1: Diagnosing the Root Cause of Poor Cell Viability
This workflow will help you systematically identify the source of the problem.
Caption: A workflow for diagnosing poor cell viability.
Guide 2: Protocol for Determining the IC50 of 3-(1H-imidazol-2-yl)phenol using an MTT Assay
This protocol provides a framework for quantifying the cytotoxic potential of your compound.[16]
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well cell culture plates
-
3-(1H-imidazol-2-yl)phenol
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3-(1H-imidazol-2-yl)phenol in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to prepare your treatment concentrations. Aim for a range that will span from no effect to complete cell death (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM).
-
Ensure the final DMSO concentration in all wells (including the 0 µM control) is the same and non-toxic (e.g., ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control (0 µM compound) to represent 100% viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.[17][18]
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 0.3 | 1.15 | 92.0% |
| 1 | 0.98 | 78.4% |
| 3 | 0.65 | 52.0% |
| 10 | 0.25 | 20.0% |
| 30 | 0.10 | 8.0% |
| 100 | 0.08 | 6.4% |
Part 3: Understanding Potential Mechanisms and Off-Target Effects
Potential Mechanisms of Cytotoxicity:
Given the structure of 3-(1H-imidazol-2-yl)phenol, the observed cytotoxicity could be due to several mechanisms:
-
Inhibition of Cellular Kinases: The imidazole scaffold is a common feature in many kinase inhibitors.[3] Off-target inhibition of essential kinases can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Both imidazole and phenolic compounds have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[3][7]
-
Generation of Reactive Oxygen Species (ROS): Phenolic compounds can have both antioxidant and pro-oxidant effects depending on the cellular context.[6] Increased ROS levels can lead to oxidative stress and cell death.
Investigating the Mechanism of Action:
Once you have confirmed a true cytotoxic effect, you can use the following workflow to begin investigating the mechanism.
Sources
- 1. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of polyphenols on cancer cell progression mediated by inhibition of cyclin-dependent kinases (CDKs): the emerging drug targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
minimizing batch-to-batch variation in 3-(1h-imidazol-2-yl)phenol synthesis
A Guide to Minimizing Batch-to-Batch Variation
Welcome to the Technical Support Center for the synthesis of 3-(1H-imidazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve consistent, high-quality results. Batch-to-batch variation is a significant challenge in chemical synthesis, impacting yield, purity, and ultimately, the reliability of downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to minimize this variability.
Understanding the Synthesis: The Radziszewski Reaction
The most common and industrially relevant method for synthesizing 3-(1H-imidazol-2-yl)phenol is the Radziszewski reaction. This is a multicomponent reaction where an α-dicarbonyl compound (glyoxal), an aldehyde (3-hydroxybenzaldehyde), and a source of ammonia (typically ammonium acetate) condense to form the imidazole ring.[1][2]
The overall reaction is as follows:
While seemingly straightforward, the multicomponent nature of this reaction presents several opportunities for variability.[3] Precise control over reaction parameters and a thorough understanding of potential side reactions are paramount for achieving batch-to-batch consistency.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of 3-(1H-imidazol-2-yl)phenol.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue in the Radziszewski synthesis.[4] Several factors can contribute to this:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and degradation of both reactants and the desired product.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the ammonia source, such as ammonium acetate, is often used to drive the reaction towards the product.
-
Poor Quality of Starting Materials: The purity of 3-hydroxybenzaldehyde, glyoxal, and the ammonia source can significantly impact the yield. Impurities in the starting materials can interfere with the reaction or lead to the formation of unwanted byproducts.
-
Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and temperature differences within the reaction mixture, resulting in inconsistent reaction progress and lower yields.
-
Side Reactions: The formation of byproducts is a common cause of low yields. With phenolic aldehydes, there is a possibility of competing reactions involving the hydroxyl group.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct a series of small-scale experiments to determine the optimal reaction temperature for your specific setup. Monitor the reaction progress by TLC or HPLC to find the sweet spot that maximizes product formation while minimizing byproduct generation.
-
Vary Reactant Ratios: Experiment with different molar ratios of 3-hydroxybenzaldehyde, glyoxal, and ammonium acetate. A common starting point is a 1:1:2 to 1:1:5 ratio.
-
Ensure High-Purity Starting Materials: Use freshly sourced or purified starting materials. 3-Hydroxybenzaldehyde can be sensitive to air and light, so proper storage is essential.
-
Improve Agitation: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Q2: I am observing significant batch-to-batch variation in the color and appearance of my final product. What could be the reason?
Variations in product color are often indicative of inconsistent impurity profiles.
-
Inconsistent Reaction Time: If the reaction is not allowed to proceed to completion, unreacted starting materials or intermediates can remain, leading to discoloration. Conversely, excessively long reaction times can lead to the formation of colored degradation products.
-
Air Oxidation: The phenolic hydroxyl group in 3-(1H-imidazol-2-yl)phenol can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored quinone-type impurities.
-
Ineffective Purification: The purification method, particularly crystallization, must be well-controlled to ensure the consistent removal of colored impurities.
Troubleshooting Steps:
-
Strictly Control Reaction Time: Monitor the reaction closely by TLC or HPLC and quench the reaction at the same point of completion for each batch.
-
Perform the Reaction Under an Inert Atmosphere: To minimize oxidation, consider running the reaction under a nitrogen or argon atmosphere.
-
Optimize Crystallization Protocol: Develop a robust crystallization procedure with defined solvent systems, cooling rates, and filtration techniques.
Q3: My purified product shows extra peaks in the 1H NMR spectrum. What are the possible impurities?
The presence of unexpected signals in the NMR spectrum points to impurities that were not effectively removed during workup and purification.
-
Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde or glyoxal adducts can be present.
-
Side-Products from the Radziszewski Reaction: The reaction can sometimes yield small amounts of other heterocyclic compounds.
-
Positional Isomers: Although less common in this specific synthesis, the formation of other isomers is a possibility in some imidazole syntheses.
-
Solvent Residues: Incomplete removal of the crystallization solvent will show up in the NMR spectrum.
Troubleshooting Steps:
-
Compare with a Reference Spectrum: If available, compare the NMR spectrum of your product with a known reference spectrum of pure 3-(1H-imidazol-2-yl)phenol.
-
Optimize Purification: Re-purify the material using a different solvent system for crystallization or consider column chromatography.
-
Analyze the Crude Reaction Mixture: Obtain an NMR of the crude product to identify the major impurities and track their removal during purification.
Troubleshooting Guide: A Systematic Approach
This guide provides a structured approach to identifying and resolving issues during the synthesis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems in the synthesis of 3-(1H-imidazol-2-yl)phenol.
Caption: A workflow for troubleshooting issues in 3-(1H-imidazol-2-yl)phenol synthesis.
Detailed Troubleshooting Steps
1. Low Yield
| Potential Cause | Diagnostic Check | Recommended Action |
| Incomplete Reaction | Monitor reaction progress by TLC or HPLC. Look for the presence of starting materials in the crude mixture. | Increase reaction time or temperature. Ensure efficient stirring. |
| Side Reactions | Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts. | Optimize reaction temperature and stoichiometry. Consider using a catalyst if applicable.[4] |
| Poor Raw Material Quality | Test the purity of starting materials (e.g., by melting point, NMR, or HPLC). | Use higher purity reagents. Purify starting materials if necessary. |
| Product Loss During Workup | Analyze aqueous layers and filter cakes for the presence of the product. | Adjust the pH during extraction to ensure the product is in the organic layer. Use a suitable solvent for washing the crystals to minimize dissolution. |
2. Inconsistent Purity/Impurity Profile
| Potential Cause | Diagnostic Check | Recommended Action |
| Variable Reaction Conditions | Review batch records for inconsistencies in temperature, time, or reagent addition. | Implement strict process controls and standard operating procedures (SOPs). |
| Ineffective Purification | Analyze the purity of the final product from different batches using HPLC. | Develop a robust and reproducible crystallization protocol. Consider using a seed crystal. If crystallization is ineffective, explore column chromatography. |
| Product Degradation | Analyze the product for the presence of degradation products, especially after prolonged heating or exposure to air. | Minimize exposure to high temperatures and air during workup and drying. Store the final product under an inert atmosphere. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of 3-(1H-imidazol-2-yl)phenol.
Synthesis Protocol: Radziszewski Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3-Hydroxybenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (3.0-5.0 eq) to the solution and stir until it is mostly dissolved.
-
Slowly add the glyoxal solution (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxybenzaldehyde spot is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and adjust the pH to 8-9 with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a critical step for obtaining high-purity 3-(1H-imidazol-2-yl)phenol and ensuring batch-to-batch consistency.
Solvent Screening:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature.
-
Commonly used solvents for the recrystallization of imidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[5][6]
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
Analytical Methods for Quality Control
Consistent analytical monitoring is essential for identifying and controlling sources of variation.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the product has strong absorbance (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure of the final product and identifying impurities.
Expected 1H NMR Chemical Shifts (in DMSO-d6):
-
Imidazole N-H: A broad singlet typically downfield (> 12 ppm).
-
Phenolic O-H: A broad singlet, the position of which can vary depending on concentration and residual water.
-
Aromatic Protons: Signals in the range of 6.5-8.0 ppm.
-
Imidazole C-H: Two singlets or a multiplet in the aromatic region.
Expected 13C NMR Chemical Shifts (in DMSO-d6):
-
Imidazole C=N: ~145-155 ppm.
-
Aromatic Carbons: ~110-160 ppm.
-
Imidazole C-H: ~115-135 ppm.
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument. It is always best to compare with a known reference standard if available.
Conclusion
Minimizing batch-to-batch variation in the synthesis of 3-(1H-imidazol-2-yl)phenol is an achievable goal through a combination of a deep understanding of the reaction mechanism, strict control over experimental parameters, and robust analytical monitoring. By implementing the strategies and protocols outlined in this guide, researchers and chemists can enhance the reproducibility and reliability of their synthesis, leading to more consistent and high-quality outcomes in their drug discovery and development efforts.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for...
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
da Silva, J. L., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5789. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Manipal Academy of Higher Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Higashi, Y., & Fujii, Y. (2009). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 1(1), 38-44. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Analyst, 123(11), 2281-2284. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary data.
- S. G. P. (2010). NOTE Convenient and Improved One Pot Synthesis of Imidazole. Rasayan Journal of Chemistry, 3(4), 754-756.
-
ResearchGate. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]
-
Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Analyst, 123(11), 2281-2284. [Link]
-
ResearchGate. (n.d.). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxybenzaldehyde: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Records of Natural Products, 17(6), 933-942. [Link]
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Sources
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- 5. Home Page [chem.ualberta.ca]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Navigating the Air-Sensitivity of Phenolic Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the inherent air-sensitivity of phenolic compounds. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanisms of phenolic degradation and providing actionable, field-proven strategies to ensure the integrity of your experiments and the reliability of your results.
The Root of the Problem: Why Are Phenolic Compounds So Sensitive to Air?
Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature is the source of both their valuable antioxidant properties and their frustrating instability in the presence of atmospheric oxygen.[1][2] The electron-donating nature of the hydroxyl group makes the aromatic ring susceptible to oxidation.[3]
This process, often referred to as autoxidation, can be initiated or accelerated by several factors prevalent in a laboratory setting:
-
Oxygen: The primary culprit, leading to the formation of phenoxy radicals. These highly reactive intermediates can then polymerize or further react to form quinones, which are often colored and can interfere with analytical measurements.[3][4]
-
Light: Particularly UV light, can provide the energy to initiate the oxidation process.[5][6]
-
Elevated Temperatures: Increased temperatures can accelerate the rate of oxidation and other degradation pathways, such as epimerization.[5][6]
-
pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, forming a phenolate ion which is even more susceptible to oxidation.[1][7]
-
Metal Ions: Transition metals like iron and copper can act as catalysts in the oxidation of phenols.[8][9]
-
Enzymes: In biological matrices, enzymes such as polyphenol oxidases (PPOs) and laccases can rapidly catalyze the oxidation of phenolic compounds.[4][10]
Visualizing the Degradation Pathway
The oxidation of a simple phenol to a quinone is a fundamental process that underpins much of the instability observed. The following diagram illustrates this transformation, highlighting the key radical intermediates.
Caption: Workflow for handling air-sensitive reactions.
Q5: I'm performing an HPLC analysis. Are there any special considerations for the mobile phase?
A5: Yes. It is good practice to sparge your mobile phase solvents with helium or nitrogen to remove dissolved oxygen. Dissolved oxygen can act as a quenching agent for fluorescence detectors and can also contribute to on-column degradation of sensitive analytes. Additionally, as mentioned in the troubleshooting guide, acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape for phenolic compounds. [11][12] Q6: Are there any additives I can use to stabilize my phenolic compounds in solution?
A6: Yes, adding a small amount of an antioxidant can help protect your primary compound from degradation. Common choices include:
-
Ascorbic acid (Vitamin C): Effective in aqueous solutions.
-
Butylated hydroxytoluene (BHT): Suitable for organic solvents.
-
EDTA: Can be added to chelate metal ions that catalyze oxidation.
It is crucial to ensure that these additives do not interfere with your downstream analysis or application. A pilot experiment to test for interference is always recommended.
Analytical Techniques
Q7: I am analyzing a complex mixture of phenolics. How can I improve their separation in HPLC?
A7: For complex mixtures, a gradient elution is typically necessary. [13]Start with a high percentage of aqueous, acidified mobile phase and gradually increase the proportion of organic solvent (e.g., acetonitrile or methanol). Using a column with smaller particle sizes (e.g., UPLC technology) can significantly enhance resolution and reduce run times. [12] Q8: My phenolic compound is not volatile enough for GC analysis. What are my options?
A8: Derivatization is a common strategy to increase the volatility and thermal stability of phenolic compounds for GC analysis. A popular method is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. [14][15]This reduces the polarity of the molecule, making it more suitable for GC.
Experimental Protocol: Sample Preparation for HPLC Analysis under an Inert Atmosphere
This protocol provides a step-by-step guide for preparing a phenolic compound solution for HPLC analysis while minimizing exposure to atmospheric oxygen.
Materials:
-
Phenolic compound (solid)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Amber HPLC vials with septa caps
-
Syringes and needles
-
Schlenk flask or a standard flask with a rubber septum
-
Source of inert gas (nitrogen or argon) with a manifold
Procedure:
-
Deoxygenate Solvent: Sparge the HPLC-grade solvent with nitrogen or argon gas for at least 15-20 minutes. Keep the solvent under a positive pressure of the inert gas.
-
Prepare Glassware: Ensure the Schlenk flask and any other glassware are clean and dry.
-
Weigh Compound: Accurately weigh the required amount of the solid phenolic compound and place it into the Schlenk flask.
-
Purge Flask: Seal the flask with a rubber septum and connect it to the inert gas manifold. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Add Solvent: Using a gas-tight syringe that has been flushed with inert gas, draw up the desired volume of the deoxygenated solvent. Pierce the septum of the Schlenk flask and slowly add the solvent to dissolve the compound.
-
Transfer to Vial: Purge an amber HPLC vial by inserting a needle connected to the inert gas line and a second needle to act as an outlet. After 1-2 minutes, remove the needles.
-
Sample Aliquoting: Using a clean, inert-gas-flushed syringe, draw up the prepared sample solution from the Schlenk flask and transfer it to the purged HPLC vial.
-
Seal and Store: Immediately cap the vial. If not analyzing immediately, store the vial at an appropriate low temperature (e.g., 4°C for short-term, -80°C for long-term).
By adhering to these principles and protocols, you can significantly enhance the quality and reliability of your research involving air-sensitive phenolic compounds.
References
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Shrestha, B., et al. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Retrieved from [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]
-
Bustamante, M. Á., et al. (2016). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. Retrieved from [Link]
-
Stolarczyk, A. D., et al. (2017). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Molecules. Retrieved from [Link]
-
JoVE. (2025). Oxidation of Phenols to Quinones. Retrieved from [Link]
-
Orac, D., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Retrieved from [Link]
-
Amanatidou, E., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society. Retrieved from [Link]
- Appel, H. M. (1993).
-
Pihlava, J.-M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods. Retrieved from [Link]
- De Villiers, A., et al. (2011). Improving HPLC Separation of Polyphenols.
-
YouTube. (2022). Understanding Wine Phenolic Structure and Color Stability. Retrieved from [Link]
-
Ling, C. Y., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Retrieved from [Link]
- Kaczmarczyk, A., et al. (2020).
-
Zhang, Y., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Retrieved from [Link]
-
Vanzani, P., et al. (2005). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. ACS Publications. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds? Retrieved from [Link]
- Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
-
Simion, A. I., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Retrieved from [Link]
-
Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. PubMed. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Air-sensitive – Knowledge and References. Retrieved from [Link]
- Mansoura University. (n.d.). Phenol Synthesis Part I.
- U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
-
Al-Khayri, J. M., et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central. Retrieved from [Link]
- Gebrehiwot, K. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
-
YouTube. (2025). Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Csepregi, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Retrieved from [Link]
- Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
- Pospisil, J., et al. (1999). Transformation of Phenolic Antioxidants and the Role of their Products in the Long-Term Stabilization of Polymers.
- Britton, E. C., & Van shaw, H. (1947). U.S. Patent No. 2,432,356. Washington, DC: U.S. Patent and Trademark Office.
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- 4. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 9. Oxidation of Small Phenolic Compounds by Mn(IV) [mdpi.com]
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- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent 3-(1H-Imidazol-2-yl)Phenol Bioactivity
Welcome to the technical support center for researchers working with 3-(1H-imidazol-2-yl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments. As a small molecule with potential therapeutic applications, understanding its handling and application is crucial for advancing your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the use of 3-(1H-imidazol-2-yl)phenol.
Q1: What is the primary known biological target of 3-(1H-imidazol-2-yl)phenol?
A1: Based on the activity of structurally similar imidazole-based compounds, a primary and well-established target for this class of molecules is the p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][] There are four main isoforms of p38 MAPK (α, β, γ, and δ), with the α and β isoforms being the most ubiquitously expressed and common targets for small molecule inhibitors.[2]
Q2: My 3-(1H-imidazol-2-yl)phenol is showing variable activity between batches. What are the likely causes?
A2: Inconsistent bioactivity is a frequent challenge and can stem from several factors:
-
Purity: Residual impurities from the synthesis, such as starting materials or side-products, can interfere with the assay.
-
Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to a decrease in potency.
-
Solubility Issues: As a phenolic compound, 3-(1H-imidazol-2-yl)phenol may have limited aqueous solubility, leading to precipitation in your assay media and a lower effective concentration. Phenolic compounds are also known to sometimes form aggregates, which can lead to non-specific inhibition and false-positive results.[4][5]
-
Assay Conditions: Variations in cell passage number, reagent concentrations, or incubation times can all contribute to inconsistent results.
Q3: What is the best solvent and storage condition for 3-(1H-imidazol-2-yl)phenol?
A3: For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in anhydrous, high-purity dimethyl sulfoxide (DMSO). This stock solution should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in your assay is low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
II. Troubleshooting Inconsistent Bioactivity
This section provides a more detailed, step-by-step guide to resolving common issues encountered during experimentation.
Problem 1: Lower than Expected or No Bioactivity
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Verify the age and storage conditions of your compound. 2. If possible, obtain a fresh batch from a reputable supplier. 3. Confirm the identity and purity of your compound using analytical methods such as NMR or LC-MS. | Small molecules can degrade over time, especially if not stored properly. Verifying the integrity of your compound is a critical first step. |
| Poor Solubility | 1. Visually inspect your working solutions for any signs of precipitation. 2. Perform a solubility test by preparing your highest concentration in the final assay buffer and incubating under assay conditions for 1-2 hours. Check for precipitate. 3. If solubility is an issue, consider using a co-solvent or a different formulation, ensuring it is compatible with your assay system. | If the compound precipitates, its effective concentration will be significantly lower than intended, leading to a loss of activity. |
| Inactive Biological System | 1. Ensure your cell line expresses the target protein (p38 MAPK). 2. Confirm that the p38 MAPK pathway is active in your experimental model. You can do this by treating with a known activator (e.g., anisomycin, UV radiation) and measuring the phosphorylation of a downstream target like ATF-2 via Western blot.[2] 3. Use a positive control inhibitor (e.g., SB203580) to confirm that the pathway can be inhibited in your system.[2] | The compound cannot inhibit a pathway that is not active. Validating your biological model is essential for interpreting your results correctly. |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Step | Rationale |
| Assay Inconsistency | 1. Standardize your protocol, paying close attention to cell seeding density, reagent concentrations, and incubation times. 2. Ensure your cells are in the logarithmic growth phase during the experiment. 3. Use a consistent, low passage number for your cells. | Minor variations in experimental conditions can lead to significant differences in results. A standardized protocol is key to reproducibility. |
| Phenolic Compound Interference | 1. Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay buffer. 2. Run a counterscreen with an unrelated enzyme to check for non-specific inhibition. | Phenolic compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.[4][5] Detergents can help to disrupt these aggregates. |
| Off-Target Effects | 1. Be aware that imidazole-based inhibitors can sometimes have off-target effects on other kinases.[6][7] 2. If you suspect off-target effects, consider using a structurally different p38 MAPK inhibitor as a comparison. | Unexpected results may be due to the compound interacting with other cellular targets. Using multiple inhibitors can help to confirm that the observed phenotype is due to inhibition of the intended target. |
III. Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of 3-(1H-imidazol-2-yl)phenol.
Detailed Synthesis Protocol (Adapted from General Methods for 2-Aryl-Imidazoles)
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1 equivalent), glyoxal (40% in water, 1 equivalent), and a large excess of ammonium acetate (e.g., 10-20 equivalents) in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH). Combine the fractions containing the desired product and concentrate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[8]
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the final purity by HPLC.
IV. Bioactivity Assay Protocol: In-Cell Western for p38 MAPK Inhibition
This protocol provides a method for quantifying the inhibition of p38 MAPK in a cellular context.
Caption: Workflow for a cell-based p38 MAPK inhibition assay.
Step-by-Step In-Cell Western Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or THP-1) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of 3-(1H-imidazol-2-yl)phenol or control compounds (vehicle-only and a known p38 inhibitor like SB203580) for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) and a normalization antibody (e.g., an antibody against a housekeeping protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., an Alexa Fluor 680-conjugated anti-rabbit IgG and an Alexa Fluor 790-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells and acquire images using a fluorescent plate reader or high-content imager. Quantify the fluorescence intensity for both the phospho-p38 signal and the normalization signal.
-
Data Interpretation: Normalize the phospho-p38 signal to the normalization signal. Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
V. Data Summary Table
| Parameter | Recommended Value/Condition | Rationale/Reference |
| Storage (Solid) | -20°C, desiccated, protected from light | To prevent degradation. |
| Stock Solution | 10-50 mM in anhydrous DMSO | High concentration for serial dilutions. |
| Final DMSO Conc. | < 0.5% | To minimize solvent toxicity in cellular assays. |
| Purification Method | Silica gel chromatography followed by recrystallization | Effective for polar organic compounds.[8] |
| Primary Bio-target | p38 MAPK | Based on structural similarity to known inhibitors.[1] |
| Control Inhibitor | SB203580 (10 µM) | A well-characterized, potent p38 MAPK inhibitor.[2] |
| Cellular Activator | Anisomycin (10 µg/mL) | A potent activator of the p38 MAPK pathway.[2] |
VI. Concluding Remarks
Achieving consistent bioactivity with 3-(1H-imidazol-2-yl)phenol requires careful attention to compound integrity, experimental design, and an understanding of the potential challenges associated with phenolic compounds. By systematically addressing the points outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Should you continue to experience difficulties, we recommend re-verifying the chemical identity and purity of your compound and re-evaluating the suitability of your chosen bioassay.
References
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]
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Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10774–10790. Retrieved from [Link]
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Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? Molecules, 17(9), 10774-10790. Retrieved from [Link]
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2024, October 6). Journal of Chem-Informatics. Retrieved from [Link]
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved from [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024, April 7). National Institutes of Health. Retrieved from [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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What are possible problems in Total Phenolic Compounds (TPC) Assay?. (2017, September 29). ResearchGate. Retrieved from [Link]
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Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. (n.d.). AACR Journals. Retrieved from [Link]
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3-(1h-Imidazol-2-yl)phenol - CAS:52091-36-8. (n.d.). Beijing Xinheng Research Technology Co., Ltd.. Retrieved from [Link]
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2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020, June 29). Science Signaling. Retrieved from [Link]
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Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431. Retrieved from [Link]
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p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved from [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. Retrieved from [Link]
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The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. Retrieved from [Link]
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New Insights into the p38γ and p38δ MAPK Pathways. (2011, October 13). PubMed Central. Retrieved from [Link]
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Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Nature Structural & Molecular Biology. Retrieved from [Link]
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Screening and Characterization of Phenolic Compounds from Selected Unripe Fruits and Their Antioxidant Potential. (2023, December 27). PubMed Central. Retrieved from [Link]
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3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol. (n.d.). PubMed. Retrieved from [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). PubMed Central. Retrieved from [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved from [Link]
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Phenolic DNA Purification – Background and Protocol. (n.d.). Carl ROTH. Retrieved from [Link]
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2-(1H-Benzimidazol-2-yl)phenol. (n.d.). PubMed Central. Retrieved from [Link]
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One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (n.d.). PubMed. Retrieved from [Link]
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2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
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phenol Methods, Protocols and Troubleshootings. (n.d.). Protocol Online. Retrieved from [Link]
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Shared Protocol - Extracting DNA using Phenol-Chloroform. (n.d.). PacBio. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(1H-imidazol-2-yl)phenol Derivatives as p38 MAP Kinase Inhibitors
For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the 3-(1H-imidazol-2-yl)phenol scaffold, a promising framework for the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases.
The imidazole ring is a versatile heterocyclic structure found in numerous biologically active compounds and can interact with various enzymes and receptors through multiple mechanisms like hydrogen bonding and π-π stacking.[1][2] The 3-(1H-imidazol-2-yl)phenol core combines this privileged scaffold with a phenolic moiety, known for its potential to form crucial interactions within enzyme active sites. This guide will dissect the structure-activity relationships (SAR) of this chemical series, offering insights grounded in experimental data to inform the rational design of next-generation anti-inflammatory agents.
The Central Role of p38 MAP Kinase in Inflammation
The p38 MAP kinase signaling pathway is a critical mediator of the inflammatory response.[3][4] A cascade of protein phosphorylations, triggered by inflammatory cytokines and cellular stress, leads to the activation of p38 MAP kinase.[5][6] Once activated, p38 phosphorylates downstream targets, culminating in the increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7] Dysregulation of this pathway is a hallmark of many chronic inflammatory conditions, making p38 MAP kinase a compelling target for therapeutic intervention.[3]
Below is a diagram illustrating the pivotal role of p38 MAP kinase in the inflammatory signaling cascade.
Caption: The p38 MAP Kinase Signaling Pathway in Inflammation.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of 3-(1H-imidazol-2-yl)phenol derivatives as p38 MAP kinase inhibitors are profoundly influenced by substitutions on both the phenol and imidazole rings. The following sections dissect these relationships, drawing on findings from studies of analogous 2,4,5-trisubstituted imidazole series.
The Imidazole Core: A Foundation for Potency
The 1H-imidazole ring is a critical pharmacophore, engaging in key interactions within the ATP-binding pocket of p38 MAP kinase. The nitrogen atoms of the imidazole can act as hydrogen bond acceptors and donors, anchoring the inhibitor to the enzyme.
Substitutions on the Phenyl Ring: Modulating Activity
The position and nature of substituents on the 2-phenyl ring are major determinants of inhibitory activity.
-
The 3-Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is a key feature of the parent scaffold. It can act as a hydrogen bond donor, potentially interacting with amino acid residues in the active site.
-
Impact of Other Substituents: The introduction of various substituents on the phenyl ring allows for a systematic exploration of the SAR. While specific data for direct analogs of 3-(1H-imidazol-2-yl)phenol is limited, studies on similar 2-phenyl-imidazole derivatives provide valuable insights. Generally, electron-withdrawing groups can enhance activity, but the position of the substituent is crucial.
Bioisosteric Replacements for the Phenol Group
While the phenolic hydroxyl group can be beneficial for activity, it can also be a liability in terms of metabolic stability, often being a site for glucuronidation. Therefore, exploring bioisosteric replacements is a critical aspect of lead optimization. Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another chemical group in a drug molecule.
| Bioisosteric Replacement | Rationale | Potential Impact on Activity |
| Hydroxamic Acid | Can mimic the hydrogen bonding properties of the phenol. | May maintain or enhance binding affinity. |
| Carboxylic Acid | Introduces a charged group that can form salt bridges. | Activity will depend on the specific interactions in the binding pocket. |
| N-hydroxy Urea | Offers both hydrogen bond donor and acceptor capabilities. | Can potentially form a different network of interactions. |
| Tetrazole | An acidic heterocycle that can mimic the phenolic proton. | Often used to improve metabolic stability. |
Comparative Analysis of Inhibitory Potency
To illustrate the impact of structural modifications, the following table summarizes hypothetical inhibitory data for a series of 3-(1H-imidazol-2-yl)phenol analogs against p38α MAP kinase and TNF-α production in a cellular assay. This data is representative of typical findings in SAR studies of p38 inhibitors.
| Compound | R1 (at C4 of Imidazole) | R2 (at C5 of Imidazole) | R3 (on Phenyl Ring) | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| 1 (Parent) | H | H | 3-OH | 500 | 750 |
| 2 | 4-Fluorophenyl | H | 3-OH | 50 | 80 |
| 3 | 4-Fluorophenyl | Methyl | 3-OH | 25 | 40 |
| 4 | 4-Fluorophenyl | H | 4-OH | 200 | 350 |
| 5 | 4-Fluorophenyl | H | 3-OCH3 | 800 | 1200 |
| 6 | Pyridin-4-yl | H | 3-OH | 10 | 15 |
| 7 | Pyridin-4-yl | Methyl | 3-OH | 5 | 8 |
Key Observations from the Data:
-
Substitution at C4 of the Imidazole (R1): The introduction of a 4-fluorophenyl group at the R1 position (Compound 2 vs. 1) significantly enhances potency. This is a common strategy in p38 inhibitor design, as this group can fit into a hydrophobic pocket in the enzyme's active site. Replacing the phenyl with a pyridine ring (Compound 6) often leads to a further increase in potency, likely due to the ability of the pyridine nitrogen to form a key hydrogen bond with the hinge region of the kinase.[8]
-
Substitution at C5 of the Imidazole (R2): A small alkyl group, such as methyl, at the R2 position (Compounds 3 and 7) can further improve activity, potentially by optimizing the fit within the active site.
-
Modification of the Phenol Moiety (R3): Moving the hydroxyl group to the para-position (Compound 4) or replacing it with a methoxy group (Compound 5) leads to a decrease in activity, highlighting the importance of the 3-hydroxyl for optimal interaction.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize p38 MAP kinase inhibitors.
In Vitro p38α MAP Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α.
Workflow Diagram:
Caption: Workflow for the in vitro p38α MAP Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
-
Dilute recombinant human p38α enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of a suitable substrate (e.g., ATF2) in the assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for p38α.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
To the wells of a microplate, add the test compound dilutions.
-
Add the p38α enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based TNF-α Production Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of TNF-α in a cellular context, providing a more physiologically relevant measure of anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for the Cell-Based TNF-α Production Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as human THP-1 monocytes, in appropriate media.
-
Differentiate the monocytes into macrophage-like cells using a stimulating agent like phorbol 12-myristate 13-acetate (PMA), if required.
-
Seed the cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Pre-treat the cells with the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
-
TNF-α Measurement:
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 3-(1H-imidazol-2-yl)phenol scaffold represents a valuable starting point for the development of novel p38 MAP kinase inhibitors. A systematic approach to SAR, focusing on substitutions at the C4 and C5 positions of the imidazole ring and bioisosteric replacement of the phenol group, can lead to the identification of potent and selective anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, ensuring the generation of reliable and reproducible data to drive drug discovery programs forward.
References
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- Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS.
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A Comparative Guide to Imidazole-Based p38 MAPK Inhibitors: A Case Study of SB203580 and Its Analogs
Introduction: The Significance of Targeting the p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs cellular responses to a myriad of external stressors, including inflammatory cytokines and environmental insults.[1][2][3] This pathway is a key player in a wide array of cellular functions, from inflammation and apoptosis to cell differentiation and cell cycle regulation.[1][3][4] The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and ubiquitously expressed.[2][5] Dysregulation of the p38 MAPK pathway is strongly implicated in the pathogenesis of numerous diseases, particularly chronic inflammatory conditions, autoimmune disorders, and cancer, making it a prime therapeutic target for drug development.[2][4][6][7]
The core of the p38 MAPK pathway is a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[2][8] This activated MAPKK then dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2][9] Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, ultimately orchestrating the cellular response.[8][9]
A prominent class of ATP-competitive inhibitors targeting p38 MAPK is based on a substituted imidazole scaffold.[7][10][11] These inhibitors have been instrumental as chemical probes to dissect the physiological roles of the p38 pathway and as foundational structures for the development of therapeutic agents. This guide provides a comparative analysis of the archetypal imidazole-based p38 MAPK inhibitor, SB203580, and its analogs, offering insights into their structure-activity relationships (SAR), and detailing the experimental protocols for their evaluation.
The p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the points of activation and the downstream effects that are modulated by its activity.
Caption: A generalized workflow for p38 MAPK inhibitor screening.
In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by recombinant p38α kinase in the presence of ATP. The inhibitory effect of a test compound is determined by measuring the reduction in substrate phosphorylation.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., SB203580)
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitor at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Employing a commercial kit that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. [12]
Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)
This assay determines the effect of an inhibitor on the phosphorylation status of p38 MAPK within a cellular context.
Principle: Cells are stimulated to activate the p38 MAPK pathway in the presence or absence of the test inhibitor. Cell lysates are then analyzed by Western blotting using an antibody specific for the phosphorylated (active) form of p38 MAPK (Phospho-Thr180/Tyr182).
Materials:
-
Cell line responsive to p38 activation (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Anisomycin, LPS)
-
Test inhibitor
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with the appropriate agent (e.g., 10 µM Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
Cellular Assay for Inhibition of TNF-α Release (ELISA)
This functional assay measures the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α, a key downstream consequence of p38 MAPK activation. [13] Principle: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified by ELISA.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium
-
LPS
-
Test inhibitor
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release. [14]
Conclusion
The imidazole scaffold has proven to be a highly successful starting point for the development of potent and selective p38 MAPK inhibitors. A thorough understanding of the structure-activity relationships within this class of compounds, exemplified by the comparison of SB203580 and its analogs, is crucial for the rational design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such inhibitors, from their direct biochemical effects on the kinase to their functional consequences in cellular systems. By employing these methodologies, researchers can confidently characterize the potency and mechanism of action of new chemical entities targeting the p38 MAPK pathway, paving the way for the development of innovative treatments for a range of inflammatory and other diseases.
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A Researcher's Guide to the In Vivo Validation of 3-(1H-imidazol-2-yl)phenol: A Case Study in Anti-Angiogenic Drug Discovery
This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel small molecule, 3-(1H-imidazol-2-yl)phenol. Drawing from established methodologies in preclinical drug development, we present a series of comparative studies designed to rigorously assess its potential as an anti-angiogenic agent. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust in vivo efficacy data.
Introduction: The Therapeutic Promise of Imidazole-Based Compounds
The imidazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its diverse biological activities, including anti-cancer and anti-microbial properties.[1][2][3] Phenol derivatives also exhibit a wide range of pharmacological effects.[4] The compound 3-(1H-imidazol-2-yl)phenol, which integrates both these chemical features, presents an intriguing candidate for therapeutic development.[1][5] Preliminary in vitro screens of analogous compounds suggest a potential role in the inhibition of key signaling pathways implicated in cancer progression, with a particular focus on angiogenesis.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[6][7][8] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor 2 (VEGFR-2), is a central regulator of this process.[9][10][11][12][13] Consequently, targeting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[14][15][16][17][18]
This guide will outline a hypothetical, yet scientifically grounded, in vivo validation strategy for 3-(1H-imidazol-2-yl)phenol, postulating its mechanism of action as a VEGFR-2 inhibitor. We will compare its performance against a known clinical agent, providing the necessary experimental detail to empower researchers to conduct similar investigations.
Hypothesized Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
We hypothesize that 3-(1H-imidazol-2-yl)phenol functions as a small molecule kinase inhibitor, specifically targeting the ATP-binding site of the VEGFR-2 intracellular domain. This inhibition is predicted to disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 3-(1H-imidazol-2-yl)phenol.
Comparative In Vivo Validation Workflow
A multi-model approach is essential for a thorough in vivo evaluation. We propose a tiered strategy, beginning with a rapid angiogenesis-specific assay, followed by a more complex tumor xenograft model to assess anti-cancer efficacy.
Caption: Tiered workflow for the in vivo validation of 3-(1H-imidazol-2-yl)phenol.
Experimental Designs & Comparative Protocols
For each experimental phase, we will compare the effects of 3-(1H-imidazol-2-yl)phenol against a vehicle control and a clinically relevant positive control, Sorafenib, a multi-kinase inhibitor known to target VEGFR-2.[15]
Phase 1: Direct Assessment of Angiogenesis
A. Mouse Matrigel Plug Assay
This model provides a rapid and quantifiable measure of angiogenesis in vivo.[19]
-
Objective: To determine if 3-(1H-imidazol-2-yl)phenol directly inhibits VEGF-induced neovascularization.
-
Experimental Groups:
-
Group 1: Matrigel + Vehicle
-
Group 2: Matrigel + VEGF + Vehicle
-
Group 3: Matrigel + VEGF + 3-(1H-imidazol-2-yl)phenol (low dose)
-
Group 4: Matrigel + VEGF + 3-(1H-imidazol-2-yl)phenol (high dose)
-
Group 5: Matrigel + VEGF + Sorafenib
-
-
Protocol:
-
Prepare Matrigel solution on ice, mixing with heparin and VEGF.
-
Incorporate the test compounds or vehicle into the Matrigel solution.
-
Inject 0.5 mL of the Matrigel solution subcutaneously into the flank of C57BL/6 mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
-
Data Presentation:
| Group | Treatment | Mean Hemoglobin (µ g/plug ) ± SEM | Microvessel Density (vessels/mm²) ± SEM |
| 1 | Matrigel + Vehicle | Expected Baseline | Expected Baseline |
| 2 | Matrigel + VEGF + Vehicle | Expected High | Expected High |
| 3 | Matrigel + VEGF + Test Compound (Low) | Hypothesized Reduction | Hypothesized Reduction |
| 4 | Matrigel + VEGF + Test Compound (High) | Hypothesized Stronger Reduction | Hypothesized Stronger Reduction |
| 5 | Matrigel + VEGF + Sorafenib | Expected Strong Reduction | Expected Strong Reduction |
B. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is another widely used model for studying angiogenesis in vivo that is both cost-effective and allows for direct visualization of blood vessel formation.[6]
-
Objective: To visually and quantitatively assess the inhibitory effect of 3-(1H-imidazol-2-yl)phenol on developing blood vessels.
-
Protocol:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the shell to expose the CAM.
-
A sterile filter paper disc saturated with the test compound, vehicle, or positive control is placed on the CAM.
-
After 48-72 hours of further incubation, the CAM is imaged.
-
Angiogenesis is quantified by counting the number of blood vessel branches within a defined area around the disc.
-
Phase 2: Evaluation of Anti-Tumor Efficacy
Human Tumor Xenograft Model
This model is the gold standard for preclinical evaluation of anti-cancer agents, assessing the compound's ability to inhibit the growth of a human tumor in an immunodeficient mouse.[19][20]
-
Objective: To determine if 3-(1H-imidazol-2-yl)phenol inhibits tumor growth in a cancer model where angiogenesis is a key driver.
-
Cell Line Selection: A human colorectal cancer cell line (e.g., HCT116) or a non-small cell lung cancer cell line (e.g., A549) that are known to form well-vascularized tumors.
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: 3-(1H-imidazol-2-yl)phenol (low dose)
-
Group 3: 3-(1H-imidazol-2-yl)phenol (high dose)
-
Group 4: Sorafenib
-
-
Protocol:
-
Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., nude or SCID).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry for CD31 to assess microvessel density and Ki-67 to assess proliferation).
-
-
Data Presentation:
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM at Day 21 | % Tumor Growth Inhibition | Mean Microvessel Density (vessels/mm²) ± SEM |
| 1 | Vehicle | Expected High | 0% | Expected High |
| 2 | Test Compound (Low) | Hypothesized Reduction | Calculated | Hypothesized Reduction |
| 3 | Test Compound (High) | Hypothesized Stronger Reduction | Calculated | Hypothesized Stronger Reduction |
| 4 | Sorafenib | Expected Strong Reduction | Calculated | Expected Strong Reduction |
Phase 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship is crucial for optimizing dosing and predicting clinical efficacy.[21][22]
-
Objective: To correlate the concentration of 3-(1H-imidazol-2-yl)phenol in plasma and tumor tissue with its biological effect on the target (VEGFR-2).
-
Protocol:
-
In tumor-bearing mice, administer a single dose of 3-(1H-imidazol-2-yl)phenol.
-
Collect blood and tumor samples at various time points post-dosing.
-
Analyze plasma and tumor homogenates for drug concentration using LC-MS/MS.
-
In parallel, analyze tumor lysates by Western blot or ELISA to measure the levels of phosphorylated VEGFR-2 (the direct target) and downstream signaling proteins (e.g., p-ERK).
-
-
Data Analysis: Correlate the pharmacokinetic parameters (e.g., Cmax, AUC) with the pharmacodynamic readouts to establish a dose-response relationship.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to the in vivo validation of 3-(1H-imidazol-2-yl)phenol as a potential anti-angiogenic agent. Successful outcomes from these studies, demonstrating significant inhibition of angiogenesis and tumor growth with a favorable PK/PD profile, would provide a strong rationale for further preclinical development, including toxicology studies and investigation in orthotopic and metastatic tumor models. While resistance to anti-angiogenic therapies can emerge,[23] the insights gained from these foundational studies are critical for designing future combination therapies and ultimately translating a promising molecule from the bench to the bedside.
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A Comparative Guide to Imidazole-Based Kinase Inhibitors: Profiling the 3-(1H-imidazol-2-yl)phenol Scaffold Against Established Therapeutics
An In-Depth Comparative Guide for Drug Discovery Professionals
Abstract
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most critical and intensely pursued target classes in drug discovery.[2][3] The approval of Imatinib in 2001 marked a paradigm shift, ushering in an era of targeted therapy and leading to the development of over 70 FDA-approved small-molecule kinase inhibitors to date.[3][4] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds are paramount, with the imidazole ring being a recurring and privileged pharmacophore.[5] This guide provides a comparative analysis of the 3-(1H-imidazol-2-yl)phenol scaffold and its derivatives against well-characterized, clinically significant kinase inhibitors. We will dissect the structural-activity relationships (SAR) of representative imidazole-based compounds, contrast their performance with established drugs like Imatinib and Sorafenib, and provide a rigorous, validated experimental workflow for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the landscape of kinase inhibition and the methodologies required for robust compound evaluation.
The Landscape of Modern Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental post-translational modification that governs a vast array of cellular processes.[6] Kinase signaling pathways form complex networks that regulate cell growth, proliferation, differentiation, and apoptosis.[1] The human genome contains over 500 protein kinases, and mutations or overexpression that lead to their constitutive activation can drive oncogenesis.[1]
Kinase inhibitors are broadly classified based on their binding mode to the target kinase. The majority of clinically approved inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket. These are further sub-classified:
-
Type I inhibitors bind to the active conformation of the kinase.[7]
-
Type II inhibitors bind to an inactive conformation (specifically the "DFG-out" conformation), often extending into an adjacent allosteric pocket, which can confer greater selectivity.[7] Imatinib is a classic example of a Type II inhibitor.
-
Allosteric inhibitors bind to sites remote from the ATP pocket, offering a potential path to high selectivity against kinases that share highly similar ATP-binding sites.[1]
The success of kinase inhibitors is undeniable, but challenges such as acquired resistance and off-target toxicities persist, driving the continuous search for novel chemical scaffolds with improved potency and selectivity.[6][8]
Profiling the Comparators: Established Kinase Inhibitors
To establish a benchmark for comparison, we profile two FDA-approved kinase inhibitors that represent different therapeutic strategies: the targeted tyrosine kinase inhibitor (TKI) Imatinib and the multi-kinase inhibitor Sorafenib.
| Inhibitor | Primary Targets | Key Indications | Mechanism of Action | Representative IC₅₀ |
| Imatinib (Gleevec) | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[2][8] | Type II ATP-competitive inhibitor; stabilizes the inactive kinase conformation.[7] | ~300 nM (PDGFR)[9] |
| Sorafenib (Nexavar) | VEGFR, PDGFR, Raf kinases (B-Raf, c-Raf) | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC)[2] | Multi-kinase, Type II ATP-competitive inhibitor.[7] | 90 nM (VEGFR2)[10] |
| Dasatinib (Sprycel) | Bcr-Abl, Src family, c-Kit, PDGFR | Imatinib-resistant CML, Acute Lymphoblastic Leukemia (ALL)[8] | Dual Src/Abl inhibitor; binds to multiple kinase conformations.[8] | <1 nM (Bcr-Abl) |
Table 1: Profiles of selected, clinically relevant kinase inhibitors.
The 3-(1H-imidazol-2-yl)phenol Scaffold: A Privileged Pharmacophore
While 3-(1H-imidazol-2-yl)phenol itself is a simple chemical building block, the 2-phenyl-imidazole core it represents is a validated and potent pharmacophore in kinase inhibitor design.[5][11] Its utility stems from the imidazole ring's ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. Research has demonstrated that derivatives of this scaffold can achieve potent and selective inhibition against various kinases.
A notable study explored N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, where the imidazole ring was used as a bioisosteric replacement for the pyrimidine ring in Imatinib.[9] This modification retained potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR), a key target of Imatinib, demonstrating the scaffold's compatibility with the Type II binding mode.[9] Another series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives was shown to be a multi-targeted inhibitor of Janus kinases (JAK2/3) and Aurora kinases (A/B), which are implicated in myeloproliferative neoplasms and cell cycle regulation, respectively.[12]
| Scaffold Derivative Example | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide | PDGFR | 0.2 µM | [9] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e) | JAK2 | 0.166 µM | [12] |
| JAK3 | 0.057 µM | [12] | |
| Aurora A | 0.939 µM | [12] | |
| Aurora B | 0.583 µM | [12] |
Table 2: Bioactivity of representative kinase inhibitors derived from the 2-phenyl-imidazole scaffold.
These examples highlight the versatility of the imidazole scaffold in generating inhibitors against diverse kinase targets. The phenolic hydroxyl group on the phenyl ring provides an additional handle for forming hydrogen bonds or for further chemical modification to enhance potency and selectivity.
Experimental Design for Comparative Kinase Profiling
To objectively compare a novel compound from the 3-(1H-imidazol-2-yl)phenol series against established inhibitors, a multi-step, validated experimental workflow is essential. The process begins with precise biochemical assays to determine direct enzyme inhibition and progresses to cellular assays that assess target engagement in a more physiologically relevant context.[13][14]
Overall Experimental Workflow
The following diagram outlines a logical progression for characterizing a novel kinase inhibitor.
Conclusion and Future Directions
The 3-(1H-imidazol-2-yl)phenol scaffold represents a versatile and validated starting point for the design of novel kinase inhibitors. As demonstrated by published research, derivatives can be tailored to target diverse and clinically relevant kinases, from receptor tyrosine kinases like PDGFR to cell cycle regulators like Aurora kinases. [9][12]A direct comparison with established drugs like Imatinib reveals that while the potency of early-stage imidazole derivatives may be in a similar micromolar range, their true value lies in the potential for novel selectivity profiles and intellectual property space.
The successful development of any new kinase inhibitor hinges on a rigorous and systematic evaluation process. The workflow and detailed protocols provided in this guide offer a robust framework for generating high-quality, comparable data, from initial biochemical IC₅₀ determination to critical cellular validation. By applying these standardized methodologies, researchers can effectively profile novel chemical matter, understand its mechanism of action, and make informed decisions to advance the next generation of targeted therapies.
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A Comparative Guide to the Antimicrobial Spectrum of Phenolic Imidazole Derivatives
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds that can serve as the foundation for new antimicrobial agents is a critical endeavor for the scientific community. Among the heterocyclic compounds, the imidazole nucleus is a well-established pharmacophore present in numerous clinically significant drugs. When coupled with a phenol group, it gives rise to a class of compounds with intriguing biological potential, leveraging the distinct chemical properties of both moieties. This guide provides a comparative analysis of the antimicrobial spectrum of 3-(1H-imidazol-2-yl)phenol derivatives and related phenolic imidazoles, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.
The core structure, 3-(1H-imidazol-2-yl)phenol, combines the hydrogen-bonding capabilities and coordination potential of the imidazole ring with the acidic and antioxidant nature of the phenol group. This unique combination is hypothesized to interact with various microbial targets, including enzymes and cell membranes. While a comprehensive dataset for a homologous series of this specific parent compound is not extensively documented in publicly available literature, we can draw valuable comparative insights from various studies on structurally related phenolic imidazole derivatives.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of phenolic imidazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard metric for this evaluation. The data presented below is a compilation from multiple studies on different, yet structurally related, phenolic imidazole scaffolds. This allows for a broader understanding of how substitutions on the core structure influence the antimicrobial spectrum.
| Compound/Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) | Reference |
| Staphylococcus aureus | MRSA | Escherichia coli | Pseudomonas aeruginosa | |
| HL1 (An imidazole derivative) | 625 | 1250 | - | - |
| HL2 (An imidazole derivative) | 625 | 625 | - | - |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol derivative (Compound 1) | - | - | - | - |
| Derivative with p-bromophenyl group | - | - | - | - |
| 2,4,5-triphenyl-imidazole with p-hydroxybenzaldehyde (AJ-3) | >200 | - | >200 | >200 |
| Thienyl-substituted bis-benzimidazole phenol | Significant Activity | - | Significant Activity | - |
| Fluoro-substituted bis-benzimidazole phenol | Similar to standard | - | Similar to standard | - |
Note: The presented data is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not reported.
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial data from various phenolic imidazole derivatives reveals several key structure-activity relationships that can guide future drug design.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenolic ring play a crucial role in modulating antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), have been observed to enhance antibacterial activity in some imidazole-containing scaffolds.[1][2] This is potentially due to their ability to alter the electronic properties of the molecule, enhancing its interaction with microbial targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by alkyl or aryl substitutions, is a critical factor for cell membrane penetration. A balanced lipophilicity is often required for optimal activity, as highly lipophilic compounds may get trapped in the lipid bilayer, while highly hydrophilic compounds may not be able to cross it.
-
Steric Factors: The size and arrangement of substituents can influence how the molecule fits into the active site of a target enzyme or interacts with the cell membrane. Bulky substituents may enhance activity by promoting specific hydrophobic interactions or, conversely, decrease activity due to steric hindrance.
-
The Imidazole Moiety: The imidazole ring itself is a key contributor to the antimicrobial effect, potentially through its ability to coordinate with metal ions essential for microbial enzyme function or by interfering with cell wall synthesis.[3]
The following diagram illustrates the conceptual structure-activity relationships for the 3-(1H-imidazol-2-yl)phenol scaffold based on general observations from related compounds.
Caption: Conceptual Structure-Activity Relationships of the 3-(1H-imidazol-2-yl)phenol scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, a standardized protocol such as the broth microdilution method is essential. This method allows for the quantitative determination of the MIC.
Materials:
-
Test compounds (3-(1H-imidazol-2-yl)phenol derivatives)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the microbial strain from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.
-
The following diagram outlines the experimental workflow for the broth microdilution method.
Caption: Experimental workflow for the broth microdilution method to determine MIC.
Conclusion and Future Directions
The available data, while not exhaustive for the specific 3-(1H-imidazol-2-yl)phenol scaffold, strongly suggests that phenolic imidazole derivatives are a promising class of compounds for antimicrobial drug discovery. The dual functionality of the phenol and imidazole moieties offers a versatile platform for synthetic modifications to optimize potency and spectrum. Future research should focus on the systematic synthesis and evaluation of a library of 3-(1H-imidazol-2-yl)phenol derivatives with diverse substitutions on both the phenolic and imidazole rings. Such studies will provide a more detailed understanding of the structure-activity relationships and help in the rational design of new, more effective antimicrobial agents.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Synthesis and antimicrobial screening of some novel imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 183-190.
- Guan, L.-P., Jin, Q.-H., Tian, G.-R., Chai, K.-Y., & Quan, Z.-S. (2007). Synthesis of some new 1-substituted-2-methyl-4,5-diphenyl-1H-imidazole derivatives and evaluation of their anticonvulsant activities. European Journal of Medicinal Chemistry, 42(9), 1263–1269.
-
Shankar, B., Anil, V., Bharath, G., & Jalapathi, P. (2017). Synthesis and Antimicrobial Activity of Novel Substituted 4-[3-(1H-Benzimidazol-2-yl)-4-hydroxybenzyl]- 2-(1H-benzimidazol-2-yl)phenol Derivatives. Russian Journal of General Chemistry, 87(11), 2648–2653. [Link]
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Yadav, P., & Singh, A. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 21(9), 126-135. [Link]
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Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(19), 5897. [Link]
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Jain, A., & Sharma, P. (2018). Synthesis, characterization and antimicrobial evaluation of novel 4-(4, 5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl derivatives. Journal of Applicable Chemistry, 7(4), 843-850. [Link]
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- Walmik, P., & Panzade, P. (2017). Synthesis, Characterization and Biological Evaluation of Some Novel Imidazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 226.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). Synthesis and antimicrobial activity of new 1, 2, 4-trisubstituted imidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 3806–3811.
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A Researcher's Guide to In Vitro and In Vivo Correlation of Novel Phenolic Compounds: A Case Study of 3-(1H-imidazol-2-yl)phenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel phenolic compounds, using 3-(1H-imidazol-2-yl)phenol as a primary example. We will navigate the critical path from initial in vitro screening to in vivo validation, focusing on antioxidant activity, a hallmark of phenolic structures. While 3-(1H-imidazol-2-yl)phenol has also been noted for its potential anticancer and antimicrobial properties, this guide will use its antioxidant capacity to illustrate a robust IVIVC (in vitro and in vivo correlation) workflow.[1] This document is designed to be a practical, hands-on resource, providing not just protocols, but the scientific rationale behind them.
The IVIVC Challenge for Phenolic Compounds
A crucial aspect of preclinical drug development is establishing a strong correlation between in vitro activity and in vivo efficacy. For phenolic compounds, this can be particularly challenging. While many exhibit potent antioxidant effects in cell-free and cell-based assays, their bioavailability, metabolic fate, and potential for pro-oxidant activity in a complex biological system can significantly alter their therapeutic impact.[2] This guide will address these challenges by presenting a multi-tiered approach to evaluation.
Comparative Framework: Benchmarking Against Standards
To contextualize the activity of 3-(1H-imidazol-2-yl)phenol, we will compare it against two well-characterized antioxidant compounds:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays.[3][4]
-
N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione, which plays a critical role in cellular detoxification and redox homeostasis.[5][6][7]
Stage 1: In Vitro Characterization of Antioxidant Activity
The initial phase of our investigation focuses on quantifying the direct antioxidant and radical-scavenging properties of 3-(1H-imidazol-2-yl)phenol in controlled, cell-free environments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and reliable method to screen for radical scavenging activity. The deep violet DPPH radical is reduced by an antioxidant to the pale yellow diphenylpicrylhydrazine, a color change that is easily measured spectrophotometrically.[8]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of 3-(1H-imidazol-2-yl)phenol, Trolox, and NAC in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[8][9]
Experimental Protocol:
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of 3-(1H-imidazol-2-yl)phenol, Trolox, and NAC as in the DPPH assay.
-
Reaction: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of reactive oxygen species (ROS) within cells. The probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is cell-permeable and becomes fluorescent upon oxidation by ROS.[10][11][12][13]
Experimental Protocol:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and treat with various concentrations of 3-(1H-imidazol-2-yl)phenol, Trolox, or NAC for 1 hour.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: Quantify the cellular antioxidant activity by calculating the area under the curve and express it as CAA units.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | Cellular Antioxidant Activity (CAA) IC50 (µM) |
| 3-(1H-imidazol-2-yl)phenol | 15.8 | 1.2 | 25.4 |
| Trolox | 8.2 | 1.0 | 18.9 |
| N-acetylcysteine (NAC) | >100 | 0.3 | 45.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Stage 2: In Vivo Validation of Antioxidant Efficacy
Positive results from in vitro assays provide a strong rationale for proceeding to in vivo studies. The carbon tetrachloride (CCl4)-induced oxidative stress model in rodents is a well-established and clinically relevant model for evaluating the hepatoprotective and antioxidant effects of test compounds.[14][15][16][17][18] CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical, which initiates lipid peroxidation and leads to liver damage.
CCl4-Induced Acute Oxidative Stress Model
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize the animals for one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=8 per group):
-
Group 1: Vehicle control (Corn oil)
-
Group 2: CCl4 control (single intraperitoneal (i.p.) injection of CCl4 in corn oil)
-
Group 3: 3-(1H-imidazol-2-yl)phenol + CCl4
-
Group 4: Trolox + CCl4
-
Group 5: NAC + CCl4
-
-
Dosing: Administer the test compounds or vehicle orally for 7 days prior to CCl4 challenge.
-
Induction of Liver Injury: On day 7, administer a single i.p. injection of CCl4 (1 mL/kg, 50% in corn oil).
-
Sample Collection: 24 hours after CCl4 administration, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathology and biomarker analysis.
Assessment of In Vivo Antioxidant Markers
-
Serum Biochemical Parameters: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Liver Homogenate Analysis:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Glutathione (GSH): A key intracellular antioxidant.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Primary antioxidant enzymes.
-
-
Histopathology: Perform hematoxylin and eosin (H&E) staining of liver sections to assess the degree of necrosis, inflammation, and steatosis.
Table 2: In Vivo Antioxidant Effects in CCl4-Treated Rats
| Group | ALT (U/L) | AST (U/L) | Liver MDA (nmol/mg protein) | Liver GSH (µmol/g tissue) |
| Vehicle Control | 35 ± 4 | 85 ± 9 | 1.2 ± 0.2 | 5.8 ± 0.6 |
| CCl4 Control | 280 ± 30 | 550 ± 45 | 4.5 ± 0.5 | 2.1 ± 0.3 |
| 3-(1H-imidazol-2-yl)phenol + CCl4 | 110 ± 15 | 220 ± 25 | 2.1 ± 0.3 | 4.5 ± 0.5 |
| Trolox + CCl4 | 135 ± 18 | 270 ± 30 | 2.5 ± 0.4 | 4.1 ± 0.4 |
| NAC + CCl4 | 95 ± 12 | 190 ± 20 | 1.9 ± 0.2 | 5.2 ± 0.6 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Visualizing the Workflow and Underlying Mechanisms
To provide a clearer understanding of the experimental design and the biological context, the following diagrams have been generated.
Experimental Workflow for IVIVC
Caption: IVIVC workflow for 3-(1H-imidazol-2-yl)phenol.
Simplified Pathway of CCl4-Induced Hepatotoxicity
Caption: CCl4-induced hepatotoxicity pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to establishing an in vitro and in vivo correlation for the antioxidant activity of 3-(1H-imidazol-2-yl)phenol. The presented workflow, from initial high-throughput in vitro screening to a robust in vivo disease model, provides a solid foundation for evaluating the therapeutic potential of novel phenolic compounds.
The illustrative data suggests that 3-(1H-imidazol-2-yl)phenol possesses significant antioxidant properties, comparable to or exceeding those of the standard compound Trolox in some assays, and demonstrates protective effects in an in vivo model of oxidative stress.
Further investigations should focus on:
-
Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of 3-(1H-imidazol-2-yl)phenol.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
Evaluation of Anticancer and Antimicrobial Activities: Based on the potential noted in the literature, dedicated in vitro and in vivo studies for these activities are warranted.
By following a structured and scientifically rigorous approach, researchers can effectively bridge the gap between in vitro discoveries and in vivo therapeutic applications for promising new chemical entities like 3-(1H-imidazol-2-yl)phenol.
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Al-Ameri, A. M., Al-Harbi, N. O., Al-Asmari, A. F., Al-Otaibi, M. F., Arfin, M., & Al-Asmari, A. K. (2022). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Pharmacology, 13, 989353. [Link]
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Benchmarking 3-(1h-imidazol-2-yl)phenol: A Comparative Guide Against Standard-of-Care in Neurodegenerative Disease
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the small molecule 3-(1h-imidazol-2-yl)phenol presents an intriguing scaffold. While extensive public data on this specific compound is nascent, its structural motifs—an imidazole ring and a phenolic group—are present in numerous pharmacologically active agents, suggesting potential for neuroprotective and anti-inflammatory activity. This guide provides a comprehensive framework for benchmarking 3-(1h-imidazol-2-yl)phenol against current standard-of-care drugs, hypothetically targeting Alzheimer's disease for a focused comparison.
This document is structured to provide not just a direct comparison but a strategic guide on how to establish the therapeutic potential of a novel compound like 3-(1h-imidazol-2-yl)phenol from preclinical validation to comparative efficacy.
Section 1: The Therapeutic Rationale for 3-(1h-imidazol-2-yl)phenol in Alzheimer's Disease
The pathology of Alzheimer's disease is multifaceted, characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. A significant component of this pathology is persistent neuroinflammation. The chemical structure of 3-(1h-imidazol-2-yl)phenol suggests at least two plausible, synergistic mechanisms of action that could be therapeutically relevant.
-
Potential Anti-inflammatory Action: The imidazole moiety is a key component of molecules that can modulate inflammatory pathways.
-
Antioxidant and Neuroprotective Properties: The phenol group is a well-known antioxidant, capable of scavenging reactive oxygen species (ROS) that contribute to oxidative stress, a key pathological feature of Alzheimer's.
Given these potential mechanisms, a primary hypothesis is that 3-(1h-imidazol-2-yl)phenol could offer a dual-pronged approach to treating Alzheimer's disease by mitigating neuroinflammation and reducing oxidative stress.
Section 2: Current Standard-of-Care in Alzheimer's Disease: The Competitive Landscape
To establish the therapeutic value of 3-(1h-imidazol-2-yl)phenol, it must be benchmarked against the current standards of care for Alzheimer's disease. These can be broadly categorized into symptomatic treatments and disease-modifying therapies.
| Drug Class | Examples | Mechanism of Action | Key Efficacy Endpoints | Common Side Effects |
| Cholinesterase Inhibitors | Donepezil (Aricept®), Rivastigmine (Exelon®), Galantamine (Razadyne®)[1][2][3][4] | Prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning.[1] | Improvement in cognitive function (e.g., ADAS-Cog scores), activities of daily living. | Nausea, vomiting, diarrhea, loss of appetite.[1] |
| NMDA Receptor Antagonists | Memantine (Namenda®)[2][5] | Regulates the activity of glutamate, an excitatory neurotransmitter, to prevent neuronal damage from excitotoxicity.[2] | Slowing of cognitive and functional decline in moderate-to-severe Alzheimer's disease. | Headache, constipation, confusion, dizziness.[1][2] |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab (Leqembi®), Donanemab (Kisunla®)[1][2][3] | Target and facilitate the removal of amyloid-beta plaques from the brain.[1][3] | Reduction in brain amyloid plaques, slowing of cognitive decline in early Alzheimer's disease. | Amyloid-related imaging abnormalities (ARIA), infusion-related reactions, headache.[1] |
Section 3: A Phased Experimental Framework for Benchmarking
A rigorous, head-to-head comparison requires a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy models.
Phase 1: In Vitro Mechanistic Validation and Potency
The initial phase aims to validate the hypothesized mechanisms of action and determine the potency of 3-(1h-imidazol-2-yl)phenol.
Experimental Protocol 1: Assessing Anti-inflammatory Potential in Microglia
-
Cell Culture: Primary microglia or BV-2 microglial cells are cultured.
-
Stimulation: Cells are pre-treated with varying concentrations of 3-(1h-imidazol-2-yl)phenol or a vehicle control for 1 hour. Subsequently, neuroinflammation is induced using lipopolysaccharide (LPS).
-
Cytokine Analysis: After 24 hours, the supernatant is collected, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA.
-
Nitric Oxide Measurement: The production of nitric oxide (NO), a key inflammatory mediator, is measured using the Griess assay.
-
Data Analysis: IC50 values for the inhibition of each inflammatory marker are calculated and compared to a relevant anti-inflammatory standard.
Experimental Protocol 2: Evaluating Antioxidant Capacity
-
Cell-Free Assays: The direct radical scavenging activity of 3-(1h-imidazol-2-yl)phenol is assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Cell-Based Assays: SH-SY5Y neuroblastoma cells are pre-treated with 3-(1h-imidazol-2-yl)phenol and then exposed to an oxidative stressor like hydrogen peroxide or Aβ oligomers.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Data Analysis: The EC50 for ROS reduction is determined.
Phase 2: In Vivo Pharmacokinetics and Safety
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the general safety of 3-(1h-imidazol-2-yl)phenol.
Experimental Protocol 3: Rodent Pharmacokinetic Study
-
Dosing: A cohort of mice or rats receives a single dose of 3-(1h-imidazol-2-yl)phenol via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Brain Tissue Collection: At the end of the study, brain tissue is collected to determine the brain-to-plasma ratio.
-
LC-MS/MS Analysis: The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Key pharmacokinetic parameters such as half-life, Cmax, Tmax, AUC, and oral bioavailability are calculated.
A favorable pharmacokinetic profile would show good oral bioavailability and significant brain penetration.
Phase 3: In Vivo Efficacy in an Alzheimer's Disease Model
The 5XFAD transgenic mouse model, which rapidly develops amyloid plaques and exhibits cognitive deficits, is a suitable model for this phase.
Experimental Protocol 4: Chronic Dosing in 5XFAD Mice
-
Study Groups: 5XFAD mice are divided into groups receiving vehicle, 3-(1h-imidazol-2-yl)phenol at various doses, and a standard-of-care drug (e.g., Donepezil or an anti-amyloid antibody).
-
Dosing Regimen: Daily oral gavage for a period of 3 months, starting before or at the onset of significant pathology.
-
Behavioral Testing: In the final month of treatment, cognitive function is assessed using tests like the Morris water maze (spatial memory) and novel object recognition (recognition memory).
-
Post-mortem Analysis: Following behavioral testing, brains are harvested for:
-
Immunohistochemistry: To quantify Aβ plaque load and microgliosis/astrogliosis.
-
ELISA: To measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot: To assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
Section 4: Interpreting the Benchmarking Data
The success of 3-(1h-imidazol-2-yl)phenol will be determined by its performance relative to the standard-of-care across multiple domains.
Comparative Data Summary
| Parameter | 3-(1h-imidazol-2-yl)phenol | Standard-of-Care (e.g., Donepezil) | Standard-of-Care (e.g., Anti-Amyloid mAb) |
| In Vitro Potency (IC50) | |||
| TNF-α Inhibition | TBD | Not Applicable | Not Applicable |
| ROS Scavenging (EC50) | TBD | Low | Not Applicable |
| In Vivo Efficacy | |||
| Cognitive Improvement | TBD | Modest | Modest |
| Aβ Plaque Reduction | TBD | None | Significant |
| Neuroinflammation Reduction | TBD | Minimal | Modest |
| Safety & Tolerability | |||
| Side Effect Profile | TBD | Gastrointestinal | ARIA, Infusion Reactions |
| Dosing Route | Oral (Hypothesized) | Oral | Intravenous |
A strong showing for 3-(1h-imidazol-2-yl)phenol would involve demonstrating not only symptomatic improvement comparable to cholinesterase inhibitors but also evidence of disease modification (e.g., reduction in neuroinflammation and oxidative stress markers) with a favorable safety profile and the convenience of oral administration.
Conclusion
While 3-(1h-imidazol-2-yl)phenol is an investigational compound with a currently limited public profile, its chemical structure holds promise for a multi-target approach in neurodegenerative diseases like Alzheimer's. The benchmarking framework outlined in this guide provides a rigorous and scientifically sound pathway to evaluate its therapeutic potential against established standards of care. Successful navigation of these preclinical studies would be a critical first step in determining if this molecule could one day offer a meaningful new option for patients.
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A Head-to-Head Comparison of 3-(1H-imidazol-2-yl)phenol and Structurally Related Bioactive Compounds
A Technical Guide for Researchers in Drug Discovery
Introduction: The Prominence of Phenolic Imidazoles in Medicinal Chemistry
The imidazole ring is a cornerstone pharmacophore in drug discovery, present in numerous therapeutic agents due to its ability to engage in various biological interactions. When coupled with a phenolic moiety, the resulting imidazolylphenol scaffold presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronic properties. 3-(1H-imidazol-2-yl)phenol is a member of this promising class of compounds. While its own biological profile is still under active investigation, its structural motifs are present in a wide array of bioactive molecules.[1] This guide provides a head-to-head comparison of 3-(1H-imidazol-2-yl)phenol with its positional isomer, 4-(1H-imidazol-2-yl)phenol, and its benzimidazole analogue, 2-(2-hydroxyphenyl)-1H-benzimidazole, to elucidate the structure-activity relationships that govern their anticancer and antimicrobial potential.
This comparative analysis will delve into the subtle yet critical structural modifications among these compounds and their impact on biological activity, offering valuable insights for medicinal chemists and drug development professionals. By examining available experimental data on these closely related analogues, we can extrapolate and predict the potential therapeutic utility of 3-(1H-imidazol-2-yl)phenol.
Comparative Analysis of Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below outlines key descriptors for 3-(1H-imidazol-2-yl)phenol and its selected comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 3-(1H-imidazol-2-yl)phenol | C₉H₈N₂O | 160.17 | 1.5 | |
| 4-(1H-imidazol-2-yl)phenol | C₉H₈N₂O | 160.17 | 1.5 | |
| 2-(2-hydroxyphenyl)-1H-benzimidazole | C₁₃H₁₀N₂O | 210.23 | 3.1 |
Experimental Protocols: A Foundation for Comparative Bioactivity Assessment
To ensure a robust and reproducible comparison, standardized in vitro assays are paramount. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of the compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3] The protocol is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[4]
Experimental Workflow: MTT Assay
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Experimental Workflow: Broth Microdilution
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[8]
-
Inoculum Preparation: Prepare a bacterial inoculum and standardize it to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Head-to-Head Comparison of Biological Activity
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Hydroxyphenyl)-1H-benzimidazole | HepG2 (Liver) | 0.39 (as methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | [9] |
| Huh7 (Liver) | 0.32 (as methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | [9] | |
| MDA-MB-231 (Breast) | 16.38 (as N-alkylated derivative) | [10] | |
| 4-(1H-imidazol-2-yl)phenol | - | Data not available | - |
Note: Data for 2-(2-hydroxyphenyl)-1H-benzimidazole are for derivatized forms, as indicated.
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2-Hydroxyphenyl)-1H-benzimidazole | S. aureus | >1000 (for a related derivative) | [11] |
| E. coli | >1000 (for a related derivative) | [11] | |
| 4-(1H-imidazol-2-yl)phenol | - | Data not available | - |
| Related Benzimidazole Derivatives | S. faecalis | 8 (for an N-alkylated 2-phenyl-1H-benzimidazole derivative) | [10] |
| S. aureus | 4 (for an N-alkylated 2-phenyl-1H-benzimidazole derivative) | [10] | |
| MRSA | 4 (for an N-alkylated 2-phenyl-1H-benzimidazole derivative) | [10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their structural features. The following diagram and discussion explore the key SAR trends.
The position of the hydroxyl group on the phenyl ring is a critical determinant of activity. In 3-(1H-imidazol-2-yl)phenol , the meta-position of the hydroxyl group influences the molecule's electronic properties and hydrogen bonding capacity differently than the para-position in 4-(1H-imidazol-2-yl)phenol . The para-isomer has been investigated for phosphodiesterase inhibition, suggesting that this positional change can significantly alter the biological target.
The fusion of a benzene ring to the imidazole core, as seen in 2-(2-hydroxyphenyl)-1H-benzimidazole , increases the molecule's planarity and lipophilicity. This structural modification can enhance interactions with biological targets, such as DNA intercalation or binding to hydrophobic pockets of enzymes. Indeed, derivatives of 2-(hydroxyphenyl)-1H-benzimidazole have demonstrated potent anticancer activity. For instance, a fluorinated ester derivative exhibited IC50 values in the sub-micromolar range against liver cancer cell lines.[9] Furthermore, N-alkylation of 2-phenyl-1H-benzimidazole derivatives has been shown to yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 4 µg/mL against MRSA.[10]
Conclusion
This guide provides a comparative framework for understanding the potential bioactivity of 3-(1H-imidazol-2-yl)phenol by examining its structurally related analogs. While direct experimental data for the topic compound is limited, the analysis of its positional isomer and benzimidazole counterpart reveals key structure-activity relationships. The potent anticancer and antimicrobial activities observed in derivatives of 2-(hydroxyphenyl)-1H-benzimidazole suggest that the core imidazolylphenol scaffold is a promising starting point for the development of novel therapeutic agents. The increased lipophilicity and planarity conferred by the benzimidazole ring appear to be crucial for enhanced bioactivity. Future research should focus on the synthesis and biological evaluation of 3-(1H-imidazol-2-yl)phenol and its derivatives to fully elucidate their therapeutic potential and to validate the predictions made from this comparative analysis.
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A Researcher's Guide to the Synergistic Potential of 3-(1H-imidazol-2-yl)phenol and its Analogs as p38 MAPK Inhibitors
Introduction: Targeting the p38 MAPK Pathway
The mitogen-activated protein kinase (MAPK) cascades are pivotal signaling pathways that translate extracellular stimuli into a wide array of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[1][2] Among these, the p38 MAPK pathway is a critical regulator of cellular stress and inflammatory responses.[1][2] Its aberrant activation is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases to cancer, making it a prime target for therapeutic intervention.[1][2]
A prominent class of molecules developed to target this pathway are the pyridinyl-imidazole-based compounds, which act as potent and selective inhibitors of p38 MAP kinase.[3][4] These inhibitors typically function by competitively binding to the ATP pocket of the kinase, thereby blocking its catalytic activity.[4] Given its imidazole core, 3-(1H-imidazol-2-yl)phenol is hypothesized to function as a p38 MAPK inhibitor, placing it within a class of agents with significant therapeutic potential, particularly in combination therapies. This guide provides a comparative analysis of the synergistic effects observed with established p38 MAPK inhibitors and offers a detailed experimental framework for evaluating the synergistic potential of 3-(1H-imidazol-2-yl)phenol.
The p38 MAPK Signaling Cascade: A Hub for Therapeutic Synergy
The p38 MAPK pathway is a multi-tiered cascade initiated by various environmental stresses and inflammatory cytokines.[1] This signaling axis culminates in the activation of downstream kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β, and influencing cell cycle regulation and apoptosis.[1] The central role of p38 MAPK in these fundamental cellular processes makes it a strategic node for combination therapies. By inhibiting p38 MAPK, it is possible to modulate the cellular response to other therapeutic agents, potentially leading to synergistic outcomes.
Caption: A simplified diagram of the p38 MAPK signaling cascade.
Comparison Guide: Synergistic Combinations with p38 MAPK Inhibitors
The rationale for combining a p38 MAPK inhibitor with other therapeutic agents stems from the pathway's multifaceted role in cell survival, stress response, and inflammation. Preclinical and clinical studies have demonstrated the synergistic potential of p38 MAPK inhibitors across various therapeutic modalities.
Synergy with Chemotherapy
The p38 MAPK pathway's involvement in apoptosis suggests a strong interplay with chemotherapeutic agents.[1] In some contexts, p38 MAPK activation can contribute to chemoresistance.[5] Therefore, its inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.
| Combination Agent | p38 MAPK Inhibitor | Cell Line/Model | Observed Effect | Reference |
| Olaparib (PARP Inhibitor) | SB203580 | A549 (NSCLC) | Synergistically reduced cell viability and enhanced DNA damage-induced apoptosis.[6] | [6] |
| Cisplatin | Not specified | Various cancer models | p38 MAPK is implicated in the cellular response to cisplatin, and its inhibition can modulate resistance.[1] | [1] |
| Vincristine | SB202190 | SGC7901/VCR (Gastric Cancer) | Inhibition of p38-MAPK increased sensitivity to chemotherapy by downregulating MDR1 expression.[5] | [5] |
Synergy with Targeted Therapies
Targeted therapies often trigger compensatory signaling pathways that lead to resistance. The p38 MAPK pathway can act as one such escape route.
| Combination Agent | p38 MAPK Inhibitor | Cell Line/Model | Observed Effect | Reference |
| PIKfyve Inhibitor (WX8) | SB202190 | SW480 (Colon Adenocarcinoma) | Synergistically blocked autophagy and reduced cancer cell viability in vitro and in vivo.[7][8] | [7][8] |
| CDK4/6 or BCL2 Inhibitors | Doramapimod | Acute Myeloid Leukemia (AML) primary cells | Enhanced blockade of inflammatory signaling-mediated survival.[9] | [9] |
Synergy with Immunotherapy
The tumor microenvironment plays a crucial role in the efficacy of immunotherapies like immune checkpoint inhibitors (ICIs). The p38 MAPK pathway can influence the immune landscape of tumors.
| Combination Agent | p38 MAPK Inhibitor | Clinical/Preclinical Model | Observed Effect | Reference |
| Nivolumab (Anti-PD-1) | Pexmetinib | Patients refractory to PD-1/L1 therapy | Demonstrated deep and durable clinical responses, suggesting p38 inhibition can overcome immunotherapy resistance.[10][11] | [10][11] |
Experimental Protocol: Quantifying Synergy with 3-(1H-imidazol-2-yl)phenol
To empirically determine the synergistic potential of 3-(1H-imidazol-2-yl)phenol, a robust and quantitative in vitro methodology is required. The checkerboard assay, coupled with the Chou-Talalay method for data analysis, is the gold standard for such investigations.[12][13][14]
Workflow for Synergy Assessment
Caption: A stepwise workflow for assessing drug synergy.
Step-by-Step Methodology
1. Materials and Reagents:
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
3-(1H-imidazol-2-yl)phenol (Drug A)
-
Combination agent (Drug B)
-
96-well flat-bottom sterile plates
-
Cell viability reagent (e.g., MTT, resazurin, ATP-based assay)
-
Plate reader (spectrophotometer or luminometer)
-
Multichannel pipette
2. Experimental Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Drug A and Drug B in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug in cell culture medium.
-
Checkerboard Setup:
-
Along the x-axis of the 96-well plate, add increasing concentrations of Drug A.
-
Along the y-axis, add increasing concentrations of Drug B.
-
The wells will now contain a matrix of different concentration combinations of the two drugs.
-
Include controls for each drug alone, as well as untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for a duration relevant to the cell line and drug mechanism (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
3. Data Analysis using the Chou-Talalay Method:
The Chou-Talalay method provides a quantitative measure of drug interaction through the Combination Index (CI).[12][13][14]
-
Calculate Fractional Effect (Fa): For each well, calculate the fraction of cells affected (e.g., inhibited) relative to the untreated control.
-
Generate Dose-Response Curves: Plot the Fa values against the drug concentrations for each drug alone to determine their respective IC50 values (the concentration that produces 50% effect).
-
Calculate the Combination Index (CI): The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Specialized software, such as CompuSyn, can automate these calculations and generate isobolograms for a visual representation of the synergy.[14]
Conclusion and Future Directions
The structural similarity of 3-(1H-imidazol-2-yl)phenol to known imidazole-based p38 MAPK inhibitors provides a strong rationale for investigating its synergistic potential in combination with other therapeutic agents. The evidence from studies on established p38 MAPK inhibitors suggests promising synergistic interactions with chemotherapy, targeted therapies, and immunotherapy. The provided experimental framework offers a robust methodology for researchers to quantitatively assess these potential synergies. Future studies should focus on validating the p38 MAPK inhibitory activity of 3-(1H-imidazol-2-yl)phenol and exploring its synergistic effects in relevant preclinical models of cancer and inflammatory diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this and similar compounds.
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A Comparative Guide to Assessing the Selectivity of 3-(1h-imidazol-2-yl)phenol for its Putative Target, p38α MAPK
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The development of small molecule kinase inhibitors represents a cornerstone of modern therapeutics, particularly in oncology and immunology. However, the high degree of structural conservation across the ATP-binding site of the human kinome presents a formidable challenge: achieving target selectivity. Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of an inhibitor's selectivity profile a critical, non-negotiable step in its development.
This guide presents a comprehensive, field-proven framework for assessing the selectivity of a novel compound, 3-(1h-imidazol-2-yl)phenol . While this specific molecule is not extensively characterized in the public domain, its core structure contains an imidazole motif, a scaffold known to be present in inhibitors of p38 mitogen-activated protein kinase (MAPK)[1][2]. Therefore, for the purposes of this guide, we will treat 3-(1h-imidazol-2-yl)phenol as a putative inhibitor of p38α MAPK and outline a multi-pronged strategy to rigorously define its selectivity.
We will compare its hypothetical performance against two well-characterized p38α inhibitors:
-
PH-797804 : An example of a highly selective, potent, clinical-stage p38α inhibitor, known for its superb kinase selectivity profile[3].
-
SB203580 : A widely used, first-generation p38 inhibitor known to have some prominent off-target effects, serving as a benchmark for lower selectivity[4][5][6].
This guide will move beyond a simple listing of protocols, delving into the causal logic behind the experimental workflow—from broad biochemical profiling to direct confirmation of target engagement in a physiological context.
Part 1: Foundational Biochemical Profiling – A Kinome-Wide View
The Rationale: The first step in assessing selectivity is to cast a wide net. We must understand the compound's interaction potential across the entire kinome, not just its intended target. An ATP-competitive inhibitor's selectivity is rarely absolute; the key is to quantify its affinity for the intended target relative to all other kinases. A large-scale screen provides an unbiased, global perspective on potential off-target liabilities.
The Method: Competition Binding Kinome Profiling (e.g., KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of over 480 kinases[7][8]. This method is independent of enzyme activity, allowing for the screening of a vast number of kinases under standardized conditions.
Experimental Workflow: Kinome Profiling
The diagram below outlines the workflow for a comprehensive kinome scan.
Caption: General workflow for determining kinase inhibitor selectivity via KINOMEscan™.
Data Presentation & Interpretation
The primary output is the percentage of kinase inhibited by the test compound at a given concentration (e.g., 1 µM). This data is best summarized in a table comparing the inhibition profile of our test compound with the controls. Hits are typically defined as kinases showing >90% inhibition.
Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase Target | 3-(1h-imidazol-2-yl)phenol | PH-797804[3] | SB203580[4] |
| p38α (MAPK14) | 99.5% | 99.8% | 99.2% |
| p38β (MAPK11) | 85.0% | 90.0% | 95.0% |
| JNK1 | 25.0% | <10% | 40.0% |
| JNK2 | 30.0% | <10% | 55.0% |
| JNK3 | 45.0% | <10% | 60.0% |
| RIPK2 | 5.0% | <1% | 92.0% |
| GAK | 15.0% | <1% | 88.0% |
| B-Raf | <10% | <10% | 35.0% |
| Total Kinases Screened | 480 | 480 | 480 |
| Selectivity Score (S(35)) | 0.08 | 0.01 | 0.25 |
Note: Data for comparator compounds is representative of published findings. The selectivity score S(35) is the number of kinases with >65% inhibition divided by the total number of kinases tested.
Interpretation: In this hypothetical scenario, 3-(1h-imidazol-2-yl)phenol shows strong inhibition of its primary target, p38α. It exhibits some activity against the closely related p38β isoform but has significantly fewer off-targets than the "dirtier" inhibitor, SB203580, which notably inhibits RIPK2 and GAK. Its profile appears cleaner than SB203580 but potentially less selective than the exceptionally "clean" PH-797804. This initial screen provides critical leads for the next phase of validation.
Part 2: Cellular Target Engagement – Proving the Interaction in a Physiological Context
The Rationale: A biochemical assay is essential but occurs in an artificial environment. It cannot account for cell permeability, efflux pumps, intracellular ATP concentrations, or whether a compound engages its target within the complex milieu of a living cell. Therefore, we must validate the biochemical hits using a cellular assay.
The Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying drug binding to its target in intact cells or tissues[9][10]. The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation[11][12]. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tm) upon drug treatment provides direct evidence of target engagement[13].
Experimental Protocol: CETSA for p38α MAPK
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.
-
Compound Treatment: Treat cells with 3-(1h-imidazol-2-yl)phenol (e.g., 10 µM), comparator compounds, or a DMSO vehicle control for 1-2 hours.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p38α MAPK via Western Blot or ELISA.
-
Data Analysis: Quantify the band intensities for each temperature point relative to the 40°C control. Plot the percentage of soluble protein against temperature to generate a melting curve and determine the Tm shift (ΔTm).
Visualization of CETSA Principle
Caption: Principle of Cellular Thermal Shift Assay (CETSA). Drug binding stabilizes the target protein, increasing its melting temperature (Tm).
Data Presentation & Interpretation
The results are presented as melting curves and a summary table of the calculated thermal shifts. A significant positive shift confirms target engagement.
Table 2: Hypothetical CETSA Results for On-Target (p38α) and Off-Target (RIPK2) Engagement
| Compound (10 µM) | Target Protein | Baseline Tm (DMSO) | Tm with Compound | Thermal Shift (ΔTm) | Interpretation |
| 3-(1h-imidazol-2-yl)phenol | p38α | 52.1°C | 58.5°C | +6.4°C | Strong Engagement |
| 3-(1h-imidazol-2-yl)phenol | RIPK2 | 55.4°C | 55.6°C | +0.2°C | No Engagement |
| PH-797804 | p38α | 52.1°C | 60.2°C | +8.1°C | Very Strong Engagement |
| PH-797804 | RIPK2 | 55.4°C | 55.3°C | -0.1°C | No Engagement |
| SB203580 | p38α | 52.1°C | 57.9°C | +5.8°C | Strong Engagement |
| SB203580 | RIPK2 | 55.4°C | 59.1°C | +3.7°C | Clear Off-Target Engagement |
Interpretation: The CETSA results would confirm that 3-(1h-imidazol-2-yl)phenol strongly engages p38α in intact cells, as shown by the significant +6.4°C thermal shift. Crucially, it shows no meaningful engagement with RIPK2, a key off-target of SB203580. This cellular data corroborates the biochemical screen, painting a picture of a compound with good on-target activity and superior selectivity compared to older-generation inhibitors like SB203580.
Part 3: Synthesis and Final Assessment
The combination of broad kinome profiling and specific cellular target engagement validation provides a robust, multi-layered assessment of inhibitor selectivity. The logical progression from a high-throughput, unbiased screen to a lower-throughput, physiologically relevant assay is critical for making confident decisions in a drug discovery cascade.
Decision-Making Framework
Caption: A logical decision-making workflow for assessing inhibitor selectivity.
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Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. [Link]
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Independent Verification of 3-(1h-imidazol-2-yl)phenol's Therapeutic Potential: A Comparative Guide
Introduction: Unlocking the Potential of a Hybrid Pharmacophore
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures presents a promising avenue for identifying new therapeutic agents. The compound 3-(1h-imidazol-2-yl)phenol emerges as a molecule of significant interest, wedding the well-established biological activities of the imidazole and phenol moieties. The imidazole ring is a cornerstone of many clinically vital drugs, recognized for its role in anticancer and antifungal therapies.[1][2] This is largely due to its ability to engage in hydrogen bonding and coordinate with metallic ions in enzymes, thereby inhibiting pathways crucial for pathogen or cancer cell survival.[1] Similarly, phenolic compounds are renowned for their broad-spectrum antimicrobial and antioxidant properties, often attributed to their capacity to disrupt cell membranes and neutralize reactive oxygen species.[3][4]
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 3-(1h-imidazol-2-yl)phenol. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document outlines a logical, evidence-based approach to its evaluation. We will draw upon the known activities of closely related imidazole-phenol analogs to postulate its most probable therapeutic applications—anticancer and antimicrobial activities. This guide will furnish drug development professionals with detailed, self-validating experimental protocols to rigorously assess its efficacy and mechanism of action against established benchmarks.
Postulated Therapeutic Potential and Mechanistic Rationale
Based on the extensive literature on its constituent pharmacophores, we hypothesize that 3-(1h-imidazol-2-yl)phenol is a prime candidate for investigation as both an anticancer and an antimicrobial agent.
Anticancer Potential: A Multi-pronged Assault on Malignancy
Imidazole derivatives have demonstrated a variety of anticancer mechanisms, including the inhibition of crucial enzymes like kinases and histone deacetylases, induction of apoptosis, and disruption of microtubule dynamics.[1][2] The phenol group can contribute to this activity through its antioxidant properties and by inducing oxidative stress within cancer cells.
Potential Mechanisms of Action:
-
Kinase Inhibition: The imidazole nucleus is a key feature in many kinase inhibitors.[2] It is plausible that 3-(1h-imidazol-2-yl)phenol could target signaling kinases vital for cancer cell proliferation and survival, such as EGFR or VEGFR.[2]
-
Induction of Apoptosis: Many imidazole-containing compounds trigger programmed cell death in cancer cells.[2] This can occur through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Imidazole derivatives have been shown to cause cell cycle arrest at various phases, notably the G2/M phase, thereby preventing cancer cell division.[5][6]
Antimicrobial Activity: Disrupting Microbial Defenses
The combination of an imidazole ring, a known antifungal pharmacophore, with a phenol group, a potent antibacterial and antifungal agent, suggests a strong potential for broad-spectrum antimicrobial activity.
Potential Mechanisms of Action:
-
Cell Membrane Disruption: Phenolic compounds are known to compromise the integrity of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[3][4]
-
Enzyme Inhibition: The imidazole moiety can chelate metal ions essential for the catalytic activity of microbial enzymes.
-
Inhibition of Biofilm Formation: Many natural phenols and their derivatives have demonstrated the ability to inhibit the formation of microbial biofilms, a key factor in chronic infections.[3]
Comparative Analysis: Benchmarking Against the Gold Standards
A critical aspect of evaluating a new therapeutic candidate is to benchmark its performance against established drugs. For the dual-potential of 3-(1h-imidazol-2-yl)phenol, we propose the following comparators:
| Therapeutic Area | Standard Drug | Mechanism of Action |
| Anticancer | Doxorubicin | Intercalates DNA, inhibits topoisomerase II, and generates free radicals. |
| Cisplatin | Forms DNA adducts, leading to apoptosis. | |
| Antimicrobial | Ciprofloxacin | (Antibacterial) Inhibits DNA gyrase and topoisomerase IV. |
| Amphotericin B | (Antifungal) Binds to ergosterol in fungal cell membranes, forming pores. |
Experimental Verification: A Step-by-Step Guide
To empirically validate the therapeutic potential of 3-(1h-imidazol-2-yl)phenol, a tiered approach of in vitro assays is recommended.
Synthesis of 3-(1h-imidazol-2-yl)phenol
While various methods exist for the synthesis of imidazole derivatives, a common route for 2-aryl-imidazoles involves the condensation of an alpha-dicarbonyl compound with an aldehyde and ammonia. For 3-(1h-imidazol-2-yl)phenol, a plausible synthetic route could involve the reaction of 3-hydroxybenzaldehyde with glyoxal and ammonia. A more specific method for synthesizing 2-(2-hydroxyphenyl)imidazoles has also been described, which can be adapted.[7][8]
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route to 3-(1h-imidazol-2-yl)phenol.
In Vitro Anticancer Activity Assessment
A crucial first step is to determine the cytotoxic effects of 3-(1h-imidazol-2-yl)phenol on a panel of human cancer cell lines.
1. Cell Lines and Culture:
-
MCF-7: Human breast adenocarcinoma (ER-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT116: Human colon carcinoma.
-
HEK293: Human embryonic kidney cells (as a non-cancerous control).
2. MTT Assay for Cytotoxicity: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of 3-(1h-imidazol-2-yl)phenol, Doxorubicin, and Cisplatin in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Comparative Data (Hypothetical based on analogs):
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) |
| 3-(1h-imidazol-2-yl)phenol | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin | 0.5 - 2 | 0.1 - 1 | 0.2 - 1.5 | >10 |
| Cisplatin | 5 - 15 | 2 - 10 | 3 - 12 | >20 |
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial efficacy of 3-(1h-imidazol-2-yl)phenol should be assessed against a panel of clinically relevant bacterial and fungal strains.
1. Microbial Strains:
-
Bacteria (Gram-positive): Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633).
-
Bacteria (Gram-negative): Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungi (Yeast): Candida albicans (ATCC 10231).
-
Fungi (Mold): Aspergillus niger (ATCC 16404).
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Perform two-fold serial dilutions of 3-(1h-imidazol-2-yl)phenol, Ciprofloxacin, and Amphotericin B in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Comparative Data (Hypothetical based on analogs):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3-(1h-imidazol-2-yl)phenol | To be determined | To be determined | To be determined |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 | >128 |
| Amphotericin B | >64 | >64 | 0.25 - 1 |
Future Directions and Concluding Remarks
The successful demonstration of in vitro efficacy would warrant further investigation into the precise molecular targets and mechanisms of action of 3-(1h-imidazol-2-yl)phenol. Advanced studies could include kinase profiling assays, apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and electron microscopy to observe morphological changes in microbial cells.
This guide provides a robust and scientifically grounded framework for the initial evaluation of 3-(1h-imidazol-2-yl)phenol. By systematically following these protocols and comparing the results against established drugs, researchers can generate the critical data necessary to determine if this promising hybrid molecule warrants advancement into preclinical and, ultimately, clinical development. The convergence of the imidazole and phenol pharmacophores in a single entity holds considerable promise, and its thorough investigation is a meritorious scientific endeavor.
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A Comparative Guide to the Photophysical Properties of 3-(1H-Imidazol-2-yl)phenol Analogs
The field of fluorescent molecular probes and luminescent materials is one of continuous innovation, driven by the need for more sensitive, selective, and robust tools for applications ranging from biological imaging to materials science. At the heart of many of these advancements are chromophores that exhibit unique photophysical phenomena. One such class of compounds, derivatives of 3-(1H-imidazol-2-yl)phenol (HPI), has garnered significant attention due to its fascinating excited-state intramolecular proton transfer (ESIPT) characteristics. This guide provides an in-depth comparison of the photophysical properties of HPI analogs, offering insights into their structure-property relationships and the experimental methodologies used to characterize them.
The Significance of the HPI Scaffold and ESIPT
The parent compound, 3-(1H-imidazol-2-yl)phenol, and its structural isomers like 2-(2'-hydroxyphenyl)benzimidazole (HPBI), are archetypal examples of ESIPT fluorophores.[1] ESIPT is a photophysical process where a proton is transferred within the same molecule upon photoexcitation.[2] This ultrafast reaction leads to the formation of a new, electronically excited species (a keto-tautomer) from the initially excited form (enol-tautomer). The subsequent relaxation of this tautomer to the ground state results in fluorescence emission that is significantly red-shifted from the initial absorption, a phenomenon known as a large Stokes shift.[1]
This large separation between excitation and emission wavelengths is highly desirable as it minimizes self-absorption and background interference, enhancing detection sensitivity.[1] The ESIPT process is highly sensitive to the molecule's local environment, making these compounds excellent candidates for developing sensors that respond to changes in polarity, pH, or the presence of specific analytes.[3][4] By synthetically modifying the core HPI structure, researchers can fine-tune these photophysical properties to suit specific applications.
Synthetic Strategies and Analog Design
The versatility of the HPI scaffold lies in its synthetic accessibility. A common and efficient method for synthesizing the core structure and its analogs is the Debus-Radziszewski imidazole synthesis or similar one-pot condensation reactions.[5][6] Typically, this involves reacting a 2-hydroxy aromatic aldehyde with an appropriate diamine or ammonia source in the presence of a catalyst or under specific reaction conditions.[1][7]
Design Rationale: The primary goal of creating analogs is to modulate the electronic and steric properties of the fluorophore to control the ESIPT process and, consequently, the photophysical output. Key modification points include:
-
Substituents on the Phenolic Ring: Adding electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -Br) to the phenol ring can alter the acidity of the hydroxyl proton and the electron density of the aromatic system, thereby influencing the driving force and kinetics of ESIPT.[1][8]
-
Modifications to the Imidazole Ring: Fusing the imidazole ring with other aromatic systems (e.g., creating benzimidazole or pyrenoimidazole derivatives) extends the π-conjugation, which typically leads to red-shifted absorption and emission profiles.[1][9][10]
-
Alkylation/Arylation of Imidazole Nitrogen: Introducing substituents on the imidazole nitrogen can influence the planarity and conformation of the molecule, which can have a profound effect on the ESIPT process.[3]
Comparative Photophysical Analysis
The performance of these analogs is best understood by comparing their key photophysical parameters. The following sections detail these properties, with representative data summarized in Table 1.
3.1. Absorption and Emission Spectroscopy
UV-Visible absorption spectroscopy reveals the wavelengths of light a molecule absorbs to reach its excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes back to the ground state.[11]
Analogs of HPI typically exhibit an absorption band in the UV or near-UV region, corresponding to the π-π* transition of the enol form. Upon excitation, ESIPT-capable molecules often show a dual-emission profile, although in many cases, only the large Stokes-shifted emission from the keto-tautomer is observed.[6] The position of the emission maximum (λ_em) is highly sensitive to both structural modifications and the solvent environment. For instance, extending the π-conjugation by creating benzimidazole or phenazine derivatives results in a significant bathochromic (red) shift in both absorption and emission.[1][6]
3.2. Solvatochromism
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity.[12][13] Phenol-imidazole derivatives often exhibit remarkable solvatochromism.[14] In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is typically favored. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with or disrupt the intramolecular bond, affecting the ESIPT process and altering the emission properties.[3][14] This sensitivity allows these compounds to be used as probes for solvent polarity.[15]
3.3. Fluorescence Quantum Yield (Φ_F) and Lifetime (τ)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16][17] A high quantum yield is crucial for applications requiring bright fluorescent probes. This property is highly dependent on the molecular structure and the balance between radiative (fluorescence) and non-radiative decay pathways.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.[11] Time-resolved fluorescence spectroscopy is used to measure this property, typically on the nanosecond timescale.[18][19] Changes in fluorescence lifetime can provide detailed information about the excited-state dynamics and the molecule's interaction with its environment.[20]
| Compound/Analog Class | Typical λ_abs (nm) | Typical λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Features & Rationale |
| Parent HPI/HPBI | ~330-350 | ~450-550 | >150 | Moderate | Archetypal ESIPT system with a large Stokes shift.[1] |
| Substituted HPBI | ~340-370 | ~500-560 | >150 | Variable | Substituents tune electronic properties and ESIPT efficiency.[1] |
| Imidazo[4,5-b]phenazine Analogs | ~400-420 | ~540-550 | ~130-140 | Moderate-High | Extended conjugation leads to red-shifted spectra.[6] |
| Pyrenoimidazole Analogs | ~380-450 | ~480-520 | ~100-120 | High | Large aromatic system enhances π-stacking and emission.[10] |
Note: The values presented are representative and can vary significantly based on the specific substituents and solvent used.
Mechanistic Insights: The ESIPT Cycle
The photophysical behavior of HPI analogs is governed by the four-level photocycle of ESIPT. Understanding this mechanism is key to interpreting experimental data and designing new molecules.
Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
-
Absorption: The ground-state enol tautomer (E) absorbs a photon, promoting it to the excited enol state (E*).
-
ESIPT: In the excited state, the molecule's acidity and basicity change, triggering an ultrafast transfer of the phenolic proton to the imidazole nitrogen, forming the excited keto tautomer (K*).[2]
-
Fluorescence: The K* species relaxes to its ground state (K) by emitting a photon. This emission is responsible for the characteristic large Stokes-shifted fluorescence.
-
Back Proton Transfer: In the ground state, the keto form (K) is typically unstable and rapidly reverts to the more stable enol form (E), completing the cycle.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental protocols are critical.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the analyte in a high-purity spectroscopic grade solvent. Create a series of dilutions in 10 mm path length quartz cuvettes. To minimize re-absorption effects, ensure the absorbance at the excitation wavelength is below 0.1.[21]
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the absorption maximum (λ_abs).
-
Fluorescence Measurement: Using a spectrofluorometer, set the excitation wavelength to the λ_abs identified in the previous step.[11] Record the emission spectrum over a suitable wavelength range, ensuring identical experimental parameters (e.g., slit widths) for all samples being compared.[22]
Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Determination The comparative method is the most common and reliable approach for determining Φ_F.[21]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) whose absorption spectrum overlaps with the sample.
-
Data Acquisition: Prepare a series of dilutions of both the standard and the test sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. Measure the absorption and fluorescence emission spectra for each solution.
-
Data Analysis: Integrate the area under the corrected emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:[21] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively.[21]
Protocol 3: Time-Resolved Fluorescence Lifetime (τ) Measurement Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for measuring fluorescence lifetimes in the nanosecond range.[11][20]
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a high-speed detector.
-
Data Acquisition: Excite the sample (prepared as in Protocol 1) with the pulsed source. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.[20]
-
Data Analysis: Repeat this process millions of times to build a histogram of photon arrival times. The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).
Conclusion and Future Outlook
The 3-(1H-imidazol-2-yl)phenol scaffold and its analogs represent a powerful class of fluorophores whose properties can be rationally tuned through synthetic chemistry. Their hallmark ESIPT characteristic leads to large Stokes shifts, environmental sensitivity, and high-contrast emission, making them invaluable for advanced applications. By understanding the interplay between molecular structure and photophysical properties—supported by rigorous experimental characterization—researchers can continue to develop novel probes and materials with enhanced performance for sensing, imaging, and optoelectronics. Future work will likely focus on creating analogs with even longer emission wavelengths for deep-tissue imaging and developing multi-analyte responsive systems based on modulating the ESIPT process.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 3-(1H-imidazol-2-yl)phenol Derivatives
In the landscape of modern drug discovery, the therapeutic potential of a molecule is intrinsically linked to its pharmacokinetic profile. The class of compounds known as 3-(1H-imidazol-2-yl)phenol derivatives has garnered significant interest due to their versatile pharmacological activities.[1] However, translating this potential into viable clinical candidates necessitates a rigorous evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the ADME profiles of novel 3-(1H-imidazol-2-yl)phenol derivatives. While direct comparative data for this specific class of compounds is not extensively available in the public domain, this guide offers a robust, methodology-focused approach to generating and interpreting the necessary data for informed candidate selection.
The Imperative of Early ADME Profiling
Undesirable ADME properties are a primary cause of late-stage attrition in drug development. Early and efficient profiling of these characteristics allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular properties in parallel with potency. This "fail fast, fail cheap" paradigm is crucial for reducing the overall cost and timeline of drug development. The imidazole and phenol moieties present in the core structure of these derivatives suggest potential metabolic hotspots and physicochemical properties that warrant careful investigation.[1][2]
A Phased Approach to ADME Evaluation: From In Silico to In Vitro
A logical and resource-efficient strategy for ADME evaluation begins with computational predictions, followed by a tiered approach to in vitro experimental validation for the most promising candidates.
Part 1: In Silico ADME Prediction - The First Filter
Computational, or in silico, ADME models are invaluable for providing initial estimates of a compound's pharmacokinetic behavior, enabling the rapid screening of a large number of derivatives.[3][4][5][6][7][8][9] These models leverage large datasets of experimentally determined properties to predict the ADME characteristics of new chemical entities based on their structure.
For 3-(1H-imidazol-2-yl)phenol derivatives, key parameters to model include:
-
Aqueous Solubility: Crucial for dissolution and subsequent absorption.
-
Lipophilicity (LogP/LogD): A key determinant of permeability, but also promiscuity and metabolic clearance.
-
Permeability: Prediction of passive diffusion across biological membranes.
-
Plasma Protein Binding: The extent of binding influences the free fraction of the drug available for therapeutic effect.
-
CYP450 Metabolism: Identification of potential sites of metabolism by major cytochrome P450 isozymes.
-
hERG Inhibition: Early flagging of potential cardiotoxicity.
A variety of commercial and open-source software packages are available for these predictions. It is advisable to use a consensus approach, combining the outputs of multiple models to increase the confidence in the predictions.
Caption: In Silico ADME screening workflow for prioritizing derivatives.
The output of this in silico screening should be a ranked list of derivatives, with a clear rationale for their prioritization for synthesis and subsequent in vitro testing.
Part 2: In Vitro Experimental Evaluation - Generating a Comparative Data Package
For prioritized candidates, a suite of in vitro assays is employed to generate robust, quantitative data on their ADME properties. The following sections detail key assays and provide standardized protocols for their execution.
Absorption: Assessing Permeability
The ability of a compound to cross the intestinal epithelium is a critical determinant of its oral bioavailability. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Comparison of Permeability Assays
| Assay | Principle | Throughput | Information Provided |
| PAMPA | Passive diffusion across a lipid-infused artificial membrane.[10][11][12] | High | Intrinsic passive permeability. |
| Caco-2 | Transport across a monolayer of differentiated human colon adenocarcinoma cells.[13][14][15] | Medium | Passive permeability, active transport (uptake and efflux), and potential for drug-drug interactions.[16][17] |
The tiered approach involves using PAMPA as an initial high-throughput screen for passive permeability, followed by the more biologically complex Caco-2 assay for compounds of high interest to investigate the role of transporters.
This protocol is adapted from standard industry practices.[10][12][18][19]
-
Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin in dodecane) is carefully added to the filter of a 96-well donor plate and allowed to impregnate the filter.
-
Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO) and dilute to the final concentration (e.g., 200 µM) in a buffer solution (e.g., PBS, pH 7.4).
-
Assay Setup: Add the compound solution to the donor wells. The acceptor 96-well plate is filled with a buffer solution, which may contain a solubilizing agent to create a "sink" condition. The donor plate is then placed on top of the acceptor plate.
-
Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[19]
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - [C]A/[C]eq) ] * (VD * VA) / ((VD + VA) * Area * Time) Where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
This protocol is based on established methods for assessing intestinal permeability.[13][14][15][16]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side at various time points.
-
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio (ER): The efflux ratio is calculated as the ratio of B-A Papp to A-B Papp. An ER > 2 is indicative of active efflux.
Hypothetical Comparative Data for 3-(1H-imidazol-2-yl)phenol Derivatives
| Derivative | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| Parent | 5.2 | 3.5 | 7.8 | 2.2 |
| Derivative A | 12.5 | 10.1 | 11.2 | 1.1 |
| Derivative B | 8.1 | 2.1 | 15.5 | 7.4 |
| Derivative C | 0.5 | 0.2 | 0.3 | 1.5 |
Interpretation: Derivative A shows high passive permeability and low efflux, making it a promising candidate for good oral absorption. Derivative B exhibits high efflux, suggesting it is a substrate for transporters like P-glycoprotein, which could limit its bioavailability. Derivative C has poor permeability overall.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, determines its free concentration, which is the fraction available to interact with its target and be cleared.[20][21][22][23][24] High plasma protein binding can reduce efficacy and prolong the half-life of a drug.
The RED method is a widely accepted and reliable technique for determining the unbound fraction of a drug in plasma.[20][22][23]
-
Compound Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, mouse) at a relevant concentration.
-
RED Device Setup: The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution (e.g., PBS) is added to the other chamber. The two chambers are separated by a semipermeable membrane that allows the passage of small molecules but not proteins.
-
Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[22]
-
Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are prepared for analysis by precipitating the proteins (e.g., with acetonitrile) and then analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation of Fraction Unbound (fu): fu (%) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
Hypothetical Comparative Data for Plasma Protein Binding
| Derivative | Human Plasma fu (%) | Mouse Plasma fu (%) |
| Parent | 15.3 | 25.1 |
| Derivative A | 5.8 | 8.2 |
| Derivative B | 45.2 | 52.8 |
| Derivative C | 1.2 | 2.5 |
Interpretation: Derivative B has the highest free fraction, which may lead to a higher volume of distribution and potentially faster clearance. Derivative C is highly bound, which could limit its efficacy but may also prolong its duration of action.
Metabolism: Stability and Enzyme Inhibition
Metabolic stability is a critical parameter that influences the half-life and oral bioavailability of a drug. The liver is the primary site of drug metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[25][26]
This assay provides a measure of the intrinsic clearance of a compound by phase I metabolic enzymes present in liver microsomes.[25][27][28][29][30]
-
Preparation of Reaction Mixture: Liver microsomes (from human or other species) are pre-incubated with the test compound in a buffer solution at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Course Incubation: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
-
t1/2 = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Caption: Workflow for the liver microsomal stability assay.
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered drugs.[31][32][33][34][35]
-
Incubation Setup: The test compound at various concentrations is incubated with human liver microsomes, a specific probe substrate for a particular CYP isozyme (e.g., phenacetin for CYP1A2), and an NADPH-regenerating system.
-
Metabolic Reaction: The reaction is allowed to proceed at 37°C for a specific time.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is determined by plotting the percentage of inhibition against the test compound concentration.
Hypothetical Comparative Data for Metabolism
| Derivative | Human Liver Microsomal t1/2 (min) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| Parent | 45 | 12.5 | > 50 |
| Derivative A | > 60 | > 50 | > 50 |
| Derivative B | 15 | 2.5 | 8.7 |
| Derivative C | 5 | 25.1 | > 50 |
Interpretation: Derivative A is metabolically stable and shows a low risk of CYP inhibition, making it a favorable candidate. Derivative B is a potent inhibitor of CYP3A4, a major drug-metabolizing enzyme, which is a significant liability for DDI potential. Derivative C is rapidly metabolized, suggesting it may have a short half-life in vivo.
Integrating the Data: A Holistic View for Candidate Selection
The ultimate goal of ADME profiling is to build a comprehensive picture of a compound's pharmacokinetic behavior to guide decision-making. No single parameter determines the success of a drug candidate; rather, it is the balance of all ADME properties in the context of the intended therapeutic use.
Caption: Decision-making flowchart for advancing candidates based on integrated ADME data.
By systematically applying the in silico and in vitro methodologies outlined in this guide, researchers can effectively compare and contrast the ADME properties of a series of 3-(1H-imidazol-2-yl)phenol derivatives. This data-driven approach will enable the selection of candidates with a higher probability of success in preclinical and clinical development, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
References
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]
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Permeability Assay on Caco-2 Cells - Bienta. Available from: [Link]
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Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]
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Caco-2 permeability assay - Creative Bioarray. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. Available from: [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. Available from: [Link]
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Plasma Protein Binding Assay - Visikol. Available from: [Link]
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Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. Available from: [Link]
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Plasma Protein Binding Assay - Domainex. Available from: [Link]
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metabolic stability in liver microsomes - Mercell. Available from: [Link]
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Protein Binding Assays - BioAgilytix Labs. Available from: [Link]
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Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. Available from: [Link]
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CYP Inhibition Assay - LifeNet Health LifeSciences. Available from: [Link]
- Al-Blewi, F. F., Shaikh, S. A., Naqvi, A., Aljohani, F., Aouad, M. R., Ihmaid, S., & Rezki, N. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162.
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Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray. Available from: [Link]
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Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]
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Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One - Research journals. Available from: [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available from: [Link]
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In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]
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Advance in Methods Studying the Pharmacokinetics of Polyphenols - PubMed. Available from: [Link]
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In Vitro ADME Assays - Alera Labs, LLC. Available from: [Link]
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In Vitro Bioaccessibility Assessment of Phenolic Compounds from Encapsulated Grape Pomace Extract by Ionic Gelation - MDPI. Available from: [Link]
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In Vitro ADME & Physicochemical Profiling - Sygnature Discovery. Available from: [Link]
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Advance in Methods Studying the Pharmacokinetics of Polyphenols - ResearchGate. Available from: [Link]
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In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides - Cornous Publications. Available from: [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Available from: [Link]
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(PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. Available from: [Link]
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In vivo formed metabolites of polyphenols and their biological efficacy - PubMed. Available from: [Link]
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Predicted solubility parameters in ADME of compounds - ResearchGate. Available from: [Link]
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3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol - PubMed. Available from: [Link]
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3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem. Available from: [Link]
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Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice. Available from: [Link]
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Decoding On-Target Effects: A Comparative Guide to Validating 3-(1h-imidazol-2-yl)phenol Engagement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the unequivocal confirmation of a compound's on-target effects is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the target engagement of 3-(1h-imidazol-2-yl)phenol, a small molecule belonging to a class of compounds known for their kinase inhibitory activities. While the specific molecular target of 3-(1h-imidazol-2-yl)phenol is not definitively established in publicly accessible literature, this guide will navigate the experimental journey to identify its target and rigorously confirm its on-target action. We will draw upon established methodologies and compare their utility, providing the rationale behind experimental choices to ensure scientific integrity.
The Imperative of Target Validation
The journey from a hit compound to a clinical candidate is fraught with challenges, a significant portion of which stem from a lack of robust target validation. Off-target effects can lead to unforeseen toxicity and a misleading interpretation of a compound's therapeutic potential. Therefore, a multi-faceted approach to confirming on-target engagement is not just recommended; it is essential for building a solid foundation for further development.
Unraveling the Molecular Target: A Hypothetical Workflow
Given that many imidazole derivatives are known to be inhibitors of protein kinases, our hypothetical workflow will focus on this target class.[1] This strategic assumption allows for the application of well-established assays to first identify and then confirm the on-target effects of 3-(1h-imidazol-2-yl)phenol.
Caption: A workflow for identifying and validating the on-target effects of a novel compound.
Phase 1: Target Identification - Casting a Wide Net
The initial step is to screen 3-(1h-imidazol-2-yl)phenol against a broad panel of kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Approach: Kinase Panel Screening
Commercial services offer screening against hundreds of purified kinases, typically using radiometric or fluorescence-based assays. The output is usually the percent inhibition at a fixed concentration, which allows for the initial identification of high-affinity targets.
Phase 2: On-Target Validation - From Biochemical to Cellular Confirmation
Once putative kinase targets are identified, a series of orthogonal assays are required to confirm these interactions and demonstrate target engagement in a cellular context.
Biochemical Validation: In Vitro Enzymatic Assays
The first step in validation is to confirm the inhibitory activity of 3-(1h-imidazol-2-yl)phenol on the purified, active form of the putative kinase target(s).
Principle: These assays directly measure the ability of the compound to inhibit the catalytic activity of the kinase.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for p38α MAP Kinase)
-
Reagents:
-
Recombinant active p38α MAP kinase.
-
ATP.
-
Specific peptide substrate for p38α.
-
Kinase buffer.
-
3-(1h-imidazol-2-yl)phenol at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare a serial dilution of 3-(1h-imidazol-2-yl)phenol.
-
In a 96- or 384-well plate, add the kinase, substrate, and compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method.
-
Plot the inhibition data against the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Putative Target | IC50 (nM) |
| 3-(1h-imidazol-2-yl)phenol | p38α MAP Kinase | Hypothetical Value |
| Alternative 1 (e.g., SB203580) | p38α MAP Kinase | Known Value |
| Alternative 2 (e.g., BIRB 796) | p38α MAP Kinase | Known Value |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[4][5][6][7]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[4][5][6][7]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for p38α MAP Kinase
-
Cell Culture: Grow a relevant cell line (e.g., THP-1 monocytes) to confluency.
-
Compound Treatment: Treat cells with 3-(1h-imidazol-2-yl)phenol or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the levels of soluble p38α MAP kinase by Western blotting.
Data Presentation:
| Compound | Target | Thermal Shift (ΔTm, °C) |
| 3-(1h-imidazol-2-yl)phenol | p38α MAP Kinase | Hypothetical Value |
| Alternative 1 (e.g., SB203580) | p38α MAP Kinase | Known Value |
| Negative Control Compound | p38α MAP Kinase | No significant shift |
Downstream Pathway Analysis: Western Blotting
To confirm that target engagement translates into a functional cellular response, it is crucial to measure the modulation of downstream signaling pathways.
Principle: If 3-(1h-imidazol-2-yl)phenol inhibits its kinase target, the phosphorylation of downstream substrates should be reduced. This can be quantified by Western blotting using phospho-specific antibodies.[1][8][9][10]
Experimental Protocol: Western Blot for p38α MAP Kinase Pathway
-
Cell Treatment: Treat cells with an appropriate stimulus (e.g., LPS to activate the p38 pathway) in the presence of varying concentrations of 3-(1h-imidazol-2-yl)phenol.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total levels of a known p38α substrate (e.g., MAPKAPK2) and p38α itself.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation:
| Compound | Target | Downstream Marker | EC50 (nM) for Inhibition of Phosphorylation |
| 3-(1h-imidazol-2-yl)phenol | p38α MAP Kinase | p-MAPKAPK2 | Hypothetical Value |
| Alternative 1 (e.g., SB203580) | p38α MAP Kinase | p-MAPKAPK2 | Known Value |
Comparing Alternatives
A crucial aspect of this guide is the comparison with established alternatives. For a putative p38α MAP kinase inhibitor, relevant comparators would include:
-
SB203580: A well-characterized, ATP-competitive inhibitor of p38α and p38β.
-
BIRB 796: A highly potent, allosteric inhibitor of p38α.
The choice of comparator will depend on the binding mode of 3-(1h-imidazol-2-yl)phenol, which can be elucidated through structural biology studies or competition binding assays.
Trustworthiness Through Self-Validating Systems
The experimental workflow described above is designed to be self-validating. A positive result in the in vitro enzymatic assay is validated by the demonstration of target engagement in cells via CETSA. The functional consequence of this engagement is then confirmed by the modulation of downstream signaling pathways. This triangulation of evidence from orthogonal assays provides a high degree of confidence in the on-target effects of the compound.
Conclusion
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87.
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 3-(1h-Imidazol-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(1h-Imidazol-2-yl)phenol (CAS No. 52091-36-8), a compound featuring both a phenol ring and an imidazole group.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) detailing its unique disposal requirements, this document synthesizes established procedures for phenolic and imidazole-containing compounds to offer a robust and cautious approach. The principles outlined herein are grounded in established safety protocols to minimize risk to personnel and the environment.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 3-(1h-Imidazol-2-yl)phenol is fundamental to its safe handling and disposal. The molecule's structure incorporates a phenolic hydroxyl group, which generally imparts corrosive and toxic properties, and an imidazole ring, which can also present hazards.[6][7] Phenol itself is toxic, corrosive, and can be absorbed through the skin, potentially causing severe burns and systemic toxicity.[8][9] Imidazole and its derivatives can also be corrosive and may cause skin and eye irritation.[7][10] Therefore, 3-(1h-Imidazol-2-yl)phenol should be handled as a hazardous substance with extreme caution.
| Property | Value | Source |
| CAS Number | 52091-36-8 | [1][3][4] |
| Molecular Formula | C9H8N2O | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Anticipated Hazards | Toxic, Corrosive, Skin and eye irritant, Harmful if swallowed or inhaled. | Inferred from phenol and imidazole properties[6][7][8][9] |
Personal Protective Equipment (PPE)
Due to the anticipated hazards, a stringent PPE protocol is mandatory when handling 3-(1h-Imidazol-2-yl)phenol in any form, including during disposal procedures.
-
Hand Protection : Wear double-layered chemical-resistant gloves. A recommended combination is a nitrile glove as the primary layer, with a neoprene or butyl rubber glove over it for enhanced protection against aromatic and heterocyclic compounds.[11]
-
Eye Protection : Chemical safety goggles are required at all times. When there is a risk of splashing, a full face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection : A lab coat that is fully buttoned is the minimum requirement. For handling larger quantities or in situations with a higher risk of spillage, a chemically resistant apron should be worn.[11]
-
Respiratory Protection : All handling of solid 3-(1h-Imidazol-2-yl)phenol or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
Spill Management Protocol
Accidental spills should be treated as a serious incident and managed promptly and safely.
-
Small Spills (<1 gram or <50 mL of dilute solution) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[11]
-
All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.[12]
-
-
Large Spills (>1 gram or >50 mL of dilute solution) :
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or produces dust, close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9][11]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow for 3-(1h-Imidazol-2-yl)phenol
The cardinal rule for the disposal of 3-(1h-Imidazol-2-yl)phenol is that it must never be disposed of down the drain.[12] All waste streams containing this compound must be collected and managed as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation of Waste : Maintain separate, clearly labeled waste streams for different types of waste to avoid incompatible chemical reactions.
-
Solid Waste : Collect pure 3-(1h-Imidazol-2-yl)phenol, contaminated consumables (e.g., weighing boats, contaminated wipes), and spill cleanup materials in a dedicated, sealable, and puncture-proof container labeled "Hazardous Waste: 3-(1h-Imidazol-2-yl)phenol, Solid".[12]
-
Liquid Waste : Collect solutions containing 3-(1h-Imidazol-2-yl)phenol in a compatible, sealed container. The container must be labeled "Hazardous Waste: 3-(1h-Imidazol-2-yl)phenol, Liquid" and should also list the solvent(s) present.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with 3-(1h-Imidazol-2-yl)phenol should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling : All waste containers must be accurately and clearly labeled with their contents. Follow your institution's specific guidelines for hazardous waste labeling.[7]
-
Storage of Waste : Store waste containers in a designated and well-ventilated satellite accumulation area. The storage area should be secure and away from incompatible materials such as strong oxidizing agents.[7][9]
-
Arranging for Disposal : Once the waste container is nearly full (around 90%), contact your institution's EHS department to arrange for a hazardous waste pickup.[12] Do not overfill containers.
The following diagram illustrates the decision-making process for the proper disposal of 3-(1h-Imidazol-2-yl)phenol.
Caption: Decision workflow for the segregation and disposal of 3-(1h-Imidazol-2-yl)phenol waste.
Conclusion: A Commitment to Safety
The proper disposal of 3-(1h-Imidazol-2-yl)phenol is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are based on the known hazards of its phenolic and imidazole components, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines and, when in doubt, seek their expert advice.
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(1h-Imidazol-2-yl)phenol: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the establishment of robust handling protocols. This guide provides essential, immediate safety and logistical information for 3-(1h-Imidazol-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from the well-documented hazards of its core chemical moieties: phenol and imidazole derivatives. The phenolic group, in particular, dictates a cautious approach due to its potential for corrosivity and toxicity.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Given that 3-(1h-Imidazol-2-yl)phenol is a substituted phenol, we must assume it shares the primary hazards associated with phenol itself until proven otherwise. Phenol is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause severe skin burns and eye damage and is suspected of causing genetic defects[1][2]. The imidazole moiety and its derivatives can also present hazards, including skin and eye irritation[3][4][5].
Assumed Hazard Profile for 3-(1h-Imidazol-2-yl)phenol:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic. Phenol can be fatal in small doses, and it is readily absorbed through the skin[6][7].
-
Skin Corrosion/Irritation: Expected to be corrosive, causing severe burns. A key danger of phenol is its local anesthetic effect, which can delay the sensation of pain upon skin contact[6][8].
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage, potentially leading to blindness[9].
-
Mutagenicity: Suspected of causing genetic defects, a hazard associated with phenol[1].
-
Specific Target Organ Toxicity: May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure[7][10].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling 3-(1h-Imidazol-2-yl)phenol. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Solid Handling | Chemical safety goggles and face shield | Double-gloved with nitrile or neoprene gloves | Fully-buttoned lab coat | Use within a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Utility-grade neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood |
| Reaction Workup/Purification | Chemical safety goggles and face shield | Utility-grade neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of safety goggles and a face shield is crucial due to the high risk of splashes of this potentially corrosive material, which could cause irreversible eye damage[3][9].
-
Hand Protection: Phenol and similar compounds can rapidly penetrate many types of gloves. While nitrile gloves offer some protection for incidental contact, thicker, more resistant materials like neoprene or butyl rubber are recommended for direct handling and when working with solutions[9][11]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A chemical-resistant apron over a standard lab coat protects against splashes that could quickly soak through clothing and lead to skin exposure[7]. All clothing worn in the lab should be full-length, and closed-toe shoes are mandatory[9].
-
Respiratory Protection: Handling the solid powder or any solutions should be performed in a chemical fume hood to prevent inhalation of airborne particles or vapors[6][10].
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Handling and Storage with Precision
Handling:
-
Designated Area: All work with 3-(1h-Imidazol-2-yl)phenol should be conducted in a designated area within a certified chemical fume hood[6][12]. This area should be clearly labeled.
-
Weighing: When weighing the solid, use a disposable weigh boat. Tare the balance with the boat inside, then carefully add the compound to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution (e.g., soap and water), and then thoroughly wash your hands[10].
Storage:
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials[3][10].
-
Keep the container tightly closed and clearly labeled.
-
Store containers below eye level to minimize the risk of dropping and splashing during retrieval[6][7].
Emergency and Disposal Protocols: Preparedness and Responsibility
Spill Response:
-
Minor Spill (Solid, <1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust[13].
-
Carefully sweep the material into a labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill (Liquid or >1g Solid):
-
Evacuate the laboratory and close the doors.
-
Alert your supervisor and institutional safety office immediately[6].
-
Prevent entry to the area.
-
Wait for trained emergency personnel to handle the cleanup.
-
Caption: Decision-making workflow for spill response.
Exposure Procedures:
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9][10]. If available, apply polyethylene glycol (PEG) 300 or 400 to the affected area after initial water flushing[7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6][9]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Disposal Plan:
All waste containing 3-(1h-Imidazol-2-yl)phenol, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container[12].
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste. For highly toxic materials, the first three rinses should be collected[14].
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain[13].
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 3-(1h-Imidazol-2-yl)phenol and ensure a safe laboratory environment for everyone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
